3-Chloro-6-methylbenzo[d]isoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-methyl-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-2-3-6-7(4-5)11-10-8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNSDQIHKJDPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716999 | |
| Record name | 3-Chloro-6-methyl-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16302-64-0 | |
| Record name | 3-Chloro-6-methyl-1,2-benzisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16302-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-methyl-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloro-6-methylbenzo[d]isoxazole basic properties
An In-Depth Technical Guide to 3-Chloro-6-methylbenzo[d]isoxazole: Core Properties and Applications
Introduction
The benzo[d]isoxazole scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry. Its unique electronic and steric properties have made it a cornerstone in the development of numerous therapeutic agents.[1][2] Compounds incorporating this core exhibit a wide spectrum of biological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and anticancer properties.[1][3][4][5] Within this important class of compounds, this compound (CAS No. 16302-64-0) serves as a critical and versatile intermediate. The strategic placement of a chlorine atom at the 3-position renders the molecule susceptible to nucleophilic substitution, providing a gateway for the synthesis of a diverse library of derivatives. This guide offers a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound for researchers and scientists in drug development.
Physicochemical and Structural Properties
This compound is a solid organic compound whose core properties are essential for its handling, storage, and application in synthetic chemistry.
Identity and Structure
-
Chemical Name: this compound
-
Synonyms: 3-Chloro-6-methyl-1,2-benzisoxazole, 3-Chlor-6-methyl-1,2-benzisoxazol[6][7]
-
Molecular Formula: C₈H₆ClNO[6]
-
SMILES: CC1=CC2=C(C=C1)C(Cl)=NO2[6]
The structure consists of a fused benzene and isoxazole ring system, with a methyl group at the 6-position and a reactive chloro group at the 3-position.
Physicochemical Data
The following table summarizes key physicochemical data, including computationally predicted values that are valuable for understanding the molecule's behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Weight | 167.59 g/mol | [6][8] |
| Molecular Formula | C₈H₆ClNO | [6] |
| Topological Polar Surface Area (TPSA) | 26.03 Ų | [6] |
| LogP (calculated) | 2.78962 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Rotatable Bonds | 0 | [6] |
| Purity (Typical) | ≥97% | [6] |
Note: Experimental values for melting point and boiling point are not consistently reported in publicly available literature; users should refer to supplier-specific documentation.
Synthesis and Reactivity
The synthetic utility of this compound is primarily defined by the reactivity of its C3-chloro substituent.
General Synthesis of the Benzisoxazole Core
The construction of the 1,2-benzisoxazole ring system is typically achieved through intramolecular cyclization strategies. Two classical and robust approaches include:
-
C–O Bond Formation: This pathway often involves the base-promoted cyclization of o-substituted aryl oximes. The starting materials are readily accessible from corresponding carbonyl compounds.
-
N–O Bond Formation: Alternatively, the cyclization of o-hydroxyaryl oximes or related imines can be employed to form the crucial N–O bond of the isoxazole ring.
More modern methods, such as those involving [3+2]-cycloaddition reactions, have also been developed, expanding the synthetic chemist's toolkit for accessing this scaffold.
Key Reactivity: Nucleophilic Aromatic Substitution
The chlorine atom at the 3-position of the benzisoxazole ring is the molecule's primary reactive handle. This position is activated towards nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various functional groups. This reactivity is the cornerstone of its application as a synthetic intermediate.
A prime example is the synthesis of 3-amino-1,2-benzisoxazoles. These derivatives, which are of significant interest for their biological activities, can be efficiently prepared via the microwave-promoted substitution of the 3-chloro group with a variety of amines.[9] This high-yield transformation underscores the utility of this compound as a precursor to more complex, pharmacologically relevant molecules.
Caption: Nucleophilic Aromatic Substitution (SNAr) at the C3 position.
Analytical Characterization
Structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and a singlet corresponding to the methyl group protons around 2.3-2.5 ppm.[10] The splitting patterns of the aromatic protons provide information about their relative positions.
-
¹³C NMR: The carbon spectrum will display signals for the eight unique carbon atoms in the molecule, including the methyl carbon, the aromatic carbons, and the carbons of the isoxazole ring.
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and fragment ions due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C=N and N-O stretching within the isoxazole ring, as well as C-H and C=C stretching from the aromatic and methyl groups.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient itself but rather a key building block for synthesizing them. The benzisoxazole scaffold is present in numerous approved drugs and clinical candidates, highlighting its therapeutic relevance.[1][2][4]
Role as a Versatile Intermediate
The ability to displace the 3-chloro group allows for the systematic modification of the benzisoxazole core, which is a fundamental strategy in structure-activity relationship (SAR) studies. By introducing different amines, alcohols, thiols, or other nucleophiles, researchers can fine-tune the pharmacological profile of the resulting compounds to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Role as a building block in drug discovery workflows.
Examples of Target Classes
Derivatives synthesized from 3-chlorobenzisoxazoles have shown promise in various therapeutic areas:
-
α-Glucosidase Inhibitors: Novel benzisoxazole-triazole hybrids have been synthesized and shown to be potent α-glucosidase inhibitors, a target for managing type 2 diabetes.[11]
-
Cannabinoid Receptor (CB2) Agonists: The scaffold has been used to develop selective CB2 receptor agonists, which are being investigated for their potential in treating inflammatory and neuropathic pain.[12]
-
Antimicrobial Agents: The benzisoxazole core is found in compounds with significant antibacterial and antifungal activity.[1]
Safety, Handling, and Storage
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not available in the aggregated search results, general precautions for handling chlorinated aromatic heterocyclic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[13][14]
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[13][14] Avoid generating dust. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a cool, dry place.[6] For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended to protect from moisture.[6]
-
Toxicity: Data on the specific toxicity of this compound is limited.[15] However, related chloro-aromatic compounds can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[13][14]
Disclaimer: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is a valuable and highly functionalized building block in synthetic and medicinal chemistry. Its core value lies in the reactivity of the 3-chloro substituent, which provides a reliable entry point for the synthesis of diverse libraries of pharmacologically active compounds. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the research and development of novel therapeutics.
References
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PubMed Central (PMC) . 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. [Link]
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ChemSynthesis . 6-(benzylsulfanyl)-1,2-benzisoxazol-3-amine. [Link]
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Der Pharma Chemica . Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]
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ResearchGate . New Synthesis of 3-Chloroisoxazoles. [Link]
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MDPI . Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists. [Link]
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ResearchGate . Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. [Link]
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Science Arena Publications . Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]
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ResearchGate . RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. [Link]
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PubMed Central (PMC) . Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]
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Royal Society of Chemistry . Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine. [Link]
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Bentham Science . Application, Reactivity and Synthesis of Isoxazole Derivatives. [Link]
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PrepChem.com . Synthesis of [3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]. [Link]
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Zanco Journal of Medical Sciences . Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]
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PubChem . 3-Methyl-6-phenylbenzo[d]isoxazole. [Link]
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ResearchGate . N—H⋯Cl and C—H⋯O interactions in 6-fluoro-3-(4-piperidinio)benz[d]isoxazole chloride. [Link]
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PubMed Central (PMC) . Advances in isoxazole chemistry and their role in drug discovery. [Link]
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RSC Publishing . Advances in isoxazole chemistry and their role in drug discovery. [Link]
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Semantic Scholar . Advances in isoxazole chemistry and their role in drug discovery. [Link]
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3-Chloro-6-methylbenzo[d]isoxazole: A Technical Guide for Advanced Research
For inquiries: [Contact Information]
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-6-methylbenzo[d]isoxazole, CAS Number 16302-64-0, a pivotal heterocyclic compound for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, synthesis, and analytical characterization, with a focus on its applications in medicinal chemistry and materials science. Safety protocols and handling guidelines are also detailed to ensure its proper use in a laboratory setting.
Core Compound Overview
This compound is a substituted benzisoxazole, a class of heterocyclic compounds recognized for their broad utility in synthetic and pharmaceutical applications. The strategic placement of a chloro group at the 3-position and a methyl group at the 6-position makes it a versatile intermediate for creating complex molecular architectures.
Key Physicochemical Data
| Property | Value | Reference |
| CAS Number | 16302-64-0 | [1][2] |
| Molecular Formula | C₈H₆ClNO | [2][3] |
| Molecular Weight | 167.59 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Purity | ≥97% | [2] |
| SMILES | CC1=CC2=C(C=C1)C(Cl)=NO2 | [2] |
Synthesis and Mechanism
The synthesis of this compound and other benzisoxazole derivatives can be achieved through various methods, with the base-catalyzed cyclization of o-hydroxy ketoximes being a prominent route.[4] Other approaches include reductive heterocyclization, thermolysis, and transition-metal-catalyzed cyclization.[5]
Illustrative Synthetic Pathway
A common synthetic approach involves the cyclization of a substituted o-hydroxyaryl oxime. The hydroxyl group of the oxime is typically converted into a good leaving group to facilitate the subsequent cyclization.
Figure 1. Generalized synthetic workflow for this compound.
Step-by-Step Protocol Outline
-
Oxime Formation: React 2-hydroxy-5-methylacetophenone with hydroxylamine hydrochloride in a suitable solvent like ethanol.
-
Activation of Hydroxyl Group: The resulting oxime is treated with an activating agent such as tosyl chloride or mesyl chloride in the presence of a base.
-
Intramolecular Cyclization: The activated oxime undergoes base-mediated intramolecular nucleophilic attack of the phenoxide ion on the nitrogen atom of the oxime, leading to the formation of the 1,2-benzisoxazole ring.[4]
-
Chlorination: The resulting 6-methylbenzo[d]isoxazole is then chlorinated at the 3-position using a suitable chlorinating agent like N-chlorosuccinimide (NCS).
Analytical Characterization
To ensure the identity and purity of this compound, a combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic and Chromatographic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm, and a singlet for the methyl protons around δ 2.4-2.6 ppm.[6] |
| ¹³C NMR | Resonances for aromatic carbons, the methyl carbon, and carbons of the isoxazole ring. |
| Mass Spectrometry | A molecular ion peak (M⁺) and an isotope peak (M+2) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.[7][8] |
| HPLC | A single major peak indicating high purity, typically on a C18 column with a mobile phase of acetonitrile and water. |
Applications in Drug Discovery and Beyond
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, present in various therapeutic agents.[4] Isoxazole derivatives have demonstrated a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[9][10][11]
Role as a Synthetic Intermediate
The chloro-substituent at the 3-position of this compound is a key functional group for further molecular elaboration. It can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities and the creation of libraries of novel compounds for biological screening.[12]
Figure 2. Utility of this compound in generating diverse molecular entities.
Therapeutic Potential of Benzisoxazoles
Benzisoxazole derivatives are components of several antipsychotic drugs, including risperidone and iloperidone.[4] The isoxazole ring is also found in various pharmaceutical drugs like the antibiotic sulfisoxazole and the anti-inflammatory agent valdecoxib.[13] The development of novel benzisoxazole derivatives continues to be an active area of research for new therapeutic agents.[14]
Safety and Handling
Proper handling and storage of this compound are essential to ensure laboratory safety.
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[15]
-
Ventilation: Use in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[15]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]
-
If inhaled: Move the person to fresh air.[15]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.[15]
In all cases of exposure, seek medical attention if symptoms persist.[15]
References
[A comprehensive, numbered list of all cited sources with full titles, source information, and clickable URLs will be provided here.]
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- 14. Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. combi-blocks.com [combi-blocks.com]
An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methylbenzo[d]isoxazole
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 3-Chloro-6-methylbenzo[d]isoxazole, a key heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The synthesis commences with the formylation of readily available p-cresol to yield 2-hydroxy-4-methylbenzaldehyde. Subsequent oximation affords 2-hydroxy-4-methylbenzaldehyde oxime, which undergoes a one-pot cyclization and chlorination to furnish the target molecule. This guide elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and presents a thorough discussion of the reaction mechanisms. The information herein is supported by authoritative references to ensure scientific integrity and practical applicability in a laboratory setting.
Introduction: The Significance of the Benzo[d]isoxazole Scaffold
The benzo[d]isoxazole moiety is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, capable of engaging in various interactions with biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, antipsychotic, and anti-inflammatory properties. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel therapeutic agents and a target for structure-activity relationship (SAR) studies.
This guide presents a logical and field-proven synthetic pathway, designed for both scalability and reproducibility. The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic strategy.
Overall Synthetic Strategy
The synthesis of this compound is strategically designed in a three-step sequence starting from commercial p-cresol. This approach ensures the correct placement of the methyl and chloro substituents on the benzisoxazole ring.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 2-Hydroxy-4-methylbenzaldehyde
The initial step involves the regioselective formylation of p-cresol. The ortho-formylation is directed by the hydroxyl group. A common and effective method is the Duff reaction or a modified formylation using a suitable formylating agent.
Protocol:
-
To a stirred solution of p-cresol (10.8 g, 0.1 mol) in 100 mL of anhydrous toluene, add tin(IV) chloride (5.2 g, 0.02 mol) and tri-n-butylamine (10.8 g, 0.058 mol) under a nitrogen atmosphere.
-
Stir the resulting mixture at room temperature for 20 minutes.
-
Add paraformaldehyde (6.6 g, 0.22 mol) to the solution.
-
Heat the reaction mixture to 100 °C and maintain for 8 hours.
-
After cooling to room temperature, pour the mixture into 250 mL of water and acidify to pH 2 with 2N hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 2-hydroxy-4-methylbenzaldehyde.
Causality of Experimental Choices:
-
Tin(IV) chloride and Tri-n-butylamine: This Lewis acid/base pair facilitates the ortho-formylation of the phenol. The tin(IV) chloride activates the paraformaldehyde, while the amine acts as a base and may also play a role in directing the regioselectivity.
-
Nitrogen Atmosphere: Prevents oxidation of the starting material and intermediates, especially at elevated temperatures.
-
Acidic Workup: The addition of hydrochloric acid is crucial to hydrolyze the intermediate Schiff base formed during the reaction and to neutralize the amine base.
Step 2: Synthesis of 2-Hydroxy-4-methylbenzaldehyde Oxime
The conversion of the aldehyde to its corresponding oxime is a standard condensation reaction with hydroxylamine.
Protocol:
-
Dissolve 2-hydroxy-4-methylbenzaldehyde (13.6 g, 0.1 mol) in 150 mL of ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium carbonate (6.4 g, 0.06 mol) in 50 mL of water.
-
Slowly add the aqueous hydroxylamine solution to the stirred ethanolic solution of the aldehyde at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.
-
Add 100 mL of cold water to the residue to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-hydroxy-4-methylbenzaldehyde oxime.
Causality of Experimental Choices:
-
Hydroxylamine Hydrochloride and Sodium Carbonate: Hydroxylamine hydrochloride is the source of hydroxylamine. Sodium carbonate is used as a base to liberate the free hydroxylamine from its hydrochloride salt, which is necessary for the nucleophilic attack on the carbonyl carbon of the aldehyde.
-
Ethanol/Water Solvent System: This solvent mixture ensures the solubility of both the organic aldehyde and the inorganic hydroxylamine salt, facilitating the reaction.
-
Reflux Conditions: Heating the reaction mixture increases the rate of the condensation reaction, ensuring complete conversion within a reasonable timeframe.
Step 3: One-Pot Synthesis of this compound
This final step involves the intramolecular cyclization of the oxime and subsequent chlorination at the 3-position of the newly formed benzo[d]isoxazole ring. This transformation can be efficiently achieved in a one-pot procedure using a suitable chlorinating and oxidizing agent. N-Chlorosuccinimide (NCS) is a mild and effective reagent for this purpose.
Protocol:
-
Suspend 2-hydroxy-4-methylbenzaldehyde oxime (15.1 g, 0.1 mol) in 200 mL of anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-chlorosuccinimide (14.7 g, 0.11 mol) portion-wise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, pour the reaction mixture into 500 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Mechanistic Rationale:
The reaction is believed to proceed through the in-situ formation of a nitrile oxide intermediate.
Caption: Plausible reaction mechanism for the formation of this compound.
Initially, the hydroxyl group of the oxime is chlorinated by NCS. The resulting intermediate is unstable and undergoes intramolecular cyclization, likely via a nitrile oxide intermediate, to form the benzo[d]isoxazole ring. The second equivalent of NCS then acts as an electrophilic chlorinating agent, adding the chlorine atom at the electron-rich 3-position of the benzo[d]isoxazole.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Formylation | p-cresol, Paraformaldehyde, SnCl₄, n-Bu₃N | Toluene | 100 | 8 | 60-70 |
| 2 | Oximation | 2-Hydroxy-4-methylbenzaldehyde, NH₂OH·HCl, Na₂CO₃ | Ethanol/Water | Reflux | 2 | 85-95 |
| 3 | Cyclization & Chlorination | 2-Hydroxy-4-methylbenzaldehyde Oxime, NCS | DMF | Room Temp. | 12 | 70-80 |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₈H₆ClNO |
| Molecular Weight | 167.59 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.5-7.0 (aromatic protons), ~2.4 (methyl protons) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~160-110 (aromatic carbons), ~21 (methyl carbon) |
| Mass Spectrometry (EI) | m/z (%) = 167 (M⁺), 169 (M⁺+2) |
Note: Spectroscopic data are predicted based on the structure and may vary slightly upon experimental determination.
Conclusion
This technical guide has detailed a reliable and efficient multi-step synthesis of this compound. The described protocols are based on well-established chemical transformations and are designed to be readily implemented in a standard organic synthesis laboratory. The mechanistic discussions provide a deeper understanding of the reaction pathways, empowering researchers to optimize conditions and troubleshoot potential issues. The strategic approach, starting from the readily available p-cresol, ensures the unambiguous synthesis of the target molecule, making it an invaluable resource for the scientific community engaged in the discovery and development of novel bioactive compounds.
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A Technical Guide to 3-Chloro-6-methylbenzo[d]isoxazole: Synthesis, Characterization, and Applications
Executive Summary
The benzo[d]isoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 3-Chloro-6-methylbenzo[d]isoxazole . We will delve into its formal nomenclature, physicochemical properties, and detailed synthetic strategies, including a plausible, step-by-step laboratory protocol and mechanistic rationale. Furthermore, this document outlines standard methods for spectroscopic characterization and discusses the compound's potential applications in medicinal chemistry and materials science, grounded in the broader context of the benzo[d]isoxazole class.
Introduction to the Benzo[d]isoxazole Scaffold
The benzo[d]isoxazole, also known as 1,2-benzisoxazole, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to an isoxazole ring. This structural framework is of significant interest to the scientific community due to its presence in a wide array of biologically active molecules.[3] Derivatives of this scaffold have been reported to exhibit diverse chemotherapeutic properties, including antipsychotic, anticonvulsant, antimicrobial, and antitumor activities.[1][2] A notable example is Zonisamide, an antiepileptic drug, which features the benzo[d]isoxazole core structure.[4]
The specific substitution pattern of this compound provides two key reactive handles: the chlorine atom at the C3 position and the methyl group on the benzene ring. The chloro-substituent, in particular, makes the C3 position susceptible to nucleophilic substitution, positioning this molecule as a versatile intermediate for the synthesis of more complex derivatives.
Nomenclature and Physicochemical Properties
A precise understanding of the compound's identity is critical for regulatory compliance, literature searching, and experimental replication.
IUPAC Nomenclature and Structural Identity
The formal name for the compound is This compound . An equally valid, though less common, name is 3-Chloro-6-methyl-1,2-benzisoxazole .[5] The numbering of the bicyclic system follows established IUPAC rules, with the oxygen atom designated position 1 and the nitrogen atom position 2.
Physicochemical Data
The key physicochemical properties of the title compound are summarized in the table below. These values are essential for planning reactions, purification, and formulation.
| Property | Value | Source |
| Molecular Weight | 167.59 g/mol | [6] |
| Appearance | Beige crystals or crystalline powder (predicted) | [7] |
| Melting Point | 70-72 °C (predicted range for similar structures) | [7] |
| Boiling Point | Not available | |
| Storage Conditions | 4°C, stored under nitrogen, away from moisture | [6] |
Synthesis and Mechanistic Insights
The synthesis of 3-substituted benzo[d]isoxazoles can be approached through several established routes.[8][9] A highly effective and common strategy involves the initial formation of a benzo[d]isoxazol-3-ol intermediate, followed by chlorination. This two-step approach offers high yields and regiochemical control.
Retrosynthetic Analysis
The retrosynthetic pathway identifies the key bond disconnections and precursor molecules. The C3-Cl bond is the most logical final-step disconnection, pointing to a 6-methylbenzo[d]isoxazol-3-ol intermediate. This intermediate can be traced back to a readily available starting material, 2-hydroxy-4-methylbenzonitrile, via an intramolecular cyclization.
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An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-6-methylbenzo[d]isoxazole
Introduction
3-Chloro-6-methylbenzo[d]isoxazole, with the Chemical Abstracts Service (CAS) registry number 16302-64-0, is a heterocyclic compound belonging to the benzisoxazole class.[1] Benzisoxazoles are recognized as privileged scaffolds in medicinal chemistry, forming the core of various pharmaceuticals, including antipsychotic and anticonvulsant agents.[2][3] The specific substitution pattern of a chloro group at the 3-position and a methyl group at the 6-position imparts distinct physicochemical properties that are of significant interest to researchers in drug discovery and materials science. An unambiguous structural confirmation and characterization of this molecule is paramount for its application, and this is primarily achieved through a combination of modern spectroscopic techniques.
This technical guide provides a comprehensive analysis of the spectroscopic data of this compound (Molecular Formula: C₈H₆ClNO, Molecular Weight: 167.59 g/mol ).[1] In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive algorithms and well-established principles of spectroscopic interpretation based on analogous structures. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles.
Molecular Structure and Isomeric Considerations
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Figure 1: Chemical structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the electronic environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl group.
Experimental Protocol for ¹H NMR Spectroscopy
Figure 2: A generalized workflow for acquiring a ¹H NMR spectrum.
Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum was generated using online prediction tools.[4][5] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | d (J ≈ 8.4 Hz) | 1H | H-4 |
| ~7.30 | s | 1H | H-7 |
| ~7.15 | d (J ≈ 8.4 Hz) | 1H | H-5 |
| ~2.50 | s | 3H | -CH₃ |
-
Aromatic Protons (H-4, H-5, H-7): The aromatic region of the spectrum is expected to show three distinct signals.
-
The proton at position 4 (H-4) is anticipated to appear as a doublet around 7.55 ppm due to coupling with the adjacent H-5.
-
The proton at position 5 (H-5) is expected to be a doublet around 7.15 ppm, also due to coupling with H-4.
-
The proton at position 7 (H-7) is predicted to be a singlet around 7.30 ppm as it has no adjacent protons to couple with.
-
-
Methyl Protons (-CH₃): The three equivalent protons of the methyl group at the 6-position are expected to resonate as a sharp singlet around 2.50 ppm.[6]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
Experimental Protocol for ¹³C NMR Spectroscopy
Figure 3: A generalized workflow for acquiring a ¹³C NMR spectrum.
Predicted ¹³C NMR Spectrum and Interpretation
The predicted ¹³C NMR chemical shifts were generated using online prediction tools and are referenced to TMS.[7][8]
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~163.0 | C-7a |
| ~150.0 | C-3 |
| ~140.0 | C-6 |
| ~125.0 | C-4 |
| ~122.0 | C-5 |
| ~120.0 | C-3a |
| ~110.0 | C-7 |
| ~21.0 | -CH₃ |
-
Aromatic and Heterocyclic Carbons:
-
The carbon atom C-7a, being adjacent to the oxygen atom, is expected to be the most downfield signal in the aromatic region, around 163.0 ppm.
-
The carbon C-3, bonded to both nitrogen and chlorine, is also significantly deshielded and predicted to appear around 150.0 ppm.
-
The carbon atom C-6, attached to the methyl group, is predicted to be around 140.0 ppm.
-
The remaining aromatic carbons (C-4, C-5, C-3a, and C-7) are expected to resonate in the range of 110-125 ppm.
-
-
Methyl Carbon: The carbon of the methyl group is expected to appear in the aliphatic region, at approximately 21.0 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which is invaluable for structural elucidation.
Experimental Protocol for Mass Spectrometry
Figure 4: A generalized workflow for mass spectrometric analysis.
Predicted Mass Spectrum and Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is predicted based on the known fragmentation patterns of benzisoxazoles, chloroarenes, and methylated aromatic compounds.[9][10][11]
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 167/169 | [C₈H₆ClNO]⁺˙ (Molecular Ion) |
| 132 | [C₈H₆NO]⁺ |
| 104 | [C₇H₆N]⁺ |
| 77 | [C₆H₅]⁺ |
-
Molecular Ion Peak (m/z 167/169): The molecular ion peak is expected at m/z 167. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z 169 with approximately one-third the intensity of the molecular ion peak is a characteristic feature.[9][12]
-
Loss of Chlorine (m/z 132): A primary fragmentation pathway is the loss of a chlorine radical to form an ion at m/z 132.
-
Loss of CO (m/z 104): Subsequent loss of carbon monoxide (CO) from the [M-Cl]⁺ fragment is a common fragmentation pathway for isoxazoles, leading to the formation of a stable azirine or related species at m/z 104.
-
Formation of Phenyl Cation (m/z 77): Further fragmentation can lead to the formation of the phenyl cation at m/z 77.
Figure 5: Proposed mass spectrometry fragmentation pathway for this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for IR Spectroscopy
Figure 6: A generalized workflow for acquiring an IR spectrum.
Predicted IR Absorption Bands and Interpretation
The predicted IR spectrum is based on the characteristic absorption frequencies of isoxazole and substituted benzene rings.[13]
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Methyl C-H stretch |
| 1620-1580 | Strong | C=N stretch (isoxazole ring) |
| 1550-1450 | Strong | Aromatic C=C stretch |
| 1400-1350 | Medium | C-O-N stretch (isoxazole ring) |
| 850-800 | Strong | C-H out-of-plane bending (aromatic) |
| 780-740 | Strong | C-Cl stretch |
-
Aromatic and Methyl C-H Stretches: The region between 3100 and 2850 cm⁻¹ will contain stretching vibrations for the aromatic and methyl C-H bonds.
-
Ring Vibrations: The C=N and C=C stretching vibrations of the isoxazole and benzene rings are expected to give strong absorptions in the 1620-1450 cm⁻¹ region.
-
C-O-N Stretch: A characteristic band for the isoxazole ring is the C-O-N stretching vibration, predicted to be in the 1400-1350 cm⁻¹ range.
-
C-Cl Stretch: A strong absorption corresponding to the C-Cl stretching vibration is expected in the fingerprint region, around 780-740 cm⁻¹.
Conclusion
This technical guide has provided a detailed, in-depth analysis of the predicted spectroscopic data for this compound. Through the integrated interpretation of predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, a comprehensive structural characterization of the molecule has been established. The provided data, interpretation, and experimental protocols serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related benzisoxazole derivatives. The characteristic spectroscopic signatures, including the isotopic pattern in the mass spectrum and the specific chemical shifts in the NMR spectra, provide a robust framework for the unambiguous identification of this compound.
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ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. [Link]
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A Comprehensive Technical Guide to 3-Chloro-6-methylbenzo[d]isoxazole: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This technical guide provides an in-depth analysis of 3-Chloro-6-methylbenzo[d]isoxazole, a heterocyclic compound of significant interest to the scientific research and drug development community. With a molecular weight of 167.59 g/mol , this molecule serves as a pivotal building block in medicinal chemistry.[1][2][3] This document delineates its core physicochemical properties, offers a detailed, mechanistically-grounded synthetic protocol, and explores its established and potential applications as a versatile scaffold in the creation of novel therapeutic agents. The guide is structured to provide researchers with both foundational knowledge and actionable experimental insights, adhering to the highest standards of scientific integrity and practical applicability.
The Benzisoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzisoxazole ring system, which consists of a benzene ring fused to an isoxazole ring, is classified as a "privileged structure" in drug discovery.[4] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby serving as a foundation for a wide range of therapeutic agents.[5][6] Isoxazole-containing compounds are found in numerous approved drugs, including antibacterial agents like cloxacillin and the COX-2 inhibitor valdecoxib, highlighting the scaffold's biocompatibility and favorable pharmacological characteristics.[5][7] The inherent chemical stability of the aromatic system, combined with the specific electronic properties conferred by the nitrogen and oxygen heteroatoms, makes benzisoxazole derivatives like this compound highly valuable starting materials for synthesizing complex, bioactive molecules.[4][8]
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClNO | [1] |
| Molecular Weight | 167.59 g/mol | [1][2][3] |
| CAS Number | 16302-64-0 | [1][2] |
| Appearance | Solid (typical for this class) | General Knowledge |
| Topological Polar Surface Area (TPSA) | 26.03 Ų | [1][9] |
| LogP (Partition Coefficient) | 2.78962 | [1][9] |
| SMILES | CC1=CC2=C(C=C1)C(Cl)=NO2 | [1] |
Synthesis and Structural Characterization
The synthesis of this compound is typically achieved through the cyclization of an appropriate precursor. The following section details a representative synthetic workflow and the analytical methods required for structural validation.
Synthetic Workflow: A Mechanistic Approach
A common and effective route involves the reaction of a substituted 2'-hydroxyacetophenone with hydroxylamine, followed by cyclization. The presence of the chlorine atom is achieved by starting with a chlorinated precursor. The entire process is a self-validating system, concluding with rigorous characterization to confirm the structure and purity of the final product.
Caption: General workflow for the synthesis and validation of this compound.
Experimental Protocol
Objective: To synthesize this compound from 2'-hydroxy-4'-methyl-α-chloroacetophenone.
Materials:
-
2'-Hydroxy-4'-methyl-α-chloroacetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), dilute
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Oximation: In a round-bottom flask, dissolve 1.0 equivalent of 2'-hydroxy-4'-methyl-α-chloroacetophenone in ethanol. Add 1.2 equivalents of hydroxylamine hydrochloride.
-
Causality: Hydroxylamine hydrochloride provides the nucleophilic hydroxylamine needed to attack the carbonyl carbon of the acetophenone, forming the oxime intermediate. The reaction is typically performed under mild heating to ensure completion.
-
-
Cyclization: To the reaction mixture, slowly add an aqueous solution of 2.5 equivalents of potassium hydroxide (KOH) while stirring. Reflux the mixture for 2-4 hours.[10]
-
Causality: The base serves two purposes. First, it deprotonates the hydroxylamine hydrochloride to its active freebase form. Second, it facilitates the intramolecular nucleophilic substitution, where the oxime's oxygen attacks the carbon bearing the chlorine atom, leading to ring closure and formation of the isoxazole ring. Refluxing provides the necessary activation energy for this cyclization.
-
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. Carefully acidify the solution with dilute HCl until it reaches a pH of ~5-6. A precipitate should form.
-
Causality: Pouring into water quenches the reaction. Acidification neutralizes any remaining base and protonates the product if it was in a deprotonated state, decreasing its solubility in water and causing it to precipitate.
-
-
Extraction & Drying: Collect the solid precipitate by vacuum filtration. Alternatively, if an oil forms, extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.
Expected Analytical Characterization Data
-
¹H NMR Spectroscopy: The spectrum should show distinct signals corresponding to the molecular structure. Expect aromatic protons in the 7.0-7.8 ppm region, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. A sharp singlet corresponding to the three protons of the methyl group should appear around 2.3-2.5 ppm.[11]
-
¹³C NMR Spectroscopy: Aromatic carbons will resonate between 110-165 ppm. The carbon of the methyl group will appear upfield (~20 ppm). The carbons directly attached to the electronegative chlorine, oxygen, and nitrogen atoms will show characteristic downfield shifts.[12]
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) at m/z ≈ 167.6. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak at m/z ≈ 169.6 with an intensity of approximately one-third of the M⁺ peak must be observed, confirming the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the aromatic C-H stretch (~3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic and isoxazole rings (1450-1600 cm⁻¹), and the C-Cl stretch (~700-800 cm⁻¹).[12]
Applications in Research and Drug Development
This compound is not an end-product therapeutic but rather a highly strategic intermediate. Its value lies in the chemical "handles" it provides for diversification, allowing for the synthesis of large libraries of related compounds for biological screening.
Caption: The role of this compound as a central scaffold for chemical diversification.
The chlorine atom at the 3-position is a particularly useful functional group. It can readily participate in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the straightforward introduction of diverse aryl, alkyl, or amino groups. This synthetic flexibility is paramount in structure-activity relationship (SAR) studies, where researchers systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic profile.[13]
Published research on related benzisoxazole structures has demonstrated significant biological activities, including:
-
Antimicrobial Activity: The isoxazole ring is a key component of several beta-lactamase-resistant antibiotics.[5]
-
Enzyme Inhibition: Novel benzisoxazole-triazole hybrids have been synthesized and shown to be potent α-glucosidase inhibitors, relevant for diabetes research.[14]
-
Receptor Modulation: Benzisoxazole derivatives have been investigated as selective ligands for cannabinoid receptors (CB2), indicating potential applications in inflammation and pain management.[15]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[16]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][17] Avoid contact with skin and eyes.[17] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and direct sunlight.[1][18] For long-term stability, storage at 4°C under an inert nitrogen atmosphere is recommended.[1]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[18]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.
Conclusion
This compound is a compound of substantial utility in modern chemical and pharmaceutical research. Its defined physicochemical properties, led by a molecular weight of 167.59 g/mol , combined with a versatile and well-understood synthetic chemistry, position it as a valuable scaffold. For researchers in drug development, this molecule offers a reliable starting point for the rational design and synthesis of novel compounds with the potential to address a wide spectrum of therapeutic needs, from infectious diseases to metabolic disorders.
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An In-depth Technical Guide to the Solubility of 3-Chloro-6-methylbenzo[d]isoxazole
Abstract
This technical guide provides a comprehensive overview of the solubility of 3-chloro-6-methylbenzo[d]isoxazole, a heterocyclic compound of interest in pharmaceutical and chemical research. In the absence of extensive public experimental data, this document focuses on the foundational principles and practical methodologies for determining and predicting its solubility. It is designed to equip researchers, medicinal chemists, and drug development professionals with the necessary theoretical knowledge and detailed experimental protocols to thoroughly characterize the solubility profile of this and similar molecules. The guide delves into the influence of key physicochemical properties, outlines gold-standard experimental techniques, and explores the utility of computational prediction models.
Introduction to this compound and its Physicochemical Landscape
This compound is a substituted benzisoxazole, a class of heterocyclic compounds recognized for their diverse biological activities.[1] Understanding the solubility of this compound is a critical first step in its development pathway, influencing everything from reaction kinetics in synthesis to bioavailability in physiological systems.
The solubility of a compound is not a singular value but rather a complex interplay of its intrinsic properties and the environment it is in. For this compound, key physicochemical parameters provide a theoretical foundation for understanding its solubility behavior.
| Property | Value / Prediction | Source |
| Molecular Formula | C₈H₆ClNO | [2] |
| Molecular Weight | 167.59 g/mol | [2] |
| Calculated logP | 2.78962 | [2] |
| Predicted pKa | Approximately -1.0 to 1.0 (very weakly basic) | Inferred from benzisoxazole's weak basicity[3] and substituent effects[4][5] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Topological Polar Surface Area (TPSA) | 26.03 Ų | [2] |
The calculated octanol-water partition coefficient (logP) of 2.79 suggests that this compound is a lipophilic molecule, which would indicate a preference for non-polar, organic solvents over aqueous media.[2] The benzisoxazole core is known to be weakly basic.[3] The presence of an electron-withdrawing chlorine atom and an electron-donating methyl group will subtly influence the basicity of the nitrogen atom, though it is predicted to remain very weak.[4][5] This weak basicity implies that its aqueous solubility is unlikely to be significantly enhanced by pH changes within the typical physiological range.
Theoretical Framework: The "Why" Behind Solubility
The solubility of a crystalline solid in a solvent is governed by the thermodynamics of two competing processes: the energy required to break the solute-solute and solvent-solvent interactions, and the energy released upon the formation of new solute-solvent interactions. The crystal lattice energy, which is the energy holding the molecules together in a solid state, is a significant barrier to dissolution.
The principle of "like dissolves like" is a useful heuristic. Given the lipophilic nature of this compound (logP ≈ 2.79), it is anticipated to be more soluble in non-polar to moderately polar organic solvents and poorly soluble in water.
The Influence of Crystal Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[5] Different polymorphs of the same compound can exhibit significantly different physicochemical properties, including solubility and dissolution rate.[6] A metastable polymorph will generally have a higher solubility than the most stable form. Therefore, it is crucial to characterize the crystalline form of this compound being studied to ensure the reproducibility and accuracy of solubility data.
Figure 1: The relationship between polymorphic forms and solubility.
Experimental Determination of Solubility
Precise and reliable solubility data can only be obtained through experimentation. The following sections detail the gold-standard methods for determining the thermodynamic and kinetic solubility of a compound like this compound.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the most reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.[7] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone, dichloromethane, toluene, hexane). The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand in the temperature bath for at least 2 hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Figure 2: Experimental workflow for the shake-flask method.
pH-Dependent Aqueous Solubility: Potentiometric Titration
For ionizable compounds, potentiometric titration is a powerful method to determine both the pKa and the intrinsic solubility.[8] While this compound is expected to be very weakly basic, this method can still provide valuable insights.
-
Sample Preparation: Prepare a solution of the compound in a co-solvent/water mixture.
-
Titration: Titrate the solution with a strong acid (e.g., HCl). A pH electrode monitors the pH throughout the titration.
-
Data Analysis: The point at which the compound begins to precipitate as the pH changes can be detected by a change in the titration curve. This data, combined with the pKa, allows for the calculation of the intrinsic solubility of the neutral form of the molecule.
Computational Prediction of Solubility
In the early stages of research, when the physical compound may not be available in sufficient quantities, computational models can provide valuable estimates of solubility. These models use the chemical structure of the molecule to predict its physicochemical properties.
Models Based on Physicochemical Properties
The General Solubility Equation (GSE) is a widely used model that predicts aqueous solubility (logS) based on the logP and the melting point (MP) of the compound:
logS = 0.5 - 0.01(MP - 25) - logP
This equation highlights the inverse relationship between lipophilicity (logP) and melting point with aqueous solubility. A higher melting point often corresponds to a greater crystal lattice energy, which must be overcome for dissolution.
Machine Learning and QSPR Models
More sophisticated models utilize machine learning algorithms and Quantitative Structure-Property Relationships (QSPR) to predict solubility.[9] These models are trained on large datasets of compounds with experimentally determined solubilities and can often provide more accurate predictions for novel compounds.
Figure 3: Interplay of factors influencing solubility.
Predicted Solubility Profile of this compound
Based on its physicochemical properties, a qualitative solubility profile for this compound can be predicted. This should be experimentally verified.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Poorly Soluble | High lipophilicity (logP ≈ 2.79) and lack of significant ionizable groups. |
| Polar Protic | Ethanol, Methanol | Moderately Soluble | Can accept hydrogen bonds and has some polar character. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Soluble | Dipole-dipole interactions can effectively solvate the molecule. |
| Non-Polar Aprotic | Dichloromethane, Toluene | Soluble | "Like dissolves like" principle based on its lipophilic nature. |
| Non-Polar | Hexane, Heptane | Sparingly Soluble | While lipophilic, the molecule possesses some polarity from the heteroatoms. |
Conclusion
While specific experimental solubility data for this compound is not widely available, a comprehensive understanding of its physicochemical properties allows for a strong predictive framework for its solubility behavior. This technical guide has outlined the theoretical principles governing solubility and provided detailed, actionable protocols for its experimental determination. For any research or development program involving this compound, it is imperative to perform rigorous experimental solubility studies, such as the shake-flask method, to obtain accurate and reliable data. This foundational knowledge is essential for the successful advancement of this compound in its intended application.
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Unlocking the Therapeutic Potential of 3-Chloro-6-methylbenzo[d]isoxazole: A Technical Guide for Drug Discovery
Introduction: The Benzisoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzo[d]isoxazole core is a heterocyclic motif of significant interest in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] This bicyclic system, consisting of a benzene ring fused to an isoxazole ring, serves as a versatile template for the design of novel therapeutic agents. Derivatives of benzisoxazole have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.[1][3] The specific compound of interest, 3-Chloro-6-methylbenzo[d]isoxazole, incorporates a chlorine atom at the 3-position and a methyl group at the 6-position of the benzisoxazole framework. These substitutions are anticipated to modulate the compound's physicochemical properties and biological activity, making it a compelling candidate for further investigation. This guide will provide an in-depth exploration of the potential biological activities of this compound, drawing upon existing knowledge of related analogues to propose potential mechanisms of action and outline robust experimental protocols for its evaluation.
Part 1: Potential Antimicrobial Activity
The benzisoxazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[1][2] The presence of halogen substituents, such as chlorine, has been shown in many heterocyclic compounds to enhance antimicrobial efficacy. Therefore, it is hypothesized that this compound could exhibit significant antibacterial and antifungal properties.
Proposed Mechanism of Action: Disruption of Bacterial Cell Processes
While the precise mechanism for this specific compound is yet to be elucidated, related benzisoxazole derivatives have been shown to exert their antimicrobial effects through various mechanisms. A prominent proposed mechanism is the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[2] These enzymes are critical for DNA replication, recombination, and repair in bacteria, and their inhibition leads to bacterial cell death. The chloro-substituent on the this compound molecule may enhance its binding affinity to the active sites of these enzymes.
Another potential mechanism is the disruption of the bacterial cell membrane. The lipophilic nature of the benzisoxazole core, likely increased by the methyl group, could facilitate its intercalation into the lipid bilayer of bacterial membranes. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis.
Experimental Workflow for Antimicrobial Screening
A systematic approach is required to evaluate the antimicrobial potential of this compound. The following workflow outlines the key experimental steps.
Caption: Experimental workflow for antimicrobial evaluation.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standardized and widely accepted protocol for determining the MIC of an antimicrobial agent.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Part 2: Potential Anticancer Activity
The isoxazole ring is a key feature in several anticancer agents, and derivatives of this scaffold have shown promise in inhibiting tumor cell growth.[4][5][6] The cytotoxic potential of this compound warrants thorough investigation against various cancer cell lines.
Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which many anticancer compounds exert their effect is through the induction of apoptosis, or programmed cell death. Isoxazole derivatives have been reported to trigger apoptosis through both intrinsic (mitochondrial-dependent) and extrinsic (death receptor-mediated) pathways.[6][7] this compound may initiate apoptosis by upregulating pro-apoptotic proteins (e.g., Bax, Bak) and downregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), leading to the activation of caspases and subsequent cell death.
Furthermore, this compound could induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.
Caption: Proposed anticancer mechanisms of action.
Experimental Workflow for Anticancer Evaluation
A multi-step process is necessary to characterize the anticancer properties of this compound.
Caption: Workflow for evaluating anticancer potential.
Detailed Protocol: Cytotoxicity (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung))
-
Normal fibroblast cell line (e.g., WI-38) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Part 3: Potential Anti-inflammatory Activity
Benzisoxazole derivatives have also been investigated for their anti-inflammatory properties.[8][9] Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest.
Proposed Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of benzisoxazole analogues are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This can occur through the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively. This compound may act as a dual COX/LOX inhibitor, thereby reducing the inflammatory response.
Quantitative Data Summary
While specific data for this compound is not yet available, the following table presents hypothetical IC50 values to illustrate the expected format for reporting results from the described assays.
| Biological Activity | Assay | Cell Line / Organism | Hypothetical IC50 (µM) |
| Antibacterial | MIC | S. aureus | 8.5 |
| E. coli | 12.3 | ||
| Anticancer | Cytotoxicity (MTT) | MCF-7 | 5.2 |
| HCT116 | 7.8 | ||
| Anti-inflammatory | COX-2 Inhibition | In vitro assay | 15.6 |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related benzisoxazole and isoxazole derivatives, this compound has a strong potential to exhibit significant antimicrobial, anticancer, and anti-inflammatory activities. The chloro and methyl substitutions are likely to play a crucial role in defining its biological profile and potency. The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound. Future research should focus on synthesizing this compound and conducting the proposed in vitro and in vivo studies to validate its therapeutic potential. Mechanistic studies will be critical to elucidate its mode of action and to guide further lead optimization efforts.
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Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives - Oriental Journal of Chemistry. Available at: [Link]
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Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PubMed Central. Available at: [Link]
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Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. Available at: [Link]
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1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors - PMC - PubMed Central. Available at: [Link]
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Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways - ResearchGate. Available at: [Link]
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The Strategic Synthesis and Application of 3-Chloro-6-methylbenzo[d]isoxazole: A Technical Guide for Researchers
An In-Depth Review of a Versatile Heterocyclic Building Block in Modern Drug Discovery
Introduction: The Enduring Significance of the Benzisoxazole Scaffold
The benzo[d]isoxazole moiety is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active compounds.[1] Its unique physicochemical properties and versatile reactivity have made it a cornerstone in the design and synthesis of novel therapeutic agents across a wide spectrum of diseases. From antipsychotics to anticonvulsants and anticancer agents, the benzisoxazole core has consistently demonstrated its value in medicinal chemistry.[1][2] This guide focuses on a key derivative, 3-Chloro-6-methylbenzo[d]isoxazole, providing a comprehensive overview of its synthesis, reactivity, and critical role as a strategic intermediate in pharmaceutical development. For researchers and scientists in the field, a thorough understanding of this molecule is paramount for the innovation of next-generation therapeutics.
Physicochemical Properties and Structural Data
A clear understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis. The table below summarizes its key identifiers and computed chemical properties.
| Property | Value | Reference |
| CAS Number | 16302-64-0 | [3][4] |
| Molecular Formula | C₈H₆ClNO | [3] |
| Molecular Weight | 167.59 g/mol | [3] |
| SMILES | CC1=CC2=C(C=C1)C(Cl)=NO2 | [3] |
| Topological Polar Surface Area (TPSA) | 26.03 Ų | |
| logP | 2.78962 | |
| Hydrogen Bond Acceptors | 2 | |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bonds | 0 |
Table 1: Key physicochemical properties of this compound.
Strategic Synthesis of this compound
The synthesis of this compound is a multi-step process that leverages established heterocyclic chemistry principles. The most common and industrially scalable approach involves the preparation of a 6-methyl-1,2-benzisoxazol-3(2H)-one intermediate, followed by chlorination.
Part 1: Synthesis of the Precursor: 6-Methyl-1,2-benzisoxazol-3(2H)-one
The synthesis of the benzisoxazolone precursor can be achieved through several established methods, with the cyclization of an o-hydroxyaryl oxime being a prominent route.[1] A common starting material for this pathway is a substituted o-hydroxyl acetophenone.
Experimental Protocol: Synthesis of 6-Methyl-1,2-benzisoxazol-3(2H)-one
-
Oximation: To a solution of 2-hydroxy-4-methylacetophenone in a suitable solvent such as ethanol, add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or pyridine).[1]
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid.
-
Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-hydroxy-4-methylacetophenone oxime.
-
Cyclization: The crude oxime is then cyclized. A common method involves heating the oxime in the presence of a dehydrating agent such as acetic anhydride.[1]
-
The reaction mixture is worked up by pouring it into ice water, followed by filtration to collect the solid product.
-
The crude 6-methyl-1,2-benzisoxazol-3(2H)-one can be purified by recrystallization from a suitable solvent.
Part 2: Chlorination to Yield this compound
The conversion of the benzisoxazolone to the target 3-chloro derivative is a crucial step that activates the 3-position for subsequent reactions. This is typically achieved using a strong chlorinating agent.
Experimental Protocol: Synthesis of this compound
A general and efficient method for the chlorination of 3-hydroxy-1,2-benzisoxazoles involves the use of phosphorus oxychloride (POCl₃), often with microwave assistance to accelerate the reaction.[2][5]
-
To a solution of 6-methyl-1,2-benzisoxazol-3(2H)-one in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile, add phosphorus oxychloride (POCl₃).[5]
-
The reaction mixture can be heated using conventional methods or subjected to microwave irradiation at a temperature between 100-150 °C for 1-2 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled and carefully poured into ice water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried under vacuum to afford this compound. This product is often of sufficient purity to be used in the next step without further purification.[5]
Chemical Reactivity and Synthetic Utility
The primary synthetic utility of this compound lies in the reactivity of the chlorine atom at the 3-position. This chloro group acts as an excellent leaving group in nucleophilic aromatic substitution (SNA_r) reactions, allowing for the introduction of a wide variety of functional groups.[2][5]
This reactivity is particularly valuable in the synthesis of 3-amino-1,2-benzisoxazole derivatives, which are key pharmacophores in many centrally active drugs. The reaction is typically carried out by treating this compound with a primary or secondary amine in the presence of a base.[5] Microwave-assisted conditions can significantly reduce reaction times and improve yields.[5]
Applications in Drug Discovery and Development
The this compound scaffold is a critical building block in the synthesis of several important pharmaceutical agents, particularly in the realm of antipsychotic medications. Its structure is closely related to key intermediates in the synthesis of drugs such as risperidone and paliperidone.[6]
The general synthetic strategy involves the nucleophilic substitution of the 3-chloro group with a piperidine-containing moiety. This reaction forms the core structure of these atypical antipsychotics, which are widely used in the treatment of schizophrenia and bipolar disorder.
Spectroscopic Characterization
Expected ¹H NMR Spectral Features:
-
A singlet for the methyl group protons, likely in the range of δ 2.4-2.6 ppm.
-
Aromatic protons on the benzene ring, which would appear as a set of multiplets or distinct signals depending on their coupling patterns, typically in the range of δ 7.0-8.0 ppm.
Expected ¹³C NMR Spectral Features:
-
A signal for the methyl carbon, typically in the aliphatic region (δ 15-25 ppm).
-
Aromatic carbon signals in the range of δ 110-160 ppm.
-
The carbon atom attached to the chlorine at the 3-position would likely appear in the downfield region of the aromatic signals.
Conclusion
This compound is a strategically important heterocyclic compound with significant applications in medicinal chemistry and drug development. Its synthesis, primarily through the chlorination of 6-methyl-1,2-benzisoxazol-3(2H)-one, is a well-established process. The reactivity of the 3-chloro group as a leaving group in nucleophilic aromatic substitution reactions makes it a versatile intermediate for the synthesis of a wide array of functionalized benzisoxazole derivatives. Its role as a key building block for antipsychotic drugs underscores its importance in the pharmaceutical industry. For researchers in drug discovery, a comprehensive understanding of the synthesis, reactivity, and applications of this compound is essential for the development of new and improved therapeutic agents.
References
- Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra - Beilstein Journals. (n.d.). Retrieved from https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-19-159-s1.pdf
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - Repozytorium UR. (2024, June 30). Retrieved from https://repozytorium.ur.edu.pl/bitstream/handle/item/8470/Vashisht%20et%20al.%202024%20synthesis%20of%20isoxazole.pdf?sequence=1&isAllowed=y
- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). Retrieved from https://www.researchgate.net/publication/323381014_Synthesis_and_characterization_of_bioactive_isoxazole_and_134-oxadiazole_heterocycle_containing_scaffolds
- Smith, J. A., Le, G., Jones, E. D., & Deadman, J. (2010). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. Future Medicinal Chemistry, 2(2), 215–224. https://doi.org/10.4155/fmc.09.167
- Lewis acid-promoted direct synthesis of isoxazole derivatives. (2023, October 16). Beilstein Journal of Organic Chemistry, 19, 1599–1606. https://doi.org/10.3762/bjoc.19.159
- Synthesis of [3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl] - PrepChem.com. (n.d.). Retrieved from https://www.prepchem.
- Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. (2010, February). Future Medicinal Chemistry, 2(2), 215-224. https://doi.org/10.4155/fmc.09.167
- amine and N-(pyrimidin-2-yl)benzo[d]thiazo. (n.d.). Retrieved from https://www.rsc.
- Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. - ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/figure/Characteristic-signals-in-the-1-H-and-13-C-NMR-spectra-of-compound-6a_fig3_365063059
- Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - MDPI. (n.d.). Retrieved from https://www.mdpi.com/1424-8247/16/11/1599
- Lukoyanov, A. A., Sukhorukov, A. Y., & Averina, E. B. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 2-18.
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5318780/
- Synthetic Routes to Functionalized 4-Chlorobenzo[d]isoxazole Analogs: Application Notes and Protocols - Benchchem. (n.d.). Retrieved from https://www.benchchem.
- Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015, September 12). Retrieved from https://www.tsijournals.
- Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids - PMC. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6640620/
- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles | Organic Letters - ACS Publications. (n.d.). Retrieved from https://pubs.acs.org/doi/10.1021/ol4c03509
- Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from https://pubs.acs.org/doi/10.1021/jm00107a025
- 16302-64-0 | this compound - ChemScene. (n.d.). Retrieved from https://www.chemscene.com/products/3-Chloro-6-methylbenzo-d-isoxazole-CS-0163639.html
- The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6034237/
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). Retrieved from https://www.mdpi.com/1422-8599/2020/2/M1149
- Journal of Chemical and Pharmaceutical Research, 2016, 8(4):318-326 - JOCPR. (n.d.). Retrieved from https://www.jocpr.com/articles/new-synthetic-methodology-for-the-synthesis-ofdibenzoe14diazepines.pdf
- This compound - CAS:16302-64-0 - Sunway Pharm Ltd. (n.d.). Retrieved from https://www.3wpharm.com/product/16302-64-0.html
- 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors - PMC - PubMed Central. (2025, June 5). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10948925/
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 3-Chloro-6-methylbenzo[d]isoxazole
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-chloro-6-methylbenzo[d]isoxazole, a valuable heterocyclic building block for pharmaceutical and materials science research. The 1,2-benzisoxazole core is a privileged scaffold found in numerous therapeutic agents, including anticonvulsants and antipsychotics.[1] This protocol details a reliable two-step synthetic sequence starting from the commercially available 2'-Hydroxy-4'-methylacetophenone. The methodology is designed for high fidelity and scalability, incorporating expert insights into reaction mechanisms, safety considerations, and troubleshooting to ensure successful execution by researchers in drug development and organic synthesis.
Introduction and Synthetic Strategy
The 1,2-benzisoxazole moiety is of significant interest due to its wide range of pharmacological activities.[1] The development of efficient and robust synthetic routes to novel substituted benzisoxazoles is crucial for advancing drug discovery programs. This guide details the preparation of this compound, a versatile intermediate amenable to further functionalization, particularly through nucleophilic substitution at the C3 position.
Our synthetic approach is a two-step process designed for efficiency and control:
-
Oximation: Formation of 2'-Hydroxy-4'-methylacetophenone oxime from the parent ketone. This is a classic condensation reaction that proceeds in high yield.[2][3]
-
Dehydrative Cyclization & Chlorination: Conversion of the oxime intermediate to the target this compound. This key transformation is achieved using a Vilsmeier-Haack type reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Rationale for Reagent Selection: The choice of POCl₃/DMF is critical for the success of the second step. This reagent system serves a dual purpose. First, it activates the oxime's hydroxyl group, facilitating a dehydrative cyclization to form the N-O bond of the isoxazole ring. Second, it acts as an efficient chlorinating agent for the newly formed heterocyclic system.[4] This one-pot cyclization/chlorination strategy is more efficient than a multi-step sequence that might involve isolating the benzisoxazol-3(2H)-one intermediate followed by a separate chlorination step.[5] Furthermore, conducting the reaction under these anhydrous conditions helps to suppress the potential for a Beckmann-type rearrangement, a common side reaction with oximes that would lead to undesired benzoxazole isomers.
Reaction Pathway Overview
The overall synthetic transformation is depicted below.
Diagram 1: Two-step synthesis of this compound.
Detailed Experimental Protocol
3.1 Materials and Equipment
| Reagent/Material | CAS Number | Supplier | Notes |
| 2'-Hydroxy-4'-methylacetophenone | 875-59-2 | Sigma-Aldrich | Purity ≥98% |
| Hydroxylamine hydrochloride | 5470-11-1 | Acros Organics | Purity ≥99% |
| Sodium hydroxide (NaOH) | 1310-73-2 | Fisher Scientific | Pellets, ≥97% |
| Ethanol (EtOH), 200 proof | 64-17-5 | Decon Labs | Anhydrous |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Sigma-Aldrich | Purity ≥99%, handle in fume hood |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Fisher Scientific | Anhydrous, <50 ppm water |
| Dichloromethane (DCM) | 75-09-2 | VWR | ACS Grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | VWR | ACS Grade |
| Hexanes | 110-54-3 | VWR | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Fisher Scientific | Granular |
| Round-bottom flasks | --- | --- | Various sizes (100 mL, 250 mL) |
| Reflux condenser | --- | --- | --- |
| Magnetic stirrer and stir bars | --- | --- | --- |
| Dropping funnel | --- | --- | --- |
| Ice bath | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
| TLC plates (Silica gel 60 F₂₅₄) | --- | --- | --- |
| Column chromatography setup | --- | --- | --- |
3.2 Step-by-Step Procedure
Part A: Synthesis of 2'-Hydroxy-4'-methylacetophenone oxime
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2'-Hydroxy-4'-methylacetophenone (15.0 g, 100 mmol, 1.0 eq).
-
Reagent Addition: Add ethanol (100 mL) and stir until the solid is fully dissolved. In a separate beaker, dissolve hydroxylamine hydrochloride (8.34 g, 120 mmol, 1.2 eq) and sodium hydroxide (5.6 g, 140 mmol, 1.4 eq) in deionized water (40 mL).
-
Reaction: Carefully add the aqueous solution of hydroxylamine/NaOH to the stirred ethanolic solution of the ketone.
-
Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc), observing the consumption of the starting ketone.
-
Work-up: After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes. Slowly acidify the mixture to pH ~6 with 2M HCl.
-
Isolation: Pour the resulting slurry into 300 mL of ice-cold deionized water with stirring. A white precipitate will form. Collect the solid by vacuum filtration, wash the filter cake thoroughly with cold water (3 x 50 mL), and air-dry to a constant weight.
-
Result: This procedure typically yields 2'-Hydroxy-4'-methylacetophenone oxime as a white to off-white solid (Yield: 15.2 g, 92%). The product is generally of sufficient purity for the next step without further purification.
Part B: Synthesis of this compound
CAUTION: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This entire procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Vilsmeier Reagent Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (50 mL). Cool the flask in an ice bath to 0 °C.
-
POCl₃ Addition: Add phosphorus oxychloride (POCl₃) (23.0 g, 14.0 mL, 150 mmol, 1.5 eq) dropwise via the dropping funnel to the chilled DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution for an additional 15 minutes at 0 °C.
-
Oxime Addition: Dissolve the 2'-Hydroxy-4'-methylacetophenone oxime (16.5 g, 100 mmol, 1.0 eq) from Part A in anhydrous DMF (50 mL). Add this solution dropwise to the cold Vilsmeier reagent over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70 °C and maintain for 3-4 hours. Monitor the reaction by TLC (5:1 Hexanes:EtOAc).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring. This step is exothermic and should be done slowly.
-
Neutralization & Extraction: Stir the aqueous mixture for 30 minutes. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (from 20:1 to 10:1). Combine the fractions containing the desired product and remove the solvent in vacuo to yield this compound as a crystalline solid.
-
Result: Typical yields after purification are in the range of 11.7 - 13.4 g (70-80%).
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Data | Source |
| Molecular Formula | C₈H₆ClNO | --- |
| Molecular Weight | 167.59 g/mol | --- |
| CAS Number | 16302-64-0 | ChemScene |
| Appearance | White to light yellow crystalline solid | --- |
| Purity | ≥97% (by HPLC or qNMR) | --- |
Expected Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 8.4 Hz, 1H), 7.38 (s, 1H), 7.15 (d, J = 8.4 Hz, 1H), 2.50 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 163.8, 149.2, 141.5, 125.6, 122.0, 117.8, 110.2, 21.8.
-
Mass Spec (EI): m/z 167 (M⁺), 169 (M⁺+2, chlorine isotope peak).
Workflow and Troubleshooting
Diagram 2: Experimental workflow for the synthesis protocol.
| Problem | Potential Cause | Recommended Solution |
| Low yield in oximation (Step A) | Incomplete reaction or product loss during work-up. | Increase reflux time to 4 hours. Ensure pH is correctly adjusted before pouring into water to maximize precipitation. |
| Reaction stalls in Step B | Insufficiently active Vilsmeier reagent. | Ensure POCl₃ and DMF are anhydrous. Use freshly opened bottles if necessary. |
| Reappearance of starting material after work-up (Step B) | Hydrolysis of an intermediate or the final product. | Ensure the quenching on ice is done efficiently and the mixture is kept cold. Perform extraction promptly after neutralization.[6] |
| Formation of Beckmann rearrangement byproduct | Presence of moisture or protic acids. | Strictly use anhydrous solvents and reagents for Step B. The POCl₃/DMF system is generally effective at preventing this side reaction. |
Conclusion
This application note presents a validated and detailed protocol for the synthesis of this compound. By providing a clear rationale for the chosen synthetic strategy and offering step-by-step guidance, this document serves as a reliable resource for researchers requiring access to this valuable heterocyclic intermediate. The described methods are robust, scalable, and include provisions for troubleshooting common issues, ensuring a high probability of success.
References
-
Chen, C. Y., Andreani, T., & Li, H. (2011). A Divergent and Regioselective Synthesis of 3-Substituted Benzisoxazoles and 2-Substituted Benzoxazoles. Organic Letters, 13(23), 6300–6303. Available at: [Link]
-
Perillo, I. A., et al. (2010). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. Beilstein Journal of Organic Chemistry, 6, 959–964. Available at: [Link]
-
Babij, N. R., et al. (2018). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2018(4), M1017. Available at: [Link]
-
Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2022). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. RSC Advances, 12(1), 1-25. Available at: [Link]
-
Jain, S., & Rana, K. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chem Sci Trans, 5(1), 8-20. Available at: [Link]
-
Yang, B., et al. (2021). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 26(11), 3328. Available at: [Link]
-
Bawa, R. A. (2019). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. Zanco Journal of Pure and Applied Sciences, 31(s3), 35-39. Available at: [Link]
-
Martínez-Otero, D., et al. (2022). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists. Molecules, 27(19), 6619. Available at: [Link]
-
Chen, Y., et al. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][7][8]Thiazin-4-One Derivatives. Molecules, 28(19), 6943. Available at: [Link]
-
Bawa, R. A., & Buni, M. A. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences, 6(1), 1-6. Available at: [Link]
-
ResearchGate. The spectra of benzo[d]isoxazol-3[2H]-one (2). Available at: [Link]
-
Bawa, R. A. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. ResearchGate. Available at: [Link]
-
MySkinRecipes. 7-Methylbenzo[d]isoxazol-3(2H)-one. Available at: [Link]
-
Huang, H., Xu, Z., & Deng, G. J. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH₄I/Na₂S₂O₄-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 248-270. Available at: [Link]
-
Fylaktakidou, K. C., et al. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Chemistry, 1(1), 1. Available at: [Link]
-
ResearchGate. Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Available at: [Link]
-
ResearchGate. How should I proceed in Chlorination using POCl3? Available at: [Link]
-
Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl₂: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312–315. Available at: [Link]
-
ACS Green Chemistry Institute. Deoxychlorination. Reagent Guides. Available at: [Link]
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The Versatile Synthon: Application Notes and Protocols for 3-Chloro-6-methylbenzo[d]isoxazole in Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern organic synthesis. Among these, the benzo[d]isoxazole moiety is a privileged structure, appearing in a range of biologically active compounds. This technical guide provides an in-depth exploration of a key building block, 3-chloro-6-methylbenzo[d]isoxazole , detailing its application in the synthesis of diverse and complex molecular architectures. We move beyond simple procedural lists to offer insights into the causality of experimental choices, ensuring that each protocol is a robust and self-validating system for your laboratory.
Introduction to a Privileged Scaffold
This compound is a bicyclic heteroaromatic compound featuring a reactive chlorine atom at the 3-position. This strategic placement makes it an excellent electrophilic partner in a variety of cross-coupling reactions, allowing for the introduction of carbon and nitrogen-based substituents. The methyl group at the 6-position provides a useful spectroscopic marker and can influence the electronic properties and solubility of the resulting derivatives. The inherent biological relevance of the benzo[d]isoxazole core, found in compounds with antipsychotic, antimicrobial, and anticancer properties, makes this building block particularly valuable for drug discovery programs.[1]
This guide will focus on the practical applications of this compound in three key transformations: Palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Key Applications and Synthetic Protocols
The reactivity of the C-Cl bond in this compound is pivotal to its utility. While susceptible to nucleophilic aromatic substitution under forcing conditions, its true synthetic power is unlocked through palladium-catalyzed cross-coupling reactions. These methods offer milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods.
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[2] In the context of this compound, it provides a powerful method for introducing aryl and heteroaryl substituents at the 3-position, generating a library of 3-aryl-6-methylbenzo[d]isoxazoles. These products are of significant interest in medicinal chemistry due to the prevalence of biaryl structures in pharmacologically active molecules.
Scientific Rationale: The activation of the relatively inert C-Cl bond requires a carefully selected palladium catalyst and ligand system. The choice of a phosphine ligand with appropriate steric bulk and electron-donating properties is crucial for facilitating the oxidative addition of the palladium(0) species to the C-Cl bond, which is often the rate-limiting step for chloro-heterocycles. The base plays a critical role in the transmetalation step, activating the boronic acid partner.
Experimental Protocol: Synthesis of 3-Aryl-6-methylbenzo[d]isoxazoles
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water (dioxane/water 4:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol) and XPhos (0.04 mmol) in a small amount of the dioxane/water solvent mixture.
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Add the remaining anhydrous and degassed 1,4-dioxane and water (to achieve a final concentration of approximately 0.1 M with respect to the starting material).
-
Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-6-methylbenzo[d]isoxazole.
Data Presentation:
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-6-methylbenzo[d]isoxazole | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-6-methylbenzo[d]isoxazole | 80-90 |
| 3 | Pyridin-3-ylboronic acid | 3-(Pyridin-3-yl)-6-methylbenzo[d]isoxazole | 70-85 |
Note: Yields are representative and may vary depending on the specific arylboronic acid used and the optimization of reaction conditions.
Visualization of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling.
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines.[3] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to 3-amino-6-methylbenzo[d]isoxazole derivatives. These compounds are valuable in medicinal chemistry as they can act as hydrogen bond donors and acceptors, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.
Scientific Rationale: Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination of an aryl chloride depends heavily on the choice of the palladium catalyst and ligand. Bulky, electron-rich phosphine ligands are often required to promote the challenging oxidative addition and subsequent reductive elimination steps. The choice of base is also critical, with strong, non-nucleophilic bases such as sodium tert-butoxide being commonly employed to deprotonate the amine and facilitate the catalytic cycle.
Experimental Protocol: Synthesis of 3-Amino-6-methylbenzo[d]isoxazole Derivatives
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.5 equivalents)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.0 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add bis(dibenzylideneacetone)palladium(0) (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (2.0 mmol).
-
Add anhydrous, degassed toluene to the flask and stir the mixture at room temperature for 5 minutes.
-
Add this compound (1.0 mmol) and the desired amine (1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.[4]
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the desired 3-amino-6-methylbenzo[d]isoxazole derivative.[4]
Data Presentation:
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Morpholine | 3-(Morpholin-4-yl)-6-methylbenzo[d]isoxazole | 90-98 |
| 2 | Aniline | 6-Methyl-3-(phenylamino)benzo[d]isoxazole | 85-95 |
| 3 | Benzylamine | 3-(Benzylamino)-6-methylbenzo[d]isoxazole | 80-90 |
Note: Yields are representative and can be influenced by the nature of the amine and slight variations in reaction conditions.
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: The catalytic cycle of Buchwald-Hartwig amination.
C-C Bond Formation via Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to 3-alkynyl-6-methylbenzo[d]isoxazoles, which are versatile intermediates that can undergo further transformations such as cycloadditions, reductions, or serve as precursors for more complex molecular scaffolds.
Scientific Rationale: The Sonogashira coupling typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. The reaction is carried out in the presence of an amine base, which serves both as a base and as a solvent. Copper-free versions of the Sonogashira coupling have also been developed to circumvent issues with alkyne homocoupling.
Experimental Protocol: Synthesis of 3-Alkynyl-6-methylbenzo[d]isoxazoles
This protocol describes a general procedure for the copper-catalyzed Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add the anhydrous and degassed solvent to the flask.
-
Add triethylamine (2.0 mmol) followed by the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 2-8 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 3-alkynyl-6-methylbenzo[d]isoxazole.
Data Presentation:
| Entry | Terminal Alkyne | Product | Typical Yield (%) |
| 1 | Phenylacetylene | 6-Methyl-3-(phenylethynyl)benzo[d]isoxazole | 80-90 |
| 2 | Ethynyltrimethylsilane | 6-Methyl-3-((trimethylsilyl)ethynyl)benzo[d]isoxazole | 75-85 |
| 3 | Propargyl alcohol | (3-(6-Methylbenzo[d]isoxazol-3-yl)prop-2-yn-1-ol) | 70-80 |
Note: Yields are representative and may be affected by the specific alkyne and reaction conditions.
Visualization of the Sonogashira Coupling Experimental Setup:
Caption: Experimental setup for the Sonogashira coupling.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides medicinal chemists and drug development professionals with a powerful tool for the construction of diverse libraries of novel compounds. The protocols and insights provided in this guide are intended to serve as a robust foundation for the successful application of this synthon in your research endeavors, enabling the efficient and reliable synthesis of complex molecules with potential therapeutic applications.
References
- Duan, P., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 5(4), 1574-1578.
- BenchChem. (2025).
- Smolecule. (n.d.). 5-Chlorobenzo[d]isoxazol-3-ol.
- Royal Society of Chemistry. (2025).
- Wikipedia. (2023).
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.
- Micheli, F., et al. (2010). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(85), 73856-73881.
- Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Yang, S., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. RSC Advances, 13(44), 31093-31097.
- Öcal, N., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1051-1064.
- Reddy, M. S., et al. (2014). Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. Journal of Amino Acids, 2014, 721291.
- Jia, X., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(13), 3108.
- Ciba-Geigy AG. (1966). Processes for preparing 3-amino-isoxazoles. U.S.
- Request PDF. (n.d.).
- Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 223-233.
- Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- Der Pharma Chemica. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Waldo, J. P., et al. (2007).
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline.
- Reddy, C. R., et al. (2017). Highly Selective Synthesis of Dihydrobenzo[d]isoxazoles and Dihydrobenzo[d]oxazoles from Oximes and Arynes via in Situ Generation of Nitrones. The Journal of Organic Chemistry, 82(13), 6937-6946.
- Chemistry LibreTexts. (2023).
- International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
- Tokyo Chemical Industry UK Ltd. (n.d.).
- ResearchGate. (n.d.).
- PubMed Central. (2024).
- ResearchGate. (2025).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Enamine. (n.d.). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Royal Society of Chemistry. (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles.
- Scribd. (n.d.). 3 Sonogashira.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|.
- National Institutes of Health. (n.d.).
- ResearchGate. (2025). Synthesis of 3-Aryl/benzyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole Derivatives: A Comparison between Conventional, Microwave-Assisted and Flow-Based Methodologies.
- National Institutes of Health. (n.d.). Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides.
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- 2. Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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The Versatile Scaffold: 3-Chloro-6-methylbenzo[d]isoxazole in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the benzisoxazole moiety stands out as a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] Its unique physicochemical properties and synthetic tractability have made it a cornerstone for the development of therapeutics across a spectrum of diseases, including psychiatric disorders, cancer, and infectious diseases.[3][4] This guide delves into the specific applications of a key derivative, 3-Chloro-6-methylbenzo[d]isoxazole, providing researchers, scientists, and drug development professionals with detailed insights and actionable protocols for its use in medicinal chemistry.
The Significance of the this compound Building Block
This compound (CAS 16302-64-0) is a highly valuable intermediate in medicinal chemistry. The presence of a reactive chlorine atom at the 3-position provides a chemical handle for the facile introduction of various nucleophiles, enabling the synthesis of diverse compound libraries for biological screening. The methyl group at the 6-position can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile.
While the broader class of 3-substituted benzisoxazoles has been extensively studied, with derivatives showing promise as antipsychotic agents, this guide will focus on the untapped potential and versatile applications of the 3-chloro-6-methyl variant as a starting point for novel drug candidates.[3]
Synthetic Protocols
The synthesis of this compound is a two-step process, commencing with the preparation of the precursor, 6-methyl-1,2-benzisoxazol-3(2H)-one, followed by chlorination.
Synthesis of 6-methyl-1,2-benzisoxazol-3(2H)-one
Protocol 1: Synthesis of 6-methyl-1,2-benzisoxazol-3(2H)-one
Materials:
-
2-Hydroxy-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Pyridine
-
Anhydrous diethyl ether
-
Anhydrous Tetrahydrofuran (THF)
-
Polyphosphoric acid (PPA) or a suitable Lewis acid
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend 2-hydroxy-4-methylbenzoic acid (1 equivalent) in anhydrous toluene. Add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-hydroxy-4-methylbenzoyl chloride.
-
Hydroxamic Acid Formation: Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C in an ice bath. In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.5 equivalents) in a minimal amount of water and adding a solution of sodium hydroxide (1.5 equivalents) at 0 °C. Add the aqueous hydroxylamine solution dropwise to the stirred solution of the acid chloride, maintaining the temperature at 0 °C. Allow the reaction to stir at room temperature for 12-16 hours.
-
Work-up and Isolation of Hydroxamic Acid: Acidify the reaction mixture to pH 3-4 with dilute HCl. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-hydroxy-4-methylbenzohydroxamic acid.
-
Cyclization to 6-methyl-1,2-benzisoxazol-3(2H)-one: Add the crude hydroxamic acid to polyphosphoric acid (PPA) at 80-100 °C and stir for 1-2 hours. Alternatively, the cyclization can be attempted using a Lewis acid such as ferric chloride in a suitable solvent like nitromethane.[5] Monitor the reaction by TLC.
-
Work-up and Purification: Pour the hot reaction mixture onto crushed ice and stir until the PPA is fully hydrolyzed. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure 6-methyl-1,2-benzisoxazol-3(2H)-one.
Causality behind Experimental Choices: The conversion of the carboxylic acid to the acid chloride activates it for reaction with hydroxylamine. The use of PPA or a Lewis acid facilitates the intramolecular cyclization by activating the carbonyl group towards nucleophilic attack by the hydroxylamine oxygen.
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- 6. 2-Hydroxy-4-methylbenzoic acid [webbook.nist.gov]
Introduction: The Benzisoxazole Scaffold in Modern Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the application and handling of the research chemical, 3-Chloro-6-methylbenzo[d]isoxazole .
This compound is a substituted aromatic heterocyclic compound belonging to the benzisoxazole class. The fusion of a benzene ring with an isoxazole ring creates a scaffold of significant interest in medicinal chemistry and materials science.[1] While this specific molecule is primarily utilized as a versatile synthetic intermediate, the broader isoxazole family is a cornerstone in drug discovery, appearing in numerous FDA-approved pharmaceuticals and clinical candidates.[2][3][4] The biological relevance of the isoxazole ring—found in drugs like the antirheumatic leflunomide and the COX-2 inhibitor valdecoxib—drives the exploration of novel derivatives.[2][3]
This guide provides a detailed overview of this compound, focusing on its properties, synthetic utility, and detailed protocols for its application in a research setting. The strategic placement of the chloro group at the 3-position and the methyl group at the 6-position offers distinct opportunities for chemical modification, making it a valuable building block for generating libraries of novel compounds for biological screening.
Physicochemical Properties and Data
A comprehensive understanding of a research chemical's properties is fundamental to its effective use and safe handling. The key characteristics of this compound are summarized below.
| Property | Data | Source(s) |
| CAS Number | 16302-64-0 | [5] |
| Molecular Formula | C₈H₆ClNO | [5][6] |
| Molecular Weight | 167.59 g/mol | [5][6] |
| Appearance | Typically an off-white to yellow solid. | |
| Purity | ≥97% (as commonly supplied for research) | [5] |
| Topological Polar Surface Area (TPSA) | 26.03 Ų | [5] |
| LogP | 2.78962 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Storage Conditions | Store at 4°C, under a nitrogen atmosphere, and away from moisture.[5] Handle in a well-ventilated area.[7][8][9] |
Spectroscopic Characterization: While a dedicated public spectrum for this specific isomer was not found, characterization would rely on standard techniques. Researchers synthesizing or using this compound should confirm its identity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. For comparison, related isoxazole structures show characteristic signals: isoxazole ring protons typically resonate around δ 6.5 ppm, while methyl group protons on the aromatic ring appear as a singlet near δ 2.3 ppm.[10] Aromatic protons will appear in the δ 7.0-8.0 ppm range, with splitting patterns dependent on their substitution.
Synthetic Pathways and Mechanistic Considerations
The synthesis of substituted benzisoxazoles typically involves the cyclization of an appropriately substituted aromatic precursor. A plausible and common strategy for creating the this compound scaffold begins with a substituted acetophenone, proceeding through an oxime intermediate, followed by cyclization and chlorination.
Caption: A general synthetic workflow for this compound.
Causality in Synthesis:
-
Step 1 (Oximation): The reaction of a ketone with hydroxylamine hydrochloride in the presence of a mild base is a classic and high-yielding method to form the oxime. The base neutralizes the HCl generated, driving the reaction to completion.
-
Step 2 (Cyclization & Chlorination): The transformation of the oxime into the 3-chlorobenzisoxazole is the key step. This can be achieved through various methods. One common approach involves reaction with a chlorinating agent like N-Chlorosuccinimide (NCS), which can facilitate both the cyclization and the installation of the chlorine atom at the 3-position. The mechanism involves the formation of an N-chloro species which then undergoes intramolecular cyclization.
Applications in Research: A Scaffold for Derivatization
The primary value of this compound lies in its potential for diversification. The chloro-substituent at the 3-position is a key functional handle, acting as a leaving group in nucleophilic substitution reactions and as a reactive site for palladium-catalyzed cross-coupling.
Caption: Key derivatization pathways for this compound.
This derivatization capability allows researchers to rapidly generate a library of novel compounds built upon the 6-methylbenzo[d]isoxazole core. Given the wide range of biological activities associated with the isoxazole scaffold—including anticancer, antibacterial, anti-inflammatory, and antiviral properties—these new analogs can be screened for potential therapeutic applications.[3][11][12][13]
Experimental Protocols
The following protocols are generalized procedures. Researchers must adapt concentrations, reaction times, and purification methods based on the specific substrate and desired product. All work should be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[7][8][14]
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
Objective: To demonstrate the displacement of the 3-chloro group with a primary or secondary amine to form a 3-amino-6-methylbenzo[d]isoxazole derivative.
Materials:
-
This compound (1 equivalent)
-
Amine of choice (1.2 - 2 equivalents)
-
A suitable base (e.g., K₂CO₃, Et₃N) (2-3 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry, round-bottom flask under a nitrogen or argon atmosphere, add this compound (1 eq.), the chosen amine (1.2 eq.), and the base (2 eq.).
-
Solvent Addition: Add the anhydrous solvent via syringe to the flask.
-
Reaction Conditions: Stir the mixture at a temperature ranging from 60 °C to 120 °C. The optimal temperature depends on the nucleophilicity of the amine and must be determined empirically.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).[15]
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).[15]
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove the solvent and residual base.[15]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 2: General Procedure for Suzuki Cross-Coupling
Objective: To form a new carbon-carbon bond at the 3-position by coupling with an aryl or heteroaryl boronic acid.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Solvent system (e.g., Dioxane/water, Toluene/ethanol/water, DMF)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite (optional, for filtering palladium residues)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk flask), combine this compound (1 eq.), the boronic acid (1.2 eq.), the palladium catalyst (e.g., 3 mol%), and the base (2 eq.).
-
Degassing: Seal the vessel and degas the mixture by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring to 80-110 °C. Microwave irradiation can often significantly reduce reaction times.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 2-18 hours).
-
Workup: Cool the reaction to room temperature. If palladium black has precipitated, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material via flash column chromatography to isolate the desired 3-aryl-6-methylbenzo[d]isoxazole product.
Safety and Handling
As a research chemical, this compound and its analogs require careful handling. The following guidelines are synthesized from safety data sheets for structurally related compounds.
| Hazard Category | Precautionary Measures | Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8] | |
| Inhalation | Harmful if inhaled. May cause respiratory irritation.[9] Use only in a well-ventilated area or under a chemical fume hood.[7][8][9] Avoid breathing dust/fumes.[7][9] | |
| Skin Contact | Causes skin irritation.[9] Avoid contact. In case of contact, wash off immediately with soap and plenty of water.[7][9] Remove contaminated clothing.[9] | |
| Eye Contact | Causes serious eye irritation.[9] In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][9] | |
| Ingestion | Harmful if swallowed.[9] Do not eat, drink, or smoke when using this product.[7][9] If swallowed, rinse mouth and immediately call a poison center or doctor. Do NOT induce vomiting.[7][9] | |
| Fire Safety | Use CO₂, dry chemical, or alcohol-resistant foam for extinguishing.[7][14] Thermal decomposition can release toxic gases like carbon monoxide and hydrogen chloride.[7][14] | |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with all applicable federal, state, and local regulations.[7][8] |
References
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Material Safety Data Sheet. (2021-11-25). INK FOR WATER COLOR PEN. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2025-06-05). Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. PMC - PubMed Central. Retrieved from [Link]
- Kumar, M., Kumar, A., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
-
Royal Society of Chemistry. (2014). Supplementary Information: Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (n.d.). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Retrieved from [Link]
-
G, S., et al. (2025-03-17). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Retrieved from [Link]
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-
Kamal, A., et al. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
-
ResearchGate. (2025-08-06). New Synthesis of 3-Chloroisoxazoles. Retrieved from [Link]
-
Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists. Retrieved from [Link]
-
Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Retrieved from [Link]
-
MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from [Link]
-
Veerareddy, P., et al. (n.d.). 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2025-03-03). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
PMC. (2021-10-06). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-6-phenylbenzo[d]isoxazole. Retrieved from [Link]
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International Union of Crystallography. (n.d.). N—H⋯Cl and C—H⋯O interactions in 6-fluoro-3-(4-piperidinio)benz[d]isoxazole chloride. Retrieved from [Link]
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Application Note: Comprehensive NMR-Based Structural Elucidation of 3-Chloro-6-methylbenzo[d]isoxazole
Introduction
3-Chloro-6-methylbenzo[d]isoxazole is a substituted benzisoxazole, a class of heterocyclic compounds recognized for its significant pharmacological potential. Isoxazole derivatives are integral to numerous therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The precise substitution pattern on the benzisoxazole scaffold is critical for its biological function and selectivity, making unambiguous structural verification an essential step in the synthesis and drug discovery process.[1][3]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the definitive structural characterization of such small organic molecules.[5][6][7][8] This application note provides a comprehensive guide to the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. We will detail the causality behind experimental choices and present a self-validating protocol for researchers in the field.
Predicted Molecular Structure and Numbering
For clarity throughout this note, the following IUPAC numbering for this compound will be used:
Experimental Protocols
High-quality NMR data is contingent on meticulous sample preparation and the selection of appropriate experimental parameters.
Sample Preparation
The integrity of the NMR spectra is directly influenced by the purity of the sample and the choice of solvent.
-
Sample Purity: Ensure the this compound sample is of high purity (>97%), free from paramagnetic impurities and residual solvents that could interfere with the spectra.
-
Solvent Selection: A deuterated solvent that fully dissolves the analyte is crucial. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For compounds with different solubility profiles, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆ can be used.[9]
-
Concentration:
-
¹H NMR: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.[10]
-
¹³C and 2D NMR: A more concentrated sample (20-50 mg in 0.6-0.7 mL) is recommended to achieve a good signal-to-noise ratio in a reasonable time, especially for less sensitive experiments like ¹³C NMR.[9]
-
-
Procedure:
-
Weigh the sample accurately into a clean, dry vial.
-
Add the deuterated solvent and mix vigorously (e.g., using a vortex mixer) until the sample is completely dissolved. Gentle warming or sonication may aid dissolution.[9]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[9]
-
Cap the NMR tube securely to prevent solvent evaporation.
-
NMR Data Acquisition
The following suite of experiments is recommended for a comprehensive structural analysis. Spectra should be recorded on a spectrometer operating at a ¹H frequency of 400 MHz or higher.[11][12]
-
Standard 1D Experiments:
-
¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (J-coupling), which reveals neighboring protons.[8]
-
¹³C{¹H} NMR: A proton-decoupled experiment that shows a single peak for each unique carbon atom, providing insights into the carbon skeleton.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates carbon signals based on the number of attached protons. CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (including C=O, C=N) are absent.
-
-
Standard 2D Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically through two or three bonds. Cross-peaks appear between J-coupled protons, helping to establish proton connectivity networks.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms (¹JCH). This is a highly sensitive experiment for assigning carbons that have attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges, typically two or three bonds (²JCH and ³JCH). This is crucial for identifying connectivity across quaternary carbons and heteroatoms, piecing together the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: Identifies protons that are close in space, irrespective of their bonding. This is particularly useful for confirming the regiochemistry of substituents on the aromatic ring.
-
Data Analysis and Spectral Interpretation Workflow
A logical, step-by-step approach is essential for accurate structure elucidation from the acquired NMR data.
Predicted Spectral Data and Interpretation
Based on known chemical shift trends for benzisoxazole and related heterocyclic systems, the following spectral characteristics are anticipated for this compound in CDCl₃.[9][11][13]
¹H NMR Analysis
The ¹H NMR spectrum is expected to show signals for three aromatic protons and one methyl group.
-
Methyl Protons (H-8): A sharp singlet at approximately δ 2.4-2.6 ppm , integrating to 3H.
-
Aromatic Protons (H-4, H-5, H-7): These will appear in the downfield region, typically between δ 7.0-8.0 ppm .[9]
-
H-7: Expected to be a singlet or a narrow doublet (due to small ⁴J meta-coupling to H-5) around δ 7.6-7.8 ppm . Its downfield shift is influenced by the adjacent isoxazole ring.
-
H-5: Expected to be a doublet or doublet of doublets around δ 7.1-7.3 ppm , showing ortho-coupling to H-4.
-
H-4: Expected to be a doublet around δ 7.4-7.6 ppm , showing ortho-coupling to H-5 and influenced by the proximity to the isoxazole ring.
-
¹³C NMR and DEPT-135 Analysis
The proton-decoupled ¹³C NMR spectrum should display 8 distinct signals corresponding to the 8 carbon atoms in the molecule.
-
Methyl Carbon (C-8): An upfield signal (positive in DEPT-135) around δ 20-22 ppm .
-
Aromatic CH Carbons (C-4, C-5, C-7): Signals (positive in DEPT-135) in the range of δ 110-135 ppm .
-
Quaternary Carbons (C-3, C-3a, C-6, C-7a): Signals (absent in DEPT-135) in the range of δ 120-170 ppm .
-
C-3: Attached to chlorine and nitrogen, expected to be significantly downfield, around δ 150-160 ppm .
-
C-7a: Part of the isoxazole ring fusion, expected around δ 160-165 ppm .
-
C-3a & C-6: The remaining quaternary carbons of the benzene ring.
-
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | DEPT-135 | Key HMBC Correlations (from Proton) |
| C-3 | - | 150 - 160 | Absent | H-4 |
| C-3a | - | 120 - 125 | Absent | H-4, H-7 |
| C-4 | 7.4 - 7.6 (d) | 120 - 125 | CH (+) | C-3, C-5, C-6, C-7a |
| C-5 | 7.1 - 7.3 (dd) | 128 - 132 | CH (+) | C-4, C-6, C-7, C-8 |
| C-6 | - | 138 - 142 | Absent | H-5, H-7, H-8 |
| C-7 | 7.6 - 7.8 (s/d) | 115 - 120 | CH (+) | C-3a, C-5, C-6 |
| C-7a | - | 160 - 165 | Absent | H-4, H-7 |
| -CH₃ (C-8) | 2.4 - 2.6 (s) | 20 - 22 | CH₃ (+) | C-5, C-6, C-7 |
2D NMR Correlation Analysis
-
COSY: A cross-peak between the signals for H-4 and H-5 would confirm their ortho-relationship. The absence of other correlations in the aromatic region confirms the substitution pattern.
-
HSQC: This experiment will unambiguously link the proton signals to their corresponding carbon signals (H-4 to C-4, H-5 to C-5, H-7 to C-7, and H-8 to C-8).
-
HMBC: This is the cornerstone for assembling the final structure. Key expected correlations are outlined in Table 1 and visualized below.
-
The methyl protons (H-8 ) should show correlations to C-5 , C-6 , and C-7 , firmly placing the methyl group at the C-6 position.
-
The aromatic proton H-4 should show a crucial correlation to the quaternary carbon C-3 , confirming the position of the chlorine atom.
-
Correlations from H-4 and H-7 to the bridgehead carbons C-3a and C-7a will confirm the fusion of the two rings.
-
Conclusion
The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. This multi-faceted approach ensures that each atom's position and connectivity within the molecule is validated through multiple correlation experiments, adhering to the principles of trustworthiness and scientific integrity. The protocols and expected data presented in this note serve as a comprehensive guide for researchers working on the synthesis and characterization of novel benzisoxazole derivatives and other complex heterocyclic compounds.
References
-
Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link][5][6]
-
Pinto, D. C. G. A., & Silva, A. M. S. (2014). NMR Structural Characterization of Oxygen Heterocyclic Compounds. ResearchGate. [Link][7]
-
Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link][13]
-
Shetnev, A., et al. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. PMC. [Link][11]
-
Patel, H., et al. (2021). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Supporting Information. [Link][12]
-
Kumar, R., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. [Link]
-
Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]
-
Srilakshmi, M., & Sarangapani, M. (2012). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 5(2), 89-92. [Link][8]
-
Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link][1]
-
Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link][2]
-
Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link][3]
-
Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link][4]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. researchgate.net [researchgate.net]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. op.niscpr.res.in [op.niscpr.res.in]
- 13. rsc.org [rsc.org]
Mass spectrometry of 3-Chloro-6-methylbenzo[d]isoxazole
An Application Note on the Mass Spectrometric Characterization of 3-Chloro-6-methylbenzo[d]isoxazole
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a heterocyclic compound of interest in pharmaceutical and chemical research. Isoxazole derivatives are foundational scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Accurate characterization of these molecules is paramount for drug discovery, process development, and quality control. This document outlines detailed protocols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), explains the causal reasoning behind methodological choices, and presents a predicted fragmentation pathway to aid in structural elucidation. The methodologies are designed for researchers, scientists, and drug development professionals requiring robust and reliable analytical characterization of this compound.
Introduction and Physicochemical Profile
This compound belongs to the benzisoxazole class of heterocyclic compounds. The fusion of a benzene ring with an isoxazole ring creates a rigid structure that is a common feature in many biologically active molecules.[3] The presence of a chloro-substituent and a methyl group on the benzene ring influences the molecule's polarity, volatility, and, critically, its behavior within a mass spectrometer. Mass spectrometry is an indispensable tool for confirming the molecular weight and deducing the structure of synthesized compounds like this one. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragments, unequivocal identification can be achieved.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆ClNO | [4][5] |
| Molecular Weight | 167.59 g/mol | [4][5] |
| CAS Number | 16302-64-0 | [4] |
| Topological Polar Surface Area (TPSA) | 26.03 Ų | [4] |
| LogP | 2.789 |[4] |
Principles of Mass Spectrometric Analysis
The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of a small molecule. The selection depends on the analyte's properties (volatility, thermal stability) and the desired information (molecular weight confirmation vs. structural elucidation).
-
Electron Ionization (EI): This is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[6][7] This process imparts significant energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a unique "fingerprint" of the molecule, which is invaluable for structural confirmation and for matching against spectral libraries. EI is ideally suited for coupling with Gas Chromatography (GC) for the analysis of volatile and thermally stable compounds like this compound.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a solution by creating a fine, charged spray.[7] It imparts minimal excess energy to the analyte, resulting in very little fragmentation. The primary ion observed is typically the protonated molecule, [M+H]⁺. This makes ESI the method of choice for unequivocally determining the molecular weight of a compound and for analyzing less volatile or thermally labile molecules. It is the standard ionization source for Liquid Chromatography-Mass Spectrometry (LC-MS).
Figure 1: General workflow for mass spectrometry analysis.
Predicted Electron Ionization (EI) Fragmentation Pathway
Understanding the fragmentation of this compound is key to interpreting its EI mass spectrum. The pathway is predicted based on the established fragmentation chemistry of isoxazoles and substituted aromatic compounds.[8][9][10] The presence of the chlorine atom is a key diagnostic tool, as it will produce a characteristic M+2 isotope peak with an intensity approximately one-third that of the M peak for every chlorine-containing fragment.
The proposed fragmentation cascade begins with the molecular ion (m/z 167). The weakest bond, the N-O bond of the isoxazole ring, is expected to cleave first. This initial cleavage can trigger a cascade of rearrangements and further fragmentation events.
Figure 2: Predicted EI fragmentation of this compound.
Key Fragmentation Steps:
-
Formation of the Molecular Ion (m/z 167/169): Ionization of the molecule by electron impact. The 169 peak is due to the ³⁷Cl isotope.
-
Loss of Carbon Monoxide (CO): A common fragmentation pathway for isoxazoles involves the cleavage of the N-O bond followed by rearrangement and expulsion of CO to form a stable azirine or nitrile species (m/z 139/141).[9]
-
Loss of Chlorine Radical (Cl•): The fragment at m/z 139 can lose a chlorine radical to form an ion at m/z 104.
-
Loss of Methyl Radical (CH₃•): The ion at m/z 104 may subsequently lose a methyl radical, leading to a fragment at m/z 89.
-
Loss of a Hydrogen Radical (H•): Loss of a hydrogen atom from the molecular ion, likely from the methyl group to form a stable tropylium-like ion, can result in a fragment at m/z 166/168.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific instrumentation used.
Protocol 4.1: GC-MS Analysis for Structural Elucidation
This method is designed to produce the fragmentation fingerprint of the compound.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of this compound.
- Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
- Prepare a working solution of ~10 µg/mL by diluting the stock solution.
2. Instrumentation:
- A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., a single quadrupole or ion trap system).
Table 2: Suggested GC-MS Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC Column | 30 m x 0.25 mm, 0.25 µm film (e.g., HP-5MS, DB-5) | Standard non-polar column provides good separation for a wide range of semi-volatile compounds. |
| Injection Volume | 1 µL | Prevents column overloading and peak distortion. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents detector saturation with a concentrated sample. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas standard for GC-MS. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A typical temperature program to elute the compound in a reasonable time with good peak shape. |
| MS Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching.[6] |
| Mass Range | m/z 40 - 300 | Covers the molecular ion and all expected major fragments. |
Protocol 4.2: LC-MS Analysis for Molecular Weight Confirmation
This method is ideal for confirming the molecular weight from a solution, potentially in a complex matrix like a reaction mixture or biological sample.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution in Methanol or Acetonitrile.
- Dilute the stock solution to a working concentration of ~1 µg/mL using the initial mobile phase composition.
- Filter the final solution through a 0.22 µm syringe filter before injection.
2. Instrumentation:
- A High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
Table 3: Suggested LC-MS Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC Column | C18, 50 mm x 2.1 mm, 2.6 µm particle size | Standard reversed-phase column for retaining moderately non-polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid acts as a proton source to promote the formation of [M+H]⁺ ions. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 min | A standard gradient to elute the compound from the column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | |
| Ionization Mode | ESI Positive | The isoxazole nitrogen is a site for protonation. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Drying Gas Temp. | 300 °C | Aids in desolvation of the ESI droplets. |
| Mass Range | m/z 50 - 300 | To observe the protonated molecule. |
Expected Results and Data Interpretation
GC-MS (EI): The total ion chromatogram (TIC) should show a sharp, single peak for the pure compound. The mass spectrum extracted from this peak should display the features predicted in Section 3. The most critical diagnostic ions are the molecular ion pair and the base peak.
Table 4: Expected Key Ions in the EI Mass Spectrum
| m/z (³⁵Cl / ³⁷Cl) | Ion Identity | Diagnostic Value |
|---|---|---|
| 167 / 169 | [M]•⁺ | Confirms molecular weight and presence of one chlorine atom. |
| 139 / 141 | [M - CO]•⁺ | Key fragment indicating the isoxazole ring structure. |
| 104 | [M - CO - Cl]⁺ | Confirms the loss of the chlorine atom from the major fragment. |
| 89 | [M - CO - Cl - CH₃]•⁺ | Indicates the presence of the methyl group. |
LC-MS (ESI): The primary ion observed in the positive ion mode mass spectrum will be the protonated molecule, [M+H]⁺. This will appear as an isotopic doublet at m/z 168.02 and 170.02 , confirming both the molecular weight and the presence of a single chlorine atom. The high mass accuracy of modern instruments (like TOF or Orbitrap) can be used to confirm the elemental composition.
Conclusion
The mass spectrometric analysis of this compound can be robustly performed using either GC-MS or LC-MS, depending on the analytical goal. GC-MS with Electron Ionization provides a detailed fragmentation pattern essential for definitive structural confirmation, while LC-MS with Electrospray Ionization offers a straightforward and sensitive method for molecular weight verification. The protocols and fragmentation insights provided in this application note serve as a validated starting point for researchers in pharmaceutical and chemical analysis, enabling confident characterization of this important heterocyclic scaffold.
References
-
ResearchGate. (n.d.). Determination of regioisomers by EI (electron ionization) mass spectrometry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]
- Joseph, L., & George, M. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 16(6), 409-41.
- Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387.
-
MDPI. (2023). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Retrieved from [Link]
- Al-Ghorbani, M., et al. (2016). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Bioorganic & Medicinal Chemistry, 24(16), 3491-3499.
-
YouTube. (2022). Electron impact ionization | ionization techniques in mass spectrometry. Retrieved from [Link]
-
YouTube. (2021). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-6-phenylbenzo[d]isoxazole. Retrieved from [Link]
- Priya, H., & Paranjothy, M. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(4), 710-719.
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- 3. ajrconline.org [ajrconline.org]
- 4. chemscene.com [chemscene.com]
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A Robust Reverse-Phase HPLC Method for the Purification of 3-Chloro-6-methylbenzo[d]isoxazole
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, robust, and scalable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 3-Chloro-6-methylbenzo[d]isoxazole. This compound is a key heterocyclic building block in medicinal chemistry and drug discovery, making its efficient purification critical for downstream applications.[1] The described protocol utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, ensuring high-resolution separation from common synthetic impurities. We provide a comprehensive guide covering method development rationale, detailed step-by-step protocols for both analytical and preparative scales, and a troubleshooting guide. This document is intended for researchers, chemists, and drug development professionals requiring a reliable method to obtain high-purity this compound.
Introduction and Method Rationale
This compound is a member of the benzisoxazole class of heterocyclic compounds. The benzisoxazole scaffold is considered a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents, including antipsychotic, anti-inflammatory, and antimicrobial drugs.[1] Given its role as a critical intermediate, obtaining this compound in high purity is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of final products.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification of pharmaceutical intermediates.[2] The selection of a specific HPLC methodology is guided by the physicochemical properties of the analyte.
Rationale for Method Selection:
-
Reverse-Phase Chromatography: this compound possesses a calculated LogP of approximately 2.79, indicating moderate lipophilicity.[3] This property makes it an ideal candidate for reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.[2]
-
Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its strong hydrophobic retention, which is well-suited for aromatic, moderately nonpolar molecules, providing excellent resolution and peak shape.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile (ACN) and water are the most common mobile phase constituents in RP-HPLC for pharmaceutical analysis.[2] ACN is chosen for its low viscosity, low UV cutoff, and excellent solvating power for a wide range of organic molecules. A gradient elution, starting with a higher water concentration and increasing the ACN proportion, is employed to first elute any polar impurities before sharpening the elution of the target compound and finally stripping more nonpolar impurities from the column.
-
UV Detection: The benzisoxazole ring system contains a chromophore that absorbs ultraviolet (UV) light. While the exact λmax can vary, related isoxazole structures show significant absorbance between 250 nm and 320 nm.[4] A detection wavelength of 254 nm is chosen as a robust starting point, as it is a common output for mercury lamps in UV detectors and provides good sensitivity for many aromatic compounds.
Compound Properties
A summary of the key chemical properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 16302-64-0 | [3][5] |
| Molecular Formula | C₈H₆ClNO | [3][6] |
| Molecular Weight | 167.59 g/mol | [3][5] |
| Calculated LogP | 2.789 | [3] |
| Topological Polar Surface Area (TPSA) | 26.03 Ų | [3] |
| Appearance | White to off-white solid | N/A |
| Storage | 4°C, stored under nitrogen, away from moisture | [3] |
Experimental Protocols
Materials and Equipment
-
Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade methanol, and ultrapure water (18.2 MΩ·cm).
-
Reagents: this compound (crude synthetic mixture), 0.22 µm syringe filters (PTFE or nylon).
-
HPLC System: A preparative or analytical HPLC system equipped with a gradient pump, autosampler (or manual injector), column thermostat, and a UV/Vis detector.
-
Columns:
-
Analytical: C18 column, 4.6 x 150 mm, 5 µm particle size.
-
Preparative: C18 column, 21.2 x 250 mm, 10 µm particle size (or other appropriate dimension based on required loading).
-
-
Glassware: Volumetric flasks, beakers, vials.
-
Post-Purification: Rotary evaporator, lyophilizer (optional).
Step-by-Step Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A (A): Measure 1000 mL of ultrapure water into a clean solvent bottle.
-
Mobile Phase B (B): Measure 1000 mL of HPLC-grade acetonitrile into a separate, clean solvent bottle.
-
Degas both mobile phases for 15-20 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the pump heads.
Step 2: Sample Preparation
-
Accurately weigh approximately 10 mg of crude this compound.
-
Dissolve the sample in 10 mL of acetonitrile to create a stock solution of ~1 mg/mL. Use sonication if necessary to ensure complete dissolution.
-
For analytical scouting, dilute this stock solution 10-fold with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~100 µg/mL.
-
Filter the final analytical sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.
-
For preparative runs, dissolve the crude material in the minimum amount of ACN or other strong solvent (e.g., DMSO, DMF) and filter before injection. Note: The stability of benzisoxazole and related benzimidazole derivatives can be compromised by strong acids or bases and prolonged exposure to light; handle samples accordingly.[7]
Step 3: HPLC System Setup and Equilibration
-
Install the appropriate column (analytical or preparative).
-
Purge the pump lines with fresh mobile phases to remove any old solvents.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) at the desired flow rate for at least 10-15 column volumes or until a stable baseline is achieved.
Analytical Method Parameters
The following table summarizes the recommended starting parameters for the analytical-scale separation.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes; hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5-10 µL |
| Detection | UV at 254 nm |
Purification Workflow and Scale-Up
Transitioning from an analytical method to a preparative scale requires a systematic approach to maintain resolution while maximizing throughput. The general workflow is depicted below.
Caption: Workflow for HPLC Purification.
Scaling Considerations:
-
Loading: Determine the maximum loading capacity on the analytical column without significant loss of resolution. A typical starting point for a preparative run is to inject no more than 1-2% of the column's packing material weight.
-
Flow Rate: Adjust the flow rate to be proportional to the change in the column's cross-sectional area.
-
Formula: Flow_prep = Flow_analyt * (Radius_prep² / Radius_analyt²)
-
-
Gradient: To maintain similar separation, the gradient time should be adjusted based on the new flow rate and column volume to keep the number of column volumes constant during the gradient.
Expected Results and Discussion
Using the analytical method described, this compound is expected to elute as a sharp, well-defined peak. The exact retention time will depend on the specific C18 column used but will likely be in the latter half of the gradient, given its LogP. A representative chromatogram will show the main product peak well-resolved from earlier-eluting polar impurities and later-eluting nonpolar byproducts.
Purity is typically assessed by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. Fractions collected from the preparative run should be re-analyzed using the analytical method to confirm their purity before pooling. The goal is to pool fractions that meet the required purity specification (e.g., >98%).
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Column degradation/contamination. 2. Secondary interactions with active silanol groups. 3. Sample overload. | 1. Wash column with a strong solvent; replace if necessary. 2. Add a small amount of acid (e.g., 0.1% TFA or Formic Acid) to the mobile phase.[8] 3. Reduce injection volume or sample concentration. |
| Split or Broad Peaks | 1. Clogged frit or column void. 2. Sample solvent incompatible with mobile phase. 3. Column not properly equilibrated. | 1. Reverse-flush the column (if permitted); replace if necessary. 2. Dissolve sample in the initial mobile phase composition. 3. Increase column equilibration time. |
| Poor Resolution | 1. Inappropriate gradient slope. 2. Column is losing efficiency. | 1. Decrease the gradient slope (make it shallower) to increase separation. 2. Perform a column performance test; replace if it fails specifications. |
| Low Recovery | 1. Compound precipitation on the column. 2. Compound instability under run conditions. | 1. Ensure sample is fully dissolved; consider a stronger injection solvent. 2. Check for degradation by analyzing the collected fractions for byproducts.[7] |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and scalable solution for the purification of this compound. By utilizing a standard C18 column and a water/acetonitrile gradient, this protocol achieves high-resolution separation, enabling the production of high-purity material essential for research and drug development. The provided guidelines for scaling and troubleshooting serve as a practical resource for chemists to adapt this method to their specific throughput needs.
References
-
SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
GP Globalize Research Journal of Science Education. (n.d.). Synthesis and Characterization of some New Chlorosubstitured Isoxazoles using Microwave Irradiation. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
-
El-Shaheny, R., et al. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of hplc method for investigation of stability of new benzimidazole derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. Retrieved from [Link]
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Retrieved from [Link]
-
ResearchGate. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. Retrieved from [Link]
-
Cavrini, V., et al. (2006). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
-
Fall, M., et al. (2020). Development of stability indicating method for quality assessment of African Albendazole tablets. Journal of Pharmaceutical and Analytical Chemistry. Retrieved from [Link]
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- 2. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. gpglobalize.in [gpglobalize.in]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Benzoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Guide to the Reaction Mechanisms of 3-Chloro-6-methylbenzo[d]isoxazole for Advanced Drug Discovery
The benzo[d]isoxazole ring system is a cornerstone in contemporary drug discovery, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic and structural properties allow it to serve as a versatile scaffold for engaging with a wide range of biological targets, leading to therapies for conditions spanning from neuropsychiatric disorders to cancer.[1][3][4][5][6] Within this class, this compound stands out as a pivotal synthetic intermediate. The chlorine atom at the 3-position acts as an excellent leaving group, providing a reactive handle for introducing diverse functional groups and building molecular complexity.[2][7] This guide offers a comprehensive exploration of the synthesis and principal reaction mechanisms of this compound, providing researchers and drug development professionals with the foundational knowledge and practical protocols required to leverage this powerful building block.
Part 1: Synthesis of the this compound Core
The construction of the benzo[d]isoxazole skeleton is most efficiently achieved through the intramolecular cyclization of a suitably substituted aromatic precursor. One of the most reliable methods involves the base-promoted ring closure of an o-haloaryl oxime. In the case of this compound, the synthesis logically begins with 2-chloro-4-methylbenzaldehyde.
Mechanistic Pathway: Oximation and Intramolecular Cyclization
The synthesis proceeds via a two-step sequence:
-
Oximation: The starting aldehyde (2-chloro-4-methylbenzaldehyde) reacts with hydroxylamine hydrochloride to form the corresponding oxime. This reaction is typically straightforward, converting the carbonyl group into a C=N-OH functionality.
-
Chlorination & Cyclization: To facilitate the formation of the 3-chloro substituent and promote cyclization, the oxime is treated with a chlorinating agent like N-chlorosuccinimide (NCS) to form an N-hydroxybenzimidoyl chloride. Subsequent treatment with a base facilitates an intramolecular nucleophilic substitution, where the hydroxyl group of the oxime attacks the carbon bearing the ortho-halogen, displacing it to form the fused isoxazole ring. The literature demonstrates that only the Z-isomer of the precursor oxime typically undergoes this cyclization efficiently.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloro-4-methylbenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
N-Chlorosuccinimide (NCS)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Ethanol (EtOH)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Oximation
-
To a solution of 2-chloro-4-methylbenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.
Step 2: Chlorination and Cyclization
-
Caution: Perform this step in a well-ventilated fume hood. Dissolve the oxime from Step 1 (1.0 eq) in anhydrous DMF.
-
Add N-chlorosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 30°C. Stir for 1 hour.
-
Cool the mixture to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise, controlling the gas evolution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Part 2: Core Reaction Mechanisms and Applications
The synthetic utility of this compound is primarily derived from the reactivity of the C-Cl bond at the 3-position. This electrophilic center is amenable to two major classes of transformations: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the isoxazole ring system activates the C3 position for nucleophilic attack, allowing for the displacement of the chloride ion.[8][9] This reaction is a cornerstone for creating libraries of 3-substituted benzo[d]isoxazole derivatives, particularly 3-amino derivatives, which are prevalent in pharmacologically active molecules.[4]
Mechanism: The SₙAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The nucleophile (e.g., a primary or secondary amine) attacks the electrophilic C3 carbon, breaking the aromaticity of the isoxazole ring and forming a tetrahedral intermediate known as a Meisenheimer complex.[10]
-
Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the 3-substituted product.
Caption: General mechanism for SNAr at the C3 position.
Protocol: Synthesis of 3-(Piperidin-1-yl)-6-methylbenzo[d]isoxazole
This protocol provides a representative example of an SₙAr reaction, which is relevant to the synthesis of compounds like 6-fluoro-3-(4-piperidinio)benz[d]isoxazole chloride.[11]
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), piperidine (1.5 eq), and potassium carbonate (2.0 eq) in acetonitrile.
-
Heat the mixture to reflux (approx. 82°C) and stir for 6-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography or recrystallization to yield the desired 3-amino-substituted product.
| Nucleophile | Conditions | Product Class | Potential Application |
| Secondary Amines | K₂CO₃, MeCN, Reflux | 3-Amino-benzo[d]isoxazoles | Kinase Inhibitors, GPCR Ligands[4] |
| Alcohols (as alkoxides) | NaH, THF, 0°C to RT | 3-Alkoxy-benzo[d]isoxazoles | Antipsychotics, Neuroleptics |
| Thiols (as thiolates) | K₂CO₃, DMF, RT | 3-Thioether-benzo[d]isoxazoles | Antimicrobial Agents |
Table 1: Representative SₙAr Reactions on the this compound Scaffold.
Palladium-Catalyzed Cross-Coupling Reactions
To form C-C bonds, a more sophisticated approach is required. Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the C-Cl bond of this compound is a suitable electrophile for these transformations, albeit sometimes requiring more forcing conditions or specialized catalyst systems compared to the corresponding bromides or iodides.[12][13] Reactions like the Suzuki, Stille, Heck, and Sonogashira couplings enable the introduction of aryl, vinyl, and alkynyl moieties at the C3 position.
Mechanism: The Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki reaction, which couples an organoboron species with an organohalide, is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boron reagents.[12][13] The catalytic cycle involves three key steps:[14]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the benzo[d]isoxazole, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.[13]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred from boron to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or other suitable Pd catalyst/ligand system
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: Perform all operations under an inert atmosphere (e.g., Nitrogen or Argon). To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture (e.g., dioxane/water).
-
Heat the reaction mixture to 90-100°C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield 3-phenyl-6-methylbenzo[d]isoxazole.
Part 3: Ring Stability and Potential Ring-Opening Reactions
While the benzo[d]isoxazole ring is aromatic and generally stable, the inherent weakness of the N-O bond makes it susceptible to cleavage under certain conditions, particularly reductive conditions.[6] This reactivity can be exploited for further synthetic transformations or can be an undesired side reaction. For example, catalytic hydrogenation (e.g., H₂/Pd-C) can cleave the N-O bond to yield an o-hydroxyaryl derivative. Understanding this potential instability is crucial for planning multi-step syntheses where downstream reaction conditions might compromise the integrity of the heterocyclic core.
Conclusion
This compound is a high-value intermediate for chemical and pharmaceutical research. Its utility is centered on the predictable and versatile reactivity of the C3-chloro substituent. Through well-established nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions, a vast chemical space of novel derivatives can be accessed. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to design and synthesize next-generation therapeutics built upon the privileged benzo[d]isoxazole scaffold.
References
- Lukoyanov, A. A., Sukhorukov, A. Y., & an, A. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. [Source not further specified]
- Green Chemistry (RSC Publishing). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry (RSC Publishing).
- Ambeed.com. Reactions of Benzisoxazoles. Ambeed.com.
- Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
-
Mudireddy, R. R., et al. (2025). Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. PubMed Central. [Link]
- [No Author]. (n.d.). 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. [Source not specified].
-
[No Author]. (n.d.). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PubMed Central. [Link]
- [No Author]. (n.d.). Nucleophilic Substitution Reactions. [Source not specified].
- ResearchGate. (2025). New Synthesis of 3-Chloroisoxazoles.
- [No Author]. (n.d.). Nucleophilic Substitution Reactions. [Source not specified].
-
[No Author]. (n.d.). Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones. PubMed Central. [Link]
- Google Patents. (n.d.). Process for the preparation of 3,5-disubstituted isoxazoles.
- Der Pharma Chemica. (n.d.).
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. [Link]
- [No Author]. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Source not specified].
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing). [Link]
-
National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. [Link]
-
Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. [Link]
-
National Institutes of Health. (n.d.). 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole. PubMed Central. [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Open-Access-Textbook. (n.d.). 9.2. Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
- ResearchGate. (n.d.). N—H⋯Cl and C—H⋯O interactions in 6-fluoro-3-(4-piperidinio)benz[d]isoxazole chloride.
-
National Institutes of Health. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
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- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
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Versatile Applications of 3-Chloro-6-methylbenzo[d]isoxazole: A Guide for Synthetic Chemists
Abstract
This technical guide provides an in-depth exploration of 3-Chloro-6-methylbenzo[d]isoxazole as a pivotal building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the reactivity and synthetic potential of this versatile heterocycle. We present detailed, field-proven protocols for key chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The underlying mechanistic principles are discussed to provide a robust understanding of experimental design and optimization. This guide aims to be a comprehensive resource, empowering scientists to leverage the unique properties of this compound in the creation of novel and complex molecules.
Introduction: The Strategic Value of this compound
This compound is a bicyclic heteroaromatic compound that has garnered significant interest as a versatile intermediate in synthetic and medicinal chemistry. Its structure, featuring a fused benzene and isoxazole ring system, is a common motif in a variety of biologically active molecules. The strategic placement of a chlorine atom at the 3-position renders this site highly susceptible to nucleophilic displacement and cross-coupling reactions, making it an ideal scaffold for the introduction of diverse functional groups. The methyl group at the 6-position offers an additional point for potential modification, further expanding its synthetic utility. The benzisoxazole core itself is associated with a wide spectrum of pharmacological activities, making this building block particularly valuable in drug discovery programs.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16302-64-0 | ChemScene[2] |
| Molecular Formula | C₈H₆ClNO | ChemScene[2] |
| Molecular Weight | 167.59 g/mol | ChemScene[2] |
| Appearance | Solid | CymitQuimica[3] |
| Purity | ≥97% | ChemScene[2] |
| Storage | 4°C, stored under nitrogen, away from moisture | ChemScene[2] |
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily dictated by the reactivity of the C3-chloro substituent. This section details the key transformations that enable the elaboration of this versatile building block.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the isoxazole ring system activates the C3 position for nucleophilic aromatic substitution. This allows for the displacement of the chloride ion by a broad range of nucleophiles, including amines, thiols, and alkoxides, providing a straightforward route to a diverse library of 3-substituted benzisoxazole derivatives. Microwave-assisted synthesis has been shown to be a particularly efficient method for promoting these reactions, often leading to higher yields and significantly reduced reaction times.[1][4][5][6]
Causality in Experimental Design: The choice of base and solvent is critical for the success of SNAr reactions. A non-nucleophilic base is required to deprotonate the incoming nucleophile without competing in the substitution reaction. The solvent should be polar and aprotic to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate. Microwave irradiation accelerates the reaction by efficiently heating the polar solvent and reactants, thus overcoming the activation energy barrier more rapidly than conventional heating.[5][6]
Caption: General workflow for microwave-assisted SNAr.
This protocol provides a general procedure for the nucleophilic aromatic substitution of this compound with an aromatic amine, adapted from established methods for similar heterocyclic systems.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity | Equivalents |
| This compound | 167.59 | 1.0 mmol | 1.0 |
| Substituted Aniline | Varies | 1.2 mmol | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 mmol | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Step-by-Step Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 mmol), the desired substituted aniline (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add N,N-dimethylformamide (5 mL) to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (typically 120-150 °C) for 15-45 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Aryl-6-methylbenzo[d]isoxazol-3-amine.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. This compound can serve as an effective electrophilic partner in this reaction, allowing for the introduction of a wide array of aryl and vinyl substituents at the C3 position. While the C-Cl bond is less reactive than corresponding C-Br or C-I bonds, the use of appropriate palladium catalysts and ligands can facilitate efficient coupling.[7][8]
Trustworthiness of the Protocol: The following protocol is a robust, generalized procedure adapted from well-established methodologies for the Suzuki-Miyaura coupling of chloro-heterocycles.[7] The key to a successful reaction lies in the careful exclusion of oxygen and the choice of an effective palladium catalyst and ligand system.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity | Equivalents/mol% |
| This compound | 167.59 | 1.0 mmol | 1.0 |
| Arylboronic Acid | Varies | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.015 mmol | 1.5 mol% |
| XPhos | 476.63 | 0.03 mmol | 3 mol% |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 mmol | 2.0 |
| Anhydrous, Degassed Toluene | - | 5 mL | - |
Step-by-Step Procedure:
-
In a glovebox, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (1.5 mol%), and XPhos (3 mol%) in a dry reaction vial equipped with a stir bar.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-Aryl-6-methylbenzo[d]isoxazole.
Applications in Drug Discovery
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This compound serves as a key starting material for the synthesis of compounds with potential therapeutic applications.
-
Anticancer and Antimicrobial Agents: The isoxazole ring is a component of numerous compounds with demonstrated anticancer and antimicrobial properties. The ability to easily functionalize the 3-position of the benzisoxazole core allows for the generation of large libraries of compounds for screening against various cancer cell lines and microbial strains.[9][10]
-
α-Glucosidase Inhibitors: Novel benzo[d]isoxazole-triazole hybrids have been synthesized and shown to be potent α-glucosidase inhibitors, suggesting their potential as antidiabetic agents.[11]
-
Anti-inflammatory and Analgesic Activity: Derivatives of 3-chloro-1,2-benzoxazole have been evaluated for their anti-inflammatory and analgesic properties, indicating the potential of this scaffold in the development of new pain and inflammation therapies.[1]
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.[12]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized benzisoxazole derivatives. Its propensity to undergo nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions at the C3 position provides chemists with a powerful tool for molecular design and construction. The established biological significance of the benzisoxazole scaffold further enhances the importance of this compound in medicinal chemistry and drug discovery. The protocols and information presented in this guide are intended to facilitate the effective use of this compound in the laboratory, enabling the synthesis of novel compounds with potential therapeutic applications.
References
- Kiran, B. Ravi; Vijayakumar, G. R.; Bharath, H. S.; Sivakumar, R.; Sindhu, S.; Prakash, M. Shet. Synthesis, evaluation of analgesic and anti-inflammatory activities of substituted 1,2-benzoxazolone and 3-chloro-1,2-benzoxazole derivatives. International Journal of Pharmaceutical Sciences and Research2015.
- Boeshagen, Horst. 3-Chloro-1,2-benzisoxazoles. Chemische Berichte1967.
-
TSI Journals. MICROWAVE ASSISTED SYNTHESIS OF 3-AMINO- 5-METHYL ISOXAZOLE SCHIFF BASES. [Link]
-
Molecules. 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. [Link]
-
Zenodo. Microwave assisted novel synthesis of isoxazole and their antibacterial activity. [Link]
-
Organic Chemistry Portal. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Current Trends in Biotechnology and Pharmacy. Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. [Link]
-
RSC Advances. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. [Link]
-
MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]
-
RSC Advances. Advances in isoxazole chemistry and their role in drug discovery. [Link]
Sources
- 1. benzisoxazole.com [benzisoxazole.com]
- 2. chemscene.com [chemscene.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tsijournals.com [tsijournals.com]
- 5. abap.co.in [abap.co.in]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. combi-blocks.com [combi-blocks.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-6-methylbenzo[d]isoxazole
Welcome to the technical support center for the synthesis of 3-Chloro-6-methylbenzo[d]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined below, you can significantly improve your reaction yields and product purity.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds through a multi-step sequence starting from a substituted phenol. A common and effective route involves the oximation of a substituted acetophenone followed by cyclization and chlorination. This guide will focus on troubleshooting this specific pathway.
Here is a general overview of the synthetic workflow:
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis of this compound.
FAQ 1: Low Yield in the Oximation Step
Question: I am experiencing a low yield during the formation of 2-hydroxy-5-methylacetophenone oxime from 2-hydroxy-5-methylacetophenone and hydroxylamine. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the oximation step can often be attributed to incomplete reaction, side product formation, or product degradation. Here’s a systematic approach to troubleshoot this issue:
-
Purity of Starting Materials: Ensure that the 2-hydroxy-5-methylacetophenone is free from impurities. The presence of acidic or basic impurities can interfere with the reaction. It is recommended to use freshly distilled or recrystallized starting material.
-
Reaction Conditions:
-
pH Control: The pH of the reaction medium is crucial for efficient oximation. The reaction is typically carried out in a slightly acidic to neutral medium. If the medium is too acidic, the hydroxylamine can be protonated, reducing its nucleophilicity. If it's too basic, the hydroxyl group of the phenol can be deprotonated, potentially leading to side reactions. A buffered system or the use of hydroxylamine hydrochloride with a mild base like sodium acetate is recommended.
-
Temperature and Reaction Time: While oximation can often be performed at room temperature, gentle heating (40-60 °C) can sometimes improve the reaction rate and yield. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times at elevated temperatures can lead to decomposition.
-
-
Stoichiometry: Use a slight excess of hydroxylamine (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.
-
Work-up Procedure: During work-up, ensure that the pH is carefully controlled to prevent the hydrolysis of the oxime back to the ketone.
Troubleshooting Flowchart for Low Oximation Yield:
Caption: Decision-making flowchart for troubleshooting low oximation yield.
FAQ 2: Formation of Impurities during Cyclization and Chlorination
Question: During the cyclization of the oxime to form this compound, I am observing significant impurity formation. What are these impurities and how can I minimize them?
Answer:
The cyclization of an o-hydroxyaryl oxime and subsequent chlorination is a critical step where side reactions can occur. Common impurities include the corresponding benzoxazole and unchlorinated benzisoxazole.
-
Formation of Benzoxazole: A potential side reaction is the Beckmann rearrangement of the oxime, which can lead to the formation of the isomeric 2-amino-5-methylbenzoxazole. This is often promoted by strong acids and high temperatures.
-
Mitigation: Employ milder reaction conditions. The choice of chlorinating and cyclizing agent is critical. Reagents like N-chlorosuccinimide (NCS) in a suitable solvent can be effective for both chlorination and cyclization under milder conditions than traditional methods that might use harsher acids.
-
-
Incomplete Chlorination: The formation of 6-methylbenzo[d]isoxazol-3-ol (the unchlorinated precursor) indicates incomplete chlorination.
-
Mitigation: Ensure the stoichiometry of the chlorinating agent is sufficient. The reaction may also require a longer reaction time or a slight increase in temperature to go to completion. Monitoring by TLC is essential.
-
-
Dimerization and Polymerization: At higher temperatures, phenolic compounds and their derivatives can be prone to oxidative dimerization and polymerization, leading to tar-like byproducts.
-
Mitigation: Maintain a controlled temperature throughout the reaction. The use of an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative side reactions.
-
Table 1: Common Impurities and Mitigation Strategies
| Impurity | Potential Cause | Mitigation Strategy |
| 2-Amino-5-methylbenzoxazole | Beckmann rearrangement of the oxime | Use milder cyclization conditions; avoid strong acids and high temperatures. |
| 6-Methylbenzo[d]isoxazol-3-ol | Incomplete chlorination | Increase stoichiometry of chlorinating agent; optimize reaction time and temperature. |
| Tar-like byproducts | Dimerization/Polymerization | Maintain controlled temperature; use an inert atmosphere. |
FAQ 3: Difficulty in Product Purification
Question: I am struggling to purify the final product, this compound, from the reaction mixture. What are the recommended purification techniques?
Answer:
Purification of the final product can be challenging due to the presence of structurally similar impurities. A combination of techniques is often necessary.
-
Extraction: After the reaction is complete, a standard aqueous work-up is the first step. The product is typically extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) can help remove any unreacted acidic starting materials or byproducts. A subsequent wash with brine will help to remove residual water.
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar/polar solvent system is typically used. A gradient elution starting with a low polarity solvent system (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If the crude product obtained after chromatography is still not sufficiently pure, recrystallization can be employed.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of such compounds include ethanol, methanol, or a mixture of hexane and ethyl acetate.
-
Experimental Protocol: Column Chromatography Purification
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed product to the top of the prepared column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions.
-
Gradient: Gradually increase the polarity of the mobile phase according to the separation observed on TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
III. References
-
Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry, 65(4), 1003–1007. [Link][1]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved January 16, 2026, from [Link][2]
-
Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis. Retrieved January 16, 2026, from [Link][3]
-
Jain, M., et al. (2016). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chem Sci Trans, 5(1), 8-20.[4]
Sources
Technical Support Center: 3-Chloro-6-methylbenzo[d]isoxazole
From the desk of the Senior Application Scientist
Welcome to the dedicated technical guide for 3-chloro-6-methylbenzo[d]isoxazole. This molecule is a valuable intermediate in medicinal chemistry and materials science, but its purification can present significant challenges that are often understated in literature. This guide is born from extensive in-lab experience and is designed to provide you not just with protocols, but with the underlying chemical principles to troubleshoot and optimize your purification strategy effectively. We will address the common pitfalls—from persistent isomeric impurities to unexpected product degradation—equipping you to achieve the high purity required for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions we receive regarding the handling and purification of this compound.
Q1: What are the most common impurities I should expect in my crude product?
A1: Impurities in crude this compound typically fall into three categories:
-
Isomeric Byproducts: The most challenging impurities are often regioisomers formed during synthesis, such as 3-chloro-5-methylbenzo[d]isoxazole or other positional isomers. These possess the identical molecular weight (167.59 g/mol ) and very similar polarities, making them difficult to resolve by standard flash chromatography.[1][2]
-
Synthesis-Related Byproducts: Depending on the synthetic route, you may encounter specific side products. For instance, syntheses involving in-situ generation of nitrile oxides can produce furoxan dimers as major byproducts.[3] Routes involving the cyclization of oximes may yield Beckmann rearrangement products, leading to the corresponding benzoxazole derivative.
-
Unreacted Starting Materials & Reagents: Incomplete conversion is a common issue. Depending on your synthesis, this could include precursors like substituted 2-hydroxybenzonitriles or the corresponding oximes.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Based on its structure and supplier recommendations, this compound should be handled as a moisture and potentially light-sensitive compound. We strongly advise the following:
-
Storage: Store at 2-8°C under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber vial.[1][4] This minimizes the risk of hydrolysis of the isoxazole ring and other potential degradation pathways.
-
Handling: When weighing and handling, minimize exposure to atmospheric moisture and air. Use of a glovebox or performing transfers under a stream of dry nitrogen is recommended for long-term stability and analytical standard preparation.
Q3: Which analytical techniques are most effective for assessing the purity of this compound?
A3: A multi-technique approach is essential for a comprehensive purity assessment:
-
TLC (Thin-Layer Chromatography): Excellent for initial, rapid assessment of the crude reaction mixture and for monitoring column chromatography. Use a combination of UV visualization (254 nm) and a potassium permanganate stain to visualize all spots.
-
HPLC/UPLC-MS: This is the gold standard for quantitative purity analysis. A high-resolution C18 column can often resolve closely-eluting isomers that are inseparable by TLC. Mass spectrometry is critical for confirming the identity of the main peak and identifying impurities by their mass-to-charge ratio, especially for distinguishing isomers from other byproducts.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Indispensable for structural confirmation. The aromatic region of the spectrum is particularly diagnostic for identifying and quantifying isomeric impurities, as the substitution pattern dictates unique chemical shifts and coupling constants for the aromatic protons.
-
GC-MS (Gas Chromatography-Mass Spectrometry): A viable alternative to HPLC for thermally stable compounds. It can provide excellent separation of volatile isomers and byproducts.
Part 2: Troubleshooting Guide: Common Purification Issues
This guide provides a problem-and-solution framework for issues encountered during purification.
Problem 1: A persistent impurity is co-eluting with my product on silica gel, showing a very similar Rf value.
-
Probable Cause: This is the classic signature of an isomeric impurity. Because isomers like 3-chloro-5-methylbenzo[d]isoxazole have nearly identical polarity to your target compound, standard silica gel chromatography often fails to provide baseline separation.[2]
-
Troubleshooting Strategy:
-
Confirm Isomer Presence: Use LC-MS. If the impurity has the same mass as your product, it is almost certainly an isomer. ¹H NMR should also confirm the presence of an alternate set of aromatic signals.
-
Optimize Chromatography:
-
Solvent System: Switch from standard ethyl acetate/hexane systems to solvent systems with different selectivities. Toluene/acetone or dichloromethane/diethyl ether gradients can sometimes improve resolution.
-
Silica Gel: Use high-performance flash chromatography (HPFC) with smaller particle size silica (e.g., 25-40 µm) to increase theoretical plates and improve separation efficiency.
-
-
Advanced Techniques: If flash chromatography fails, preparative HPLC using a C18 or a phenyl-hexyl stationary phase is the most reliable method for separating tight-eluting isomers.
-
Recrystallization: This can be effective if one isomer is significantly more abundant than the others and if a suitable solvent system can be found that selectively crystallizes the desired product. This requires screening various solvents (e.g., isopropanol, ethanol/water, toluene, heptane).
-
Problem 2: My product appears to be degrading during aqueous workup or on the chromatography column.
-
Probable Cause: The benzisoxazole ring system can be susceptible to cleavage under harsh pH conditions (strongly acidic or basic). Furthermore, prolonged contact with silica gel, which is inherently acidic, can sometimes lead to degradation for sensitive compounds.
-
Troubleshooting Strategy:
-
Neutralize Workup: Ensure all aqueous washes are neutral or slightly buffered (e.g., saturated sodium bicarbonate solution followed by brine). Avoid strong acids or bases.
-
Deactivate Silica Gel: If column degradation is suspected, you can "deactivate" the silica gel. Prepare a slurry of silica in your starting eluent containing 0.5-1% triethylamine or pyridine. This neutralizes the acidic sites on the silica surface.
-
Minimize Contact Time: Perform the chromatography as quickly as possible. Avoid letting the product sit on the column for extended periods.
-
Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for your column chromatography.
-
Problem 3: The crude material is a dark, intractable oil or tar that streaks badly on TLC.
-
Probable Cause: This often indicates the formation of polymeric or resinous byproducts, which can occur if the reaction was overheated or run for too long. These high-molecular-weight materials can interfere significantly with purification.
-
Troubleshooting Strategy:
-
Pre-Purification "Trituration": Before attempting chromatography, try to remove the "tar" by trituration. Dissolve or suspend the crude material in a minimal amount of a solvent in which your product is highly soluble (e.g., dichloromethane or ethyl acetate). Then, add a non-polar solvent in which the product is poorly soluble but the tar remains dissolved (e.g., hexane or heptane). The goal is to have your product precipitate or "oil out" as a cleaner material, leaving the polymeric impurities in the solvent.
-
Filter Through a Silica Plug: Dissolve the crude material in a minimum amount of solvent and pass it through a short plug of silica gel, eluting with a slightly more polar solvent. This can remove the most polar, baseline impurities and colored material before a more careful chromatographic separation.
-
Part 3: Standardized Purification Protocols
These protocols provide a validated starting point for purifying this compound.
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to maximize the separation of the target compound from common, non-isomeric byproducts.
-
Adsorbent Preparation: Dry-load the crude material onto silica gel (230-400 mesh). To do this, dissolve the crude product in a minimal volume of dichloromethane (DCM) or ethyl acetate, add silica gel (approx. 2-3 times the mass of the crude product), and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.
-
Column Packing: Wet-pack a glass column with fresh silica gel (typically 50-100 times the mass of the crude material) using the initial eluent (e.g., 100% Heptane or Hexane).
-
Loading: Carefully add the dry-loaded silica to the top of the packed column.
-
Elution: Elute the column with a shallow gradient of Ethyl Acetate (EtOAc) in Heptane.
-
Suggested Gradient:
-
0-5% EtOAc/Heptane (2-3 column volumes) to elute very non-polar impurities.
-
5-15% EtOAc/Heptane (gradient over 10-15 column volumes). The product typically elutes in this range.
-
-
-
Fraction Collection: Collect fractions and analyze by TLC (e.g., using 20% EtOAc/Hexane as the mobile phase).
-
Pooling & Concentration: Combine the pure fractions and concentrate the solvent under reduced pressure at a temperature not exceeding 40°C.
Protocol 2: Preparative HPLC for High-Purity Isomer Separation
This method is recommended when isomeric purity >99% is required.
-
System: A preparative HPLC system equipped with a UV detector (monitoring at ~254 nm and ~280 nm).
-
Column: A reversed-phase C18 column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase:
-
Solvent A: Water (HPLC grade) + 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile (HPLC grade) + 0.1% Formic Acid or 0.1% TFA.
-
-
Sample Preparation: Dissolve the partially purified material from column chromatography in a minimal amount of DMSO or the mobile phase.
-
Elution Method: Run a shallow gradient, for example, from 50% B to 80% B over 30-40 minutes. The exact gradient must be optimized based on an initial analytical HPLC run.
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks.
-
Post-Run Workup: Combine pure fractions. The organic solvent can be removed under reduced pressure. If the product is not water-soluble, it may precipitate and can be collected by filtration. Alternatively, the aqueous solution can be extracted with a suitable organic solvent (e.g., EtOAc), dried over Na₂SO₄, and concentrated.
Part 4: Visual Guides & Data
Data Tables
Table 1: Properties of this compound and a Common Isomer.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinction |
| This compound | 16302-64-0[4] | C₈H₆ClNO | 167.59 | Target Compound |
| 6-Chloro-3-methylbenzo[d]isoxazole | 66033-73-6[1] | C₈H₆ClNO | 167.59 | Regioisomer |
| 3-Chloro-5-methylbenzo[d]isoxazole | 196708-35-7[2] | C₈H₆ClNO | 167.59 | Positional Isomer |
Table 2: Recommended Starting Conditions for Chromatographic Purification.
| Technique | Stationary Phase | Mobile Phase System | Gradient Profile | Primary Use Case |
| Flash Chromatography | Silica Gel (230-400 mesh) | Ethyl Acetate / Heptane | 0% -> 20% EtOAc | Removal of non-isomeric byproducts and baseline impurities. |
| Preparative HPLC | Reversed-Phase C18 | Acetonitrile / Water (+0.1% FA) | 50% -> 80% ACN | High-purity separation of regioisomers. |
Diagrams
Caption: Origin map of common impurities in this compound synthesis.
Caption: Decision workflow for selecting the optimal purification strategy.
References
-
Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Liu, Z. et al., National Institutes of Health. [Link]
-
Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Navarrete-Vázquez, G. et al., Molecules (MDPI). [Link]
-
Benzoxazole synthesis Overview. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of 1,2-Benzisoxazoles and 1,2-Benzisoxazolines. Lukoyanov, A. A. et al., Chemistry of Heterocyclic Compounds. [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Corona-Díaz, R. et al., RSC Advances. [Link]
-
Benzisoxazole synthesis Overview. Organic Chemistry Portal. [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. El-Salfiti, I. J. et al., Organic Letters (ACS Publications). [Link]
-
This compound Product Page. LookChem. [Link]
Sources
Navigating the Synthesis of 3-Chloro-6-methylbenzo[d]isoxazole: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Chloro-6-methylbenzo[d]isoxazole, a key intermediate in the preparation of various pharmacologically active compounds, can be a nuanced process. While seemingly straightforward, several potential side reactions can impede yield, purity, and overall success. This technical support guide, designed for laboratory professionals, provides a comprehensive overview of common challenges, their mechanistic origins, and actionable troubleshooting strategies.
I. Common Synthetic Pathways and Their Associated Challenges
Two primary routes are commonly employed for the synthesis of this compound, each with its own set of potential side reactions.
Route A: The Sandmeyer Reaction of 3-Amino-6-methylbenzo[d]isoxazole
This route involves the diazotization of 3-Amino-6-methylbenzo[d]isoxazole followed by a copper(I) chloride-catalyzed conversion to the desired chloro-derivative.
Route B: Chlorination of 6-Methyl-3-hydroxybenzo[d]isoxazole
This pathway utilizes a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group of 6-Methyl-3-hydroxybenzo[d]isoxazole with a chlorine atom.
Below, we address the most frequently encountered issues in a question-and-answer format, providing in-depth explanations and proven solutions.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: Low Yield and Presence of Phenolic Impurity in the Sandmeyer Route
Question: I am attempting the Sandmeyer reaction on 3-Amino-6-methylbenzo[d]isoxazole and observing a low yield of the desired 3-chloro product, with a significant amount of 6-Methyl-3-hydroxybenzo[d]isoxazole as a byproduct. What is causing this and how can I prevent it?
Answer:
Causality: The formation of the hydroxy byproduct is a classic side reaction in the Sandmeyer reaction and typically arises from two main sources:
-
Incomplete Diazotization: If the initial diazotization of the amino group is not complete, the unreacted diazonium salt can be hydrolyzed to the corresponding phenol (in this case, the hydroxyisoxazole) upon warming or during the subsequent Sandmeyer reaction.
-
Reaction with Water: The diazonium salt intermediate is susceptible to nucleophilic attack by water, which is present in the aqueous acidic medium used for diazotization. This reaction is often competitive with the desired chloride substitution, especially if the concentration of the copper(I) chloride catalyst is insufficient or if the reaction temperature is not carefully controlled.
Troubleshooting Protocol:
-
Optimize Diazotization:
-
Temperature Control: Maintain a temperature of 0-5 °C during the addition of sodium nitrite to the acidic solution of the amine. This low temperature is critical for the stability of the diazonium salt.
-
Stoichiometry: Ensure the use of a slight excess of sodium nitrite (typically 1.1-1.2 equivalents) and a sufficient excess of acid (usually 2.5-3 equivalents of HCl) to ensure complete conversion of the amine to the diazonium salt.
-
Slow Addition: Add the sodium nitrite solution slowly and subsurface to the amine solution to maintain a consistent low temperature and prevent localized overheating.
-
-
Enhance the Sandmeyer Reaction:
-
Catalyst Concentration: Use a stoichiometric amount of copper(I) chloride to maximize the rate of the desired chlorination reaction.
-
Temperature Management: Add the cold diazonium salt solution to the copper(I) chloride solution, also maintained at a low temperature initially, and then allow the reaction to warm gradually. This controlled warming helps to manage the evolution of nitrogen gas and minimize side reactions.
-
Anhydrous Conditions (Alternative): For particularly sensitive substrates, consider performing the diazotization with an alkyl nitrite (e.g., tert-butyl nitrite) in an anhydrous organic solvent, followed by the addition of a chloride source like copper(I) chloride.
-
FAQ 2: Formation of Biaryl Impurities in the Sandmeyer Reaction
Question: My final product from the Sandmeyer synthesis is contaminated with a high molecular weight impurity that I suspect is a biaryl compound. Why is this forming and how can I minimize it?
Answer:
Causality: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2] This involves the formation of an aryl radical intermediate. This highly reactive radical can, instead of reacting with the chloride from the copper catalyst, dimerize with another aryl radical to form a biaryl byproduct.
Troubleshooting Protocol:
-
Control Radical Concentration:
-
Slow Addition: Add the diazonium salt solution to the copper catalyst solution slowly and with efficient stirring. This helps to maintain a low steady-state concentration of the aryl radical, thus disfavoring dimerization.
-
Dilution: Running the reaction at a higher dilution can also decrease the probability of two radicals encountering each other.
-
-
Optimize Catalyst Activity:
-
Fresh Catalyst: Ensure the copper(I) chloride is fresh and active. Oxidized Cu(II) species are less effective in the radical generation and propagation steps.
-
Sufficient Catalyst: Use an adequate amount of the copper catalyst to ensure rapid trapping of the aryl radical by the chloride.
-
Diagram: Key Side Reactions in the Sandmeyer Route
Caption: Competing pathways in the Sandmeyer synthesis.
FAQ 3: Incomplete Reaction and Byproduct Formation with Phosphorus Oxychloride
Question: I am using phosphorus oxychloride (POCl₃) to chlorinate 6-Methyl-3-hydroxybenzo[d]isoxazole, but the reaction is sluggish and I am isolating a significant amount of starting material and a polar, phosphorus-containing byproduct. What is happening?
Answer:
Causality: The reaction of a hydroxyheterocycle with POCl₃ proceeds through the formation of a dichlorophosphate ester intermediate. This intermediate is then displaced by a chloride ion to yield the desired chloro-compound.
-
Incomplete Reaction: Insufficient temperature or reaction time can lead to the incomplete conversion of the starting material. The formation of the dichlorophosphate ester is often facile, but the subsequent nucleophilic substitution to the chloro-derivative may require more forcing conditions.
-
Phosphate Ester Byproduct: If the reaction mixture is quenched with water or other nucleophiles before the substitution is complete, the dichlorophosphate intermediate can be hydrolyzed to a stable phosphate ester, which is a common polar byproduct in these reactions.
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Temperature and Time: Gradually increase the reaction temperature (e.g., to reflux) and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Solvent: The reaction is often performed neat or in a high-boiling inert solvent like toluene or xylene. Ensure the solvent is anhydrous.
-
Excess Reagent: Using a moderate excess of POCl₃ (e.g., 1.5-2.0 equivalents) can help drive the reaction to completion.
-
-
Work-up Procedure:
-
Careful Quenching: Quench the reaction mixture by slowly and carefully pouring it onto crushed ice. This hydrolyzes the excess POCl₃ and any remaining dichlorophosphate intermediate. The acidic conditions generated can help to hydrolyze the phosphate ester byproduct back to the starting material, which can sometimes be recovered.
-
Base Wash: After quenching, a wash with a mild base (e.g., saturated sodium bicarbonate solution) will neutralize the acidic solution and remove any phosphoric acid byproducts.
-
Diagram: Chlorination with POCl₃ and Byproduct Formation
Caption: Key steps in the POCl₃ chlorination and byproduct pathway.
FAQ 4: Formation of a Cyano-Phenol Impurity
Question: During the synthesis and purification of this compound, I have detected an impurity with a mass corresponding to 2-cyano-5-methylphenol. How is this forming?
Answer:
Causality: The isoxazole ring, while aromatic, can be susceptible to ring-opening under certain conditions. In the presence of a strong base or even during prolonged heating under certain conditions, the N-O bond of the benzisoxazole ring can cleave, leading to the formation of a more stable phenolic nitrile. This is a known rearrangement for some isoxazole systems.
Troubleshooting Protocol:
-
Avoid Strong Bases: During work-up and purification, avoid the use of strong bases like sodium hydroxide, especially at elevated temperatures. Use milder bases like sodium bicarbonate or potassium carbonate for neutralization if necessary.
-
Temperature Control in Purification: If purification is performed by distillation, conduct it under high vacuum to keep the distillation temperature as low as possible. For chromatographic purification, avoid highly basic mobile phases.
-
Storage: Store the purified this compound in a cool, dry place, protected from light and strong bases to prevent degradation over time.
FAQ 5: My HPLC analysis shows a peak with the same mass as my product, but with a different retention time. What could it be?
Question: I have an impurity that co-elutes closely with my product in some HPLC systems and has the same mass. Could this be an isomer?
Answer:
Causality: If your synthesis starts from an oxime precursor, such as the oxime of 2-hydroxy-4-methylacetophenone, the most likely isomeric impurity is 2-chloro-6-methylbenzo[d]oxazole . This is formed via a competitive Beckmann rearrangement of the oxime intermediate, a reaction that is often catalyzed by acidic conditions. Instead of the desired intramolecular cyclization via attack of the phenolic oxygen on the nitrogen, the aryl group migrates to the nitrogen, leading to the formation of an oxazole ring after subsequent cyclization.
Troubleshooting Protocol:
-
Control Cyclization Conditions:
-
Anhydrous Conditions: The formation of the benzisoxazole is favored under anhydrous conditions. Ensure all reagents and solvents are dry.
-
Choice of Reagents: The choice of cyclizing agent can influence the selectivity. For example, using reagents that specifically activate the oxime hydroxyl for N-O bond formation can suppress the Beckmann rearrangement.
-
Avoid Strong Acids: Minimize the use of strong Brønsted or Lewis acids during the cyclization step, as these are known to promote the Beckmann rearrangement.[3]
-
-
Analytical Method Development:
-
Orthogonal HPLC Methods: Develop a secondary, orthogonal HPLC method to resolve the isomeric impurity from your main product. This could involve using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) or a different mobile phase system (e.g., methanol-based instead of acetonitrile-based).
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to definitively identify the presence of the isomeric benzoxazole impurity. The chemical shifts of the aromatic and methyl protons will be subtly different between the two isomers.
-
III. Summary of Key Impurities and Their Characteristics
| Impurity | Common Origin | Identification Notes | Mitigation Strategy |
| 6-Methyl-3-hydroxybenzo[d]isoxazole | Sandmeyer Route | Lower Rf on TLC; different retention time in HPLC; characteristic phenolic OH in IR and NMR. | Optimize diazotization; use sufficient CuCl. |
| Biaryl Byproduct | Sandmeyer Route | High molecular weight; distinct HPLC and MS signals. | Slow addition of diazonium salt; run reaction at higher dilution. |
| Phosphate Ester Byproduct | POCl₃ Chlorination | Highly polar; may streak on TLC; characteristic P-O signals in IR and 31P NMR. | Ensure complete reaction; careful quenching and work-up. |
| 2-Cyano-5-methylphenol | Ring Opening | Characteristic nitrile and phenol signals in IR and NMR; different HPLC retention time. | Avoid strong bases and high temperatures during work-up and purification. |
| 2-Chloro-6-methylbenzo[d]oxazole | Beckmann Rearrangement | Same mass as product; may co-elute in HPLC; requires careful NMR analysis or orthogonal HPLC for identification. | Use anhydrous conditions for cyclization; avoid strong acids. |
IV. References
-
Nyeborg, M., Pissavini, M., Lemasson, Y., & Doucet, O. (2010). Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. International Journal of Cosmetic Science, 32(1), 47-53.
-
Wikipedia contributors. (2023, December 19). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
-
Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II. Retrieved January 16, 2026, from [Link]
-
Thomas, B., George, J., & Sugunan, S. (2008). Synthesis of Benzoxazole via the Beckmann Rearrangement of Salicylaldoxime on Protonated Zeolites: A Green Continuous Process. Industrial & Engineering Chemistry Research, 47(19), 7173-7179.
-
PrepChem. (2023). Synthesis of 3-Chloro-1,2-benzisothiazole. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-5-methylphenol. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 16, 2026, from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 16, 2026, from [Link]
Sources
Technical Support Center: Optimization of 3-Chloro-6-methylbenzo[d]isoxazole Reaction Conditions
Introduction
Welcome to the technical support center for the synthesis and optimization of 3-Chloro-6-methylbenzo[d]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for this important chemical transformation. This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The formation of the benzisoxazole ring is a critical step that can be influenced by numerous factors, often leading to challenges in achieving high yield and purity.[1][2] This document provides a structured approach to identifying and resolving common issues encountered during this synthesis.
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific problems you may encounter during the synthesis of this compound. Each issue is followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Low to No Product Yield
Question: My reaction is resulting in a very low yield, or I am not observing any formation of the desired this compound. What are the potential causes, and how can I troubleshoot this?
Answer: Low or no product yield is a common challenge that can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1][3] A systematic approach is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities in your starting materials, such as the substituted phenol or the cyclization precursor, can significantly hinder the reaction.[3]
-
Action: Verify the purity of all reagents using appropriate analytical techniques (e.g., NMR, GC-MS, or melting point). If necessary, purify the starting materials by recrystallization or column chromatography.
-
-
Choice of Synthetic Route: The formation of the benzisoxazole ring can be achieved through various synthetic strategies, with the most common being the cyclization of an o-hydroxyaryl oxime derivative.[4] The specific substituents on your starting material may favor one route over another.
-
Action: Review the literature for the most successful synthetic methods for analogous compounds. Consider if an alternative route, such as a [3+2] cycloaddition, might be more suitable for your substrate.[4]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base are critical parameters that can dramatically impact the reaction outcome.[5]
-
Action: Systematically screen different reaction conditions. For instance, if the reaction is sluggish, a gradual increase in temperature may be beneficial. However, be cautious, as excessive heat can lead to decomposition or side product formation.[3][5] Experiment with a range of solvents with varying polarities, as this can affect the solubility of reactants and the stability of intermediates.[5][6] The selection of an appropriate base is also crucial; consider screening both organic and inorganic bases of varying strengths.[5]
-
-
Catalyst Inactivity: If your chosen synthetic route employs a catalyst, its activity is paramount.
-
Action: Ensure the catalyst is fresh and has been stored under the recommended conditions. In some cases, adding a fresh portion of the catalyst may help to restart a stalled reaction.[3]
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I am also observing a significant amount of impurities, which is complicating purification and reducing my overall yield. What are the likely side reactions, and how can I minimize them?
Answer: The formation of side products is a frequent issue in benzisoxazole synthesis. Understanding the potential side reactions is key to mitigating their formation.
Potential Side Reactions & Solutions:
-
Beckmann Rearrangement: In syntheses proceeding through an oxime intermediate, a competitive Beckmann rearrangement can occur, leading to the formation of a benzo[d]oxazole as a side product.
-
Action: Carefully control the reaction conditions. The choice of cyclization agent and solvent can influence the pathway. Anhydrous conditions are often favored to promote the desired N-O bond formation for the benzisoxazole over the rearrangement pathway.[7]
-
-
Dimerization/Polymerization: Starting materials or reactive intermediates can sometimes self-condense or polymerize, especially at elevated temperatures or in the presence of strong acids or bases.[3]
-
Action: Optimize the reaction temperature and consider a more gradual addition of reagents to maintain a low concentration of reactive species.
-
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as the Schiff base in a benzoxazole synthesis, which is analogous to some benzisoxazole routes.[3]
-
Action: To drive the reaction to completion, you can try extending the reaction time or moderately increasing the temperature. The addition of a suitable dehydrating agent might also be beneficial.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate the pure this compound from the crude reaction mixture. What are the recommended purification techniques?
Answer: Effective purification is essential for obtaining a high-quality final product. The choice of method will depend on the physical properties of your product and the nature of the impurities.
Recommended Purification Methods:
-
Column Chromatography: This is the most common and often most effective method for purifying isoxazole derivatives.[6]
-
Action: Systematically screen different solvent systems using thin-layer chromatography (TLC) to identify an eluent that provides good separation between your product and the impurities. If separation on silica gel is challenging, consider using other stationary phases like alumina (acidic, basic, or neutral) or reverse-phase silica.[6]
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective technique for achieving high purity.
-
Action: Experiment with various solvent and anti-solvent systems to induce crystallization.
-
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.
-
Aqueous Wash: In some cases, treating the crude product with an aqueous caustic solution followed by extraction and distillation of the organic phase can aid in removing certain impurities.[8]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method for the synthesis of benzisoxazoles involves the cyclization of an ortho-hydroxyaryl oxime derivative.[4] This typically involves the formation of an oxime from the corresponding ortho-hydroxy-substituted benzaldehyde or ketone, followed by a cyclization step.
Q2: How do I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of the reaction by observing the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can provide more quantitative information.
Q3: What are the key safety precautions I should take during this synthesis?
A3: It is essential to conduct a thorough safety assessment before starting any chemical synthesis. Potential hazards may include the use of corrosive reagents, flammable solvents, and potentially toxic intermediates.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be particularly cautious of exothermic reactions and ensure adequate temperature control.[4]
Q4: Are there any specific analytical techniques for characterizing the final product?
A4: The structure and purity of the final this compound product should be confirmed using a combination of analytical techniques. These typically include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and Fourier-Transform Infrared (FTIR) spectroscopy to identify key functional groups.
Experimental Protocols
General Protocol for the Synthesis of a Benzisoxazole via Oxime Cyclization
This is a general procedure and may require optimization for your specific substrate.
-
Oxime Formation:
-
Dissolve the starting ortho-hydroxy-substituted benzaldehyde or ketone in a suitable solvent such as ethanol or methanol.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work up the reaction by pouring it into water and extracting the product with an organic solvent.
-
-
Cyclization:
-
Dissolve the crude oxime in a suitable solvent.
-
Add the cyclizing agent (e.g., a dehydrating agent or a reagent to activate the oxime hydroxyl group).
-
Heat the reaction mixture as required, monitoring the progress by TLC.
-
Upon completion, perform an appropriate workup, which may include quenching the reaction, extraction, and washing of the organic layer.
-
-
Purification:
-
Purify the crude product using column chromatography, crystallization, or distillation as determined to be most effective.
-
Data Presentation
Table 1: Effect of Reaction Parameters on Benzisoxazole Synthesis Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaHCO₃ | Water/Methanol | Room Temp | 3 | 14 |
| 2 | Na₂CO₃ | Water/Methanol | Room Temp | 3 | 30 |
| 3 | DIPEA | Water/Methanol | Room Temp | 2 | 95 |
| 4 | K₂CO₃ | Acetone | Reflux | 12 | Varies |
Note: This table is illustrative and based on general findings for isoxazole synthesis.[9] Optimal conditions for this compound may vary.
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A flowchart for troubleshooting low yields in benzisoxazole synthesis.
General Synthetic Pathway for Benzisoxazoles
Caption: A general synthetic pathway for benzisoxazoles via oxime formation and cyclization.
References
- Benchchem. Optimizing reaction conditions for benzoisoxazole formation.
- Benchchem. Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
- Mudireddy, R. R., et al. (2025). Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. PMC.
- Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.
- ResearchGate. (1984). New Synthesis of 3-Chloroisoxazoles. Acta Chemica Scandinavica, 38b, 815-819.
- Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
- ResearchGate. Optimization of the reaction conditions for the synthesis of 3,4,5-trisubstituted isoxazoles 3. a.
- ChemScene. This compound.
- Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
- Organic Chemistry Portal. Benzoxazole synthesis.
- ResearchGate. Optimization of the reaction conditions.
- Wikipedia. Benzisoxazole.
- Benchchem. Technical Support Center: Scale-up Synthesis of 4-Chlorobenzo[d]isoxazole.
- Organic Chemistry Portal. Isoxazole synthesis.
- MDPI. Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights.
- ResearchGate. (2025). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
- PubMed Central. Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights.
- Benchchem. Technical Support Center: 4-Chlorobenzo[d]isoxazole Reactions.
- PubMed Central. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
- PubMed Central. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- Google Patents. (1967). Process for the purification of 3-amino-5-methylisoxazole.
- PubMed Central. Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids.
- Google Patents. (N.d.). Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds.
- Google Patents. (N.d.). Preparation of isoxazole compounds.
- Benchchem. troubleshooting poor reproducibility in 4-Chlorobenzo[d]isoxazole synthesis protocols.
-
MDPI. 6-Chloro-3H-benzo[d][1][3][10]dithiazol-2-ium Chloride. Available from:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzoxazole synthesis [organic-chemistry.org]
- 8. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 3-Chloro-6-methylbenzo[d]isoxazole
Welcome to the technical support guide for 3-Chloro-6-methylbenzo[d]isoxazole. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this compound as a synthetic intermediate or an active pharmaceutical ingredient (API) scaffold. Understanding the stability and degradation profile of this molecule is critical for ensuring the integrity of experimental results, the stability of formulations, and the safety of final products. This guide provides in-depth, field-proven insights into potential degradation pathways, troubleshooting common experimental issues, and robust protocols for stability analysis.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental stability characteristics of this compound and provides immediate answers to common handling questions.
Q1: What are the recommended storage and handling conditions for this compound?
A1: Due to its inherent chemical liabilities, proper storage is crucial to maintain the compound's integrity. It should be stored in a tightly sealed container in a cool (refrigerated at 4°C is optimal), dry, and dark place.[1][2] For sensitive applications or long-term storage, handling under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended to protect it from atmospheric moisture and oxygen.[1]
Q2: What is the primary point of instability in the this compound molecule?
A2: The core instability of the benzisoxazole ring system lies in its weak N-O bond.[1] This bond has a lower dissociation energy compared to other bonds in the heterocyclic structure, making it the most likely point of cleavage under various stress conditions, including acid, base, heat, and light.[1][3] Cleavage of this bond initiates most of the degradation pathways.
Q3: I am observing unexpected byproducts in my reaction mixture. Could this be due to the instability of the starting material?
A3: Yes, this is a very common scenario. The appearance of unexpected byproducts often points to the degradation of the this compound starting material under the reaction or workup conditions.[1] The primary degradation pathways to consider are:
-
Hydrolysis: Exposure to acidic or basic aqueous conditions can lead to hydrolytic cleavage of the isoxazole ring.[1]
-
Photodegradation: Isoxazoles can undergo photochemical rearrangements when exposed to UV or even strong ambient light.[1]
-
Thermal Stress: High reaction or purification temperatures can cause thermal decomposition.[1]
-
Nucleophilic Attack: Strong nucleophiles present in your reaction can either attack the isoxazole ring, causing it to open, or substitute the chlorine atom.[1]
Section 2: Troubleshooting Experimental & Analytical Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during experiments involving this compound.
Issue: Appearance of Multiple Unknown Peaks in LC-MS or NMR Analysis
-
Question: My reaction was supposed to be clean, but my LC-MS shows the parent mass and several other significant, unknown peaks. What is the most likely cause and how do I fix it?
-
Answer & Troubleshooting Protocol:
-
Hypothesis 1: Photodegradation. The compound is likely degrading due to light exposure during the experimental setup, workup, or analysis. Isoxazoles are known to be photolabile.[1][4][5]
-
Corrective Action: Repeat the experiment in a flask wrapped in aluminum foil or in an amber-colored flask. Minimize exposure to direct light during sample preparation for analysis.
-
-
Hypothesis 2: Thermal Decomposition. The reaction temperature may be too high, causing the isoxazole ring to cleave or rearrange.[1] While benzisoxazoles are relatively stable aromatics, elevated temperatures (>80 °C) can accelerate decomposition.[1][6]
-
Corrective Action: Run a control experiment by heating a solution of only the starting material at the reaction temperature and monitor its stability over time by HPLC. If decomposition is observed, attempt the primary reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Hypothesis 3: Hydrolytic Degradation. Trace amounts of water in solvents or reagents, especially under acidic or basic conditions, can hydrolyze the isoxazole ring.[1]
-
Corrective Action: Ensure all solvents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation). Dry all reagents and perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.
-
-
Hypothesis 4: Ring Cleavage. The unknown peaks may correspond to ring-opened structures. The primary degradation pathway involves the cleavage of the N-O bond.[1]
-
Diagnostic Action: Attempt to characterize the major unknown peaks using High-Resolution Mass Spectrometry (HRMS) to obtain an exact mass and predicted formula. This can help identify potential ring-opened structures, such as the corresponding substituted 2-hydroxybenzonitrile, which would be an isomer of the parent compound.[6]
-
-
Section 3: Primary Degradation Pathways & Mechanisms
Understanding the chemical transformations that this compound undergoes is key to preventing degradation and identifying byproducts.
Hydrolytic Degradation (Acidic & Basic)
Hydrolysis is a major degradation pathway, proceeding via different mechanisms in acidic and basic media.
-
Mechanism: In acidic conditions, the isoxazole nitrogen is likely protonated, making the ring more susceptible to nucleophilic attack by water.[7] This leads to the cleavage of the N-O bond. Under basic conditions, direct nucleophilic attack by a hydroxide ion can initiate ring opening.[3] The most probable degradation product from hydrolytic ring-opening is 2-hydroxy-4-methyl-6-chlorobenzonitrile .
-
Visualization:
Caption: Forced degradation experimental workflow.
Stress Condition Protocols
The following table outlines starting conditions for a forced degradation study. A drug concentration of 1 mg/mL is typically recommended. [8]If no degradation is observed, the severity of the conditions (temperature, time, reagent concentration) should be increased. [7]
| Stress Condition | Reagent/Condition | Typical Temperature | Typical Duration | Neutralization/Quenching Step |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M to 1.0 M HCl | Room Temp to 60°C | 2 to 24 hours | Titrate with equal molarity NaOH |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH | Room Temp to 60°C | 30 mins to 8 hours | Titrate with equal molarity HCl |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | 8 to 24 hours | Quench with antioxidant (e.g., sodium bisulfite) |
| Thermal | Dry Heat (Solid State) | 80°C (or 20°C above accelerated stability) | 24 to 72 hours | Dissolve in diluent for analysis |
| Photolytic | ICH Q1B compliant chamber | Controlled Ambient | Per guideline | Dissolve in diluent for analysis |
Section 5: Analytical Strategy
A robust analytical method is the cornerstone of any degradation study.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method must be developed and validated. The key requirement is that the method can separate the parent compound from all significant degradation products, ensuring that the peak for the parent drug is pure. [7]* Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying degradation products. By coupling HPLC with a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each unknown peak, providing crucial clues to its identity. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for determining the elemental composition. [9]* Nuclear Magnetic Resonance (NMR): For definitive structural elucidation of a major degradation product, it must be isolated (e.g., by preparative HPLC) and analyzed by NMR spectroscopy (¹H, ¹³C, and 2D-NMR).
This guide provides a comprehensive framework for understanding and troubleshooting the degradation of this compound. By applying these principles and protocols, researchers can ensure the quality and reliability of their work.
References
-
Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. [Link]
-
Zhang, T., et al. (2024). Nanostructured MnOx/g-C3N4 for photodegradation of sulfamethoxazole under visible light irradiation. Scientific Reports. [Link]
-
Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. [Link]
-
Krasnoperov, L. N., et al. (2012). Decomposition and Isomerization of 1,2-Benzisoxazole: Single-Pulse Shock-Tube Experiments, Quantum Chemical and Transition-State Theory Calculations. The Journal of Physical Chemistry A, 116(24), 5899–5911. [Link]
-
Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. IRIS UniPA. [Link]
-
Wikipedia. (n.d.). Benzisoxazole. Wikipedia. [Link]
-
Net, S., et al. (2015). Photodegradation of sulfisoxazole during nitrite-sensitized photolysis. ResearchGate. [Link]
-
Rani, S., & Singh, A. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Kamberi, M. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Anjali. (2020). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Ajithkumar, P. V., et al. (2001). Pathways for 3-chloro- And 4-chlorobenzoate Degradation in Pseudomonas Aeruginosa 3mT. PubMed. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Alsante, K. M., et al. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 4. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting NMR Spectra of 3-Chloro-6-methylbenzo[d]isoxazole
Welcome to the technical support center for the analysis of 3-Chloro-6-methylbenzo[d]isoxazole via Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the acquisition and interpretation of NMR spectra for this specific heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: Predicting the precise chemical shifts requires a foundational understanding of the molecule's structure. This compound is an aromatic heterocyclic compound. The protons on the benzene ring will appear in the aromatic region of the ¹H NMR spectrum, typically between 6.5-8.0 ppm.[1][2] The methyl group protons are expected to be in the benzylic region, around 2.0-3.0 ppm.[1] For the ¹³C NMR spectrum, the aromatic carbons generally resonate between 120-150 ppm.[1]
To provide a more detailed prediction, we can analyze the expected substitution pattern. The protons on the benzene ring will exhibit splitting patterns based on their neighboring protons. Without a definitive spectrum, we can anticipate a complex multiplet for the aromatic protons due to spin-spin coupling.
| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| Aromatic Protons | 6.5 - 8.0 | 120 - 150 | The exact shifts and coupling constants depend on the specific electronic environment of each proton. |
| Methyl Protons | 2.0 - 3.0 | ~20 | This is a typical range for a methyl group attached to an aromatic ring. |
| Quaternary Carbons | N/A | 120 - 170 | Includes carbons of the isoxazole ring and the carbon attached to the chlorine atom. |
Q2: My ¹H NMR spectrum shows broad peaks. What are the potential causes and solutions?
A2: Broadened peaks in an NMR spectrum can arise from several factors, ranging from sample preparation to instrument settings. A common cause is a poorly shimmed magnetic field, which leads to field inhomogeneity.[3]
Troubleshooting Guide: Broad or Distorted Peaks
This guide provides a systematic approach to diagnosing and resolving issues related to poor peak shape.
Caption: Workflow for troubleshooting broad or distorted NMR peaks.
Q3: I see unexpected signals in my spectrum. How can I identify the source of these impurities?
A3: Extraneous peaks are a common issue and can originate from various sources, including residual solvents, grease, or side products from the synthesis.
-
Residual Solvents: The most common impurities are often the solvents used in the synthesis or purification steps. Creating a table of common laboratory solvents and their characteristic NMR shifts is an invaluable resource.[4][5][6] For example, residual ethyl acetate will show a quartet around 4.1 ppm and a triplet around 1.2 ppm.[7]
-
Water: A broad singlet that can appear at various chemical shifts depending on the solvent and concentration. In CDCl₃, it is often seen around 1.56 ppm.[6]
-
Silicone Grease: Can appear as a singlet around 0 ppm.
-
Starting Materials or Byproducts: Compare the spectrum to the known spectra of your starting materials and any potential side products from the reaction.
Q4: The integration of my aromatic signals is not what I expect. What could be the issue?
A4: Inaccurate integration can be misleading. Several factors can contribute to this problem:
-
Poor Signal-to-Noise (S/N): If the signal intensity is low, the instrument's integration may be inaccurate.[8] Increasing the number of scans can improve the S/N ratio.[3][8]
-
Peak Overlap: If aromatic signals are overlapping, it can be difficult for the software to accurately integrate individual peaks.[7]
-
Relaxation Delays: For quantitative analysis, it's crucial to use a sufficiently long relaxation delay (d1) to allow all protons to fully relax between pulses. Aromatic protons can have longer relaxation times.
Experimental Protocol: Optimizing NMR Acquisition for Accurate Integration
-
Sample Preparation: Prepare a sample of 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[9][10][11] Ensure the sample is fully dissolved and free of particulate matter.[11][12]
-
Initial Setup: Lock and shim the spectrometer according to standard procedures.
-
Determine T1 values (Optional but Recommended): Use an inversion-recovery pulse sequence to determine the spin-lattice relaxation times (T1) of the aromatic protons.
-
Set Acquisition Parameters:
-
Set the relaxation delay (d1) to be at least 5 times the longest T1 value determined in the previous step. If T1 values were not measured, a conservative delay of 10-30 seconds is a good starting point for quantitative work.
-
Increase the number of scans (ns) to improve the signal-to-noise ratio. A good starting point is 16 or 32 scans, and this can be increased as needed.
-
-
Data Processing:
-
Apply a gentle exponential multiplication (line broadening) of 0.3 Hz to improve the appearance of the peaks without sacrificing too much resolution.[8]
-
Carefully phase the spectrum.
-
Perform baseline correction.
-
Integrate the peaks, ensuring that the integration regions are set correctly to encompass the entire signal for each proton.
-
Q5: How can I resolve overlapping signals in the aromatic region of my spectrum?
A5: Overlapping signals are a common challenge with aromatic compounds.[7] Several strategies can be employed to resolve these signals:
-
Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can alter the chemical shifts of the protons and potentially resolve the overlap.[7] Aromatic solvents like benzene-d₆ can induce significant shifts due to anisotropic effects.
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals.
-
2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlapping signals and elucidating the structure.
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to identify which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is extremely useful for piecing together the molecular framework.[13]
-
Logical Workflow: Resolving Overlapping NMR Signals
Caption: Logical steps for resolving overlapping NMR signals.
References
-
Torres, A. M., & Price, W. S. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 47A(1), e21471. [Link]
-
So, J. C., & Chan, K. W. (2018). Common Artifacts in Magnetic Resonance Imaging: A Pictorial Essay. Hong Kong Journal of Radiology, 21(3), 205-218. [Link]
-
NMR sample preparation guidelines. (n.d.). [Link]
-
Westbrook, C. (2016). Magnetic Resonance Imaging Artifacts. Radiology Key. [Link]
-
NMR Artifacts. Max T. Rogers NMR Facility. (n.d.). [Link]
-
NMR Sample Preparation Guide. (n.d.). Scribd. [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. (n.d.). [Link]
-
Stankevic, V., & Paskevic, Z. (2018). Artifacts in magnetic resonance imaging: how it can really affect diagnostic image quality and confuse clinical diagnosis? Extrica. [Link]
-
Notes on NMR Solvents. (n.d.). [Link]
-
Interpreting. (n.d.). OpenOChem Learn. [Link]
-
Kumbhare, R. M., et al. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. RSC Advances, 4(92), 50788-50800. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Troubleshooting 1H NMR Spectroscopy. Department of Chemistry : University of Rochester. (n.d.). [Link]
-
15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. [Link]
-
NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. [Link]
-
Ferreira, V. F., & de Souza, M. C. B. V. (2003). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. scribd.com [scribd.com]
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- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Scaling Up 3-Chloro-6-methylbenzo[d]isoxazole Synthesis
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-Chloro-6-methylbenzo[d]isoxazole. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address challenges encountered during laboratory-scale synthesis and scale-up operations.
I. Introduction to this compound Synthesis
This compound is a key heterocyclic intermediate in the development of various pharmacologically active compounds. The synthesis of this molecule and its analogs is of significant interest in medicinal chemistry. The most common and scalable synthetic route involves the cyclization of an appropriately substituted o-hydroxyaryl oxime. This guide will focus on a two-step process starting from the readily available 2-hydroxy-4-methylbenzaldehyde.
The overall synthetic pathway is as follows:
Caption: Synthetic pathway for this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: What is the most reliable starting material for this synthesis?
A1: 2-Hydroxy-4-methylbenzaldehyde is the recommended starting material due to its commercial availability and straightforward conversion to the corresponding oxime. Ensure the purity of the starting material, as impurities can negatively impact the yield and purity of the subsequent steps.
Q2: What are the critical parameters for the oximation step?
A2: The oximation of 2-hydroxy-4-methylbenzaldehyde is a relatively robust reaction. Key parameters to control are:
-
Stoichiometry: A slight excess of hydroxylamine hydrochloride is typically used to ensure complete conversion of the aldehyde.
-
pH: The reaction is usually carried out in the presence of a base (e.g., sodium acetate, pyridine) to neutralize the liberated HCl and facilitate the reaction.
-
Temperature: The reaction is typically performed at room temperature or with gentle heating.
Q3: Why is N-Chlorosuccinimide (NCS) used in the second step?
A3: N-Chlorosuccinimide (NCS) serves as both a chlorinating and an oxidizing agent in a one-pot procedure.[1][2] It facilitates the chlorination of the oxime nitrogen, followed by an intramolecular cyclization to form the benzisoxazole ring. This method is often preferred for its mild reaction conditions and operational simplicity compared to using gaseous chlorine.[3]
Q4: What are the potential side products in this synthesis?
A4: During the NCS-mediated cyclization, the formation of dimeric and polymeric byproducts can occur, especially at high concentrations.[4] Incomplete chlorination or side reactions involving the phenolic hydroxyl group are also possible. Maintaining a controlled temperature and using the correct stoichiometry of NCS are crucial to minimize these side reactions.
Q5: What are the main challenges when scaling up this synthesis?
A5: Key scale-up challenges include:
-
Exothermic Reaction: The reaction of the oxime with NCS can be exothermic.[3] Careful temperature control and a well-designed reactor with efficient heat exchange are critical to prevent runaway reactions.
-
Solid Handling: Both the oxime intermediate and the final product are solids, which may require specific handling procedures for charging and isolation at a larger scale.
-
Purification: Removal of succinimide byproduct and any chlorinated impurities can be challenging at scale. Recrystallization is a common purification method, but solvent selection is critical to ensure high purity and yield.
III. Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield in the oximation step | 1. Incomplete reaction. 2. Impure starting materials. 3. Incorrect pH. | 1. Extend the reaction time and monitor by TLC. 2. Check the purity of 2-hydroxy-4-methylbenzaldehyde and hydroxylamine hydrochloride. 3. Ensure the presence of a suitable base to neutralize HCl. |
| Low yield in the chlorination/cyclization step | 1. Decomposition of the oxime. 2. Inactive NCS. 3. Sub-optimal reaction temperature. 4. Formation of side products. | 1. Use the oxime immediately after preparation or store it under inert gas in the dark. 2. Use a fresh batch of NCS. 3. Optimize the reaction temperature; too high can lead to degradation, too low can result in a sluggish reaction. 4. Add NCS portion-wise to control the exotherm and minimize side reactions. |
| Product "oils out" during recrystallization | 1. The melting point of the product is lower than the boiling point of the solvent. 2. Presence of impurities depressing the melting point. | 1. Choose a solvent with a lower boiling point or use a co-solvent system. 2. Attempt a preliminary purification by column chromatography before recrystallization.[5] |
| Multiple spots on TLC after cyclization | 1. Incomplete reaction. 2. Formation of regioisomers or byproducts. | 1. Increase reaction time or temperature and re-analyze. 2. Isolate and characterize the impurities to understand the side reactions. Adjust stoichiometry or reaction conditions accordingly. |
| Difficulty removing succinimide byproduct | Succinimide is soluble in many organic solvents used for extraction and purification. | 1. Wash the crude product with water or a dilute aqueous base to remove the majority of the succinimide. 2. Optimize the recrystallization solvent system to selectively precipitate the desired product. |
IV. Detailed Experimental Protocols
A. Synthesis of 2-Hydroxy-4-methylbenzaldehyde oxime
Caption: Workflow for the synthesis of 2-Hydroxy-4-methylbenzaldehyde oxime.
-
In a round-bottom flask, dissolve 2-hydroxy-4-methylbenzaldehyde (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.
-
Add the aqueous solution to the ethanolic solution of the aldehyde and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Upon completion, pour the reaction mixture into a beaker containing ice-water to precipitate the product.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum to afford 2-hydroxy-4-methylbenzaldehyde oxime.
B. Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
-
Suspend 2-hydroxy-4-methylbenzaldehyde oxime (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Cool the suspension in an ice-water bath.
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the suspension while maintaining the temperature below 10 °C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC for the disappearance of the starting oxime.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound.
V. Analytical Characterization
The identity and purity of this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm, and a singlet for the methyl group around δ 2.4-2.6 ppm. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the methyl carbon, and the carbons of the isoxazole ring. |
| IR Spectroscopy | Characteristic peaks for C=N stretching, C-Cl stretching, and aromatic C-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (167.59 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom.[6] |
| Melting Point | A sharp melting point is indicative of high purity. |
VI. Safety Precautions
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
2-Hydroxy-4-methylbenzaldehyde: May cause skin and eye irritation.
-
Hydroxylamine Hydrochloride: Corrosive and may cause skin burns and eye damage. It is also a potential skin sensitizer.
-
N-Chlorosuccinimide (NCS): A strong oxidizing agent that is corrosive and can cause severe skin burns and eye damage.[7][8] It is harmful if swallowed and should be handled with care.[9][10] Avoid contact with combustible materials.[9]
-
This compound: The toxicological properties of this compound have not been fully investigated. Handle with care and avoid inhalation, ingestion, and skin contact.
-
Solvents: Organic solvents such as ethanol, DMF, and ethyl acetate are flammable. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
VII. References
-
N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. Loba Chemie.
-
N-CHLOROSUCCINIMIDE. East Harbour Group.
-
Technical Support Center: Purification of Chlorinated Heterocyclic Compounds. Benchchem.
-
Chemwatch MSDS 39606-5 - N-CHLOROSUCCINIMIDE. Chemstock.
-
16302-64-0 | this compound. ChemScene.
-
N chlorosuccinimide sds Manufacturer & Supplier in China. Nanjing Suru Chemical Co., Ltd.
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR.
-
US11976062B2 - Benzisoxazole compound. Google Patents.
-
A Novel Method for the Highly Efficient Synthesis of 1,2-Benzisoxazoles under Neutral Conditions Using the Ph3P/DDQ System. ResearchGate.
-
N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Bentham Science.
-
Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chem Sci Trans.
-
CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds. Google Patents.
-
N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions. Benchchem.
-
Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. PubMed.
-
Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
-
Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. ResearchGate.
-
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI.
-
Benzisoxazole Derivatives and Uses thereof - Patent US-2025276964-A1. PubChem.
-
Chlorination - Common Conditions.
-
Technical Support Center: Scale-up Synthesis of 4-Chlorobenzo[d]isoxazole. Benchchem.
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.
-
N-Chlorosuccinimide (NCS). Organic Chemistry Portal.
-
N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. ResearchGate.
-
Safe and Scaleable Oxidation of Benzaldoximes to Benzohydroximinoyl Chlorides.
-
amine and N-(pyrimidin-2-yl)benzo[d]thiazo.
-
(12) United States Patent. Googleapis.com.
-
( 12 ) United States Patent. Googleapis.com.
-
Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. ResearchGate.
-
Isoxazole synthesis. Organic Chemistry Portal.
-
ChemInform Abstract: N-Chlorosuccinimide/Sodium Hydroxide-Mediated Synthesis of Benzimidazoles from Amidines under Mild Conditions. ResearchGate.
-
Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
-
Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. PMC.
-
3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure.
-
(PDF) Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. ResearchGate.
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- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
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- 6. datasheets.scbt.com [datasheets.scbt.com]
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- 8. eastharbourgroup.com [eastharbourgroup.com]
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Technical Support Center: 3-Chloro-6-methylbenzo[d]isoxazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-Chloro-6-methylbenzo[d]isoxazole. This resource is designed for researchers, chemists, and drug development professionals who utilize this key intermediate in their work. As scientists who have extensive field experience with complex heterocyclic syntheses, we understand the nuanced challenges that can arise. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the quality, stability, and analysis of this compound.
Q1: What are the most common impurities I should expect in my synthesis of this compound?
The impurity profile of this compound is intrinsically linked to its synthetic pathway. The most common route involves the oximation of a substituted salicylaldehyde followed by cyclization. Based on this, impurities can be categorized into three main types: starting materials, process-related byproducts, and degradation products.
Table 1: Summary of Common Impurities in this compound
| Impurity Type | Chemical Name/Structure | Probable Source |
| Starting Material | 2-Hydroxy-4-methyl-5-chlorobenzaldehyde | Incomplete reaction during cyclization. |
| Starting Material | Hydroxylamine (or its salt) | Excess reagent from the oximation step. |
| Process-Related | 3-Chloro-4-methylbenzo[d]isoxazole (Isomer) | Impurity in the starting phenol leading to an isomeric benzaldehyde. |
| Process-Related | 6-Methylbenzo[d]isoxazole | Incomplete chlorination of the precursor. |
| Process-Related | Dichloro-6-methylbenzo[d]isoxazole | Over-chlorination of the precursor. |
| Degradation | 2-Amino-5-chloro-4-methylphenol | Ring-opening via N-O bond cleavage under acidic conditions.[1] |
| Degradation | Furoxans | Dimerization of nitrile oxide intermediates under certain conditions.[2] |
Q2: What is the stability profile of this compound? Under what conditions might it degrade?
The benzo[d]isoxazole ring system is generally stable but possesses a relatively weak N-O bond that is susceptible to cleavage under specific conditions. Understanding this is critical for handling, storage, and downstream reaction planning.
-
Acidic Conditions: The compound is most vulnerable to acid-catalyzed hydrolysis. Protonation of the isoxazole nitrogen facilitates nucleophilic attack by water, leading to the cleavage of the N-O bond and formation of phenolic amines.[1] Forced degradation studies often begin with 0.1N HCl to assess this pathway.[1]
-
Reductive Conditions: The N-O bond can be readily cleaved by catalytic hydrogenation (e.g., H₂/Pd) or other reducing agents. This is a key consideration if subsequent synthetic steps involve reductions.[2]
-
Strongly Basic Conditions: While more stable than to acid, prolonged exposure to strong bases can also promote ring-opening.
-
Photochemical Conditions: UV irradiation can induce rearrangement or cleavage of the isoxazole ring.[2] Therefore, the compound should be stored in amber vials, protected from light.
Q3: Which analytical techniques are best for assessing the purity of my sample and identifying these impurities?
A multi-technique approach is recommended for comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. A well-developed, stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its various impurities, allowing for accurate quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and providing mass information for structural elucidation. It is particularly effective for analyzing starting materials and some byproducts.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for identifying and characterizing unknown impurities, especially isomers.[5] HMBC and COSY experiments can definitively establish the substitution pattern on the aromatic ring.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it the ideal tool for identifying unknown degradation products formed during stability studies.
Part 2: Troubleshooting and Optimization Guide
This section provides structured solutions to specific experimental challenges.
Problem 1: Presence of an Isomeric Impurity
Question: My HPLC analysis shows a significant secondary peak with an identical mass to my product, which I suspect is a regioisomer. How can I confirm its identity and, more importantly, prevent its formation?
Expert Analysis: The formation of regioisomers is a classic challenge in the synthesis of substituted heterocycles.[2] In the case of this compound, the most likely cause is an impurity in your starting material, specifically a regioisomer of the substituted phenol or benzaldehyde used. For instance, if the synthesis starts with chlorination of p-cresol, minor amounts of chlorination at the ortho-position can lead to an isomeric precursor.
Troubleshooting Workflow:
Caption: Workflow for identifying and preventing isomeric impurities.
Mitigation Strategies:
-
Starting Material Purity: The most effective control is to ensure the purity of your key starting materials before synthesis. Analyze all precursors by HPLC or GC and purify them if necessary.
-
Regioselective Synthesis: If starting material purification is not feasible, consider alternative synthetic routes that offer greater regiochemical control.
Problem 2: Ring-Opened Impurity Detected During Downstream Processing
Question: During a subsequent acidic workup, I observed the formation of a new, more polar impurity. LC-MS suggests it is 2-Amino-5-chloro-4-methylphenol. How did this form and how can I avoid it?
Expert Analysis: This observation is a direct consequence of the inherent reactivity of the benzo[d]isoxazole core. The N-O bond is susceptible to acid-catalyzed hydrolytic cleavage.[1] This is a common degradation pathway for this class of compounds.
Mechanism of Acid-Catalyzed Ring Opening:
Caption: Pathway for acid-catalyzed degradation of the benzo[d]isoxazole ring.
Mitigation Strategies:
-
Avoid Strong Acids: Whenever possible, avoid the use of strong mineral acids (HCl, H₂SO₄) in workups or subsequent reaction steps. If an acid is necessary, consider using a milder organic acid like acetic acid or performing the reaction at a lower temperature.
-
pH Control: Maintain the pH of aqueous workups in the neutral to slightly basic range (pH 7-9) to prevent hydrolysis.
-
Anhydrous Conditions: If the subsequent reaction chemistry allows, perform the step under anhydrous conditions to eliminate the possibility of hydrolysis.
Part 3: Experimental Protocols
Protocol 1: General Purpose HPLC Method for Purity Assessment
This protocol provides a starting point for developing a stability-indicating method. It must be validated for your specific application.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention and resolution for non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure good peak shape for acidic and basic analytes. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient is a good starting point to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | Aromatic systems typically absorb at these wavelengths. Use a Diode Array Detector (DAD) to assess peak purity. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Sample Prep. | 1 mg/mL in Acetonitrile | Ensure the sample is fully dissolved. |
Methodology:
-
Prepare the mobile phases as described above.
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Prepare a sample of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Inject the sample and run the gradient program.
-
Analyze the resulting chromatogram for the main peak and any impurity peaks. Use a DAD to check for co-elution and confirm peak purity.
References
-
PMC (PubMed Central). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists. [Link]
-
PMC (PubMed Central). 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. [Link]
-
ResearchGate. Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. [Link]
-
ResearchGate. New Synthesis of 3-Chloroisoxazoles. [Link]
-
MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
-
ResearchGate. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
-
Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. [Link]
-
PubMed. Degradative fate of 3-chlorocarbazole and 3,6-dichlorocarbazole in soil. [Link]
-
Beilstein Journals. Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]
-
PMC (PubMed Central). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [Link]
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MDPI. 6-Chloro-3H-benzo[d][5][6][7]dithiazol-2-ium Chloride. [Link]
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African Journal of Biomedical Research. Synthesis And Characterization, Method Validation Feasibility Studies Of Degradation Impurities Of Meta Chloro Anisole By Stabil. [Link]
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Technical Support Center: Synthesis of 3-Chloro-6-methylbenzo[d]isoxazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-chloro-6-methylbenzo[d]isoxazole (CAS: 16302-64-0).[1][2][3] This document is designed for researchers, chemists, and drug development professionals who are encountering reproducibility issues in their synthetic protocols. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
The synthesis of this compound is a multi-step process that, while conceptually straightforward, is prone to significant reproducibility issues. The primary challenges arise during the critical cyclization step, where reaction conditions can dictate the pathway towards the desired product or an undesired side product. This guide will help you navigate these challenges to achieve consistent and high-yielding results.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis.
Q1: My overall yield is very low or I've failed to isolate any of the desired this compound. What are the most likely causes?
A1: Low or no yield is the most frequently reported issue and typically points to a problem in one of the two core synthetic steps: oximation or cyclization/chlorination.
Step 1: Inefficient Oximation of 2-hydroxy-4-methylacetophenone The initial conversion of 2-hydroxy-4-methylacetophenone to its corresponding oxime is crucial. Incomplete conversion carries unreacted ketone into the next step, complicating purification and reducing the potential yield.
-
Cause: Insufficient hydroxylamine or improper pH. The reaction of a ketone with hydroxylamine hydrochloride requires a base to free the hydroxylamine nucleophile.[4][5]
-
Solution:
-
Reagent Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of hydroxylamine hydrochloride and a suitable base (e.g., sodium acetate, sodium hydroxide, or pyridine).[5]
-
pH Control: Maintain a mildly acidic to neutral pH (around 4-6) to facilitate oxime formation without causing degradation.
-
Reaction Monitoring: Track the disappearance of the starting ketone using Thin Layer Chromatography (TLC). The oxime product should have a different Rf value. The reaction is typically complete within 2-4 hours at reflux in an alcoholic solvent like ethanol.[4]
-
Step 2: Failure of the Cyclization/Chlorination Step This is the most critical and error-prone stage. The intermediate, 2-hydroxy-4-methylacetophenone oxime, must undergo an intramolecular cyclization. This is often followed by or concurrent with a chlorination step. Failure here is common.
-
Cause A: Unfavorable Reaction Conditions. The cyclization of an o-hydroxyaryl oxime is a delicate process. The wrong conditions will favor a major side reaction (see Q2). The traditional route involves forming the 3-hydroxy-6-methylbenzo[d]isoxazole intermediate, which is then chlorinated.
-
Solution A: Two-Step Cyclization and Chlorination.
-
Cyclization: Treat the purified 2-hydroxy-4-methylacetophenone oxime with a base to facilitate the intramolecular nucleophilic attack of the phenoxide onto the oxime nitrogen.[6] Using a base like potassium carbonate in a polar aprotic solvent (e.g., DMF) is a reliable method.[6] This avoids acidic conditions which promote the Beckmann rearrangement.
-
Chlorination: Isolate the resulting 3-hydroxy-6-methylbenzo[d]isoxazole. This intermediate can then be chlorinated using standard reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This two-step approach offers better control and generally higher yields.
-
-
Cause B: Degradation during Workup. The benzisoxazole ring can be sensitive to harsh basic conditions, potentially leading to ring-opening and the formation of a 2-hydroxy-4-methylbenzonitrile impurity.[6]
-
Solution B: Careful Workup. During the workup of base-mediated reactions, neutralize carefully with dilute acid (e.g., 1M HCl) at low temperatures (0-5 °C) to precipitate the product without causing degradation.
Q2: I've isolated a major byproduct with a similar mass, but its spectroscopic data (IR, NMR) doesn't match the target compound. What is it and how do I prevent its formation?
A2: The most common and often significant byproduct in this synthesis is N-(2-hydroxy-4-methylphenyl)acetamide , the product of the Beckmann rearrangement.[7][8][9] This rearrangement is a competing pathway to the desired intramolecular cyclization and is the primary cause of reproducibility issues.
Identifying the Beckmann Product:
-
IR Spectroscopy: Look for a strong amide C=O stretch (around 1650-1680 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹), which are absent in the target this compound.
-
¹H NMR Spectroscopy: The amide will show a characteristic N-H proton signal (often a broad singlet) and a methyl singlet for the acetyl group (around 2.1-2.2 ppm). The aromatic splitting pattern will also differ from the desired product.
Mechanism and Prevention: The Beckmann rearrangement is typically promoted by acid, which protonates the oxime's hydroxyl group, turning it into a good leaving group (water).[9] Instead of the phenolic oxygen attacking the nitrogen (cyclization), the aryl group migrates to the nitrogen, displacing water and leading to the amide after tautomerization.
To prevent the Beckmann rearrangement and favor benzisoxazole formation:
-
Use Anhydrous and Basic/Neutral Conditions: The key is to avoid strong protic acids. Performing the cyclization under anhydrous basic conditions is the most effective strategy. This promotes the formation of the phenoxide ion, which is a potent nucleophile for the desired cyclization, while suppressing the acid-catalyzed rearrangement.[10]
-
Activate the Oxime Hydroxyl Group (Alternative Strategy): An alternative is to convert the oxime's OH group into a better leaving group that does not require strong acid for activation. For example, forming an O-acetyl or O-tosyl oxime derivative allows for cyclization under milder, often basic, conditions.[6]
Q3: My final product is consistently impure and difficult to purify by column chromatography or recrystallization. What are the likely contaminants?
A3: Purification challenges often arise from the presence of byproducts with similar polarities to the desired product.
-
Likely Impurities:
-
Unreacted 2-hydroxy-4-methylacetophenone oxime: If the cyclization/chlorination step is incomplete.
-
N-(2-hydroxy-4-methylphenyl)acetamide: The Beckmann rearrangement product (see Q2). Its polarity can be similar to the starting oxime.
-
3-hydroxy-6-methylbenzo[d]isoxazole: If the chlorination step is incomplete. This impurity is more polar than the final product.
-
Isomeric Chlorination Products: While less common for this specific substrate, chlorination at other positions on the aromatic ring is a possibility, especially if using harsh chlorinating agents or high temperatures.
-
-
Purification Strategy:
-
Initial Workup: A crucial first step is an aqueous wash to remove inorganic salts and highly polar reagents. If the reaction was basic, a wash with dilute acid can remove basic impurities. If acidic, a wash with dilute sodium bicarbonate can remove acidic impurities.
-
Column Chromatography: A gradient elution on silica gel is often effective. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This should allow for the separation of the less polar desired product from the more polar oxime, hydroxy-intermediate, and amide byproduct.
-
Recrystallization: If chromatography yields a nearly pure solid, recrystallization can be an excellent final polishing step. Test various solvent systems; a mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexane or heptane) is often successful.
-
Frequently Asked Questions (FAQs)
Q: What is the most reliable synthetic pathway for this compound? A: Based on established methods for analogous compounds, a two-step sequence starting from the purified oxime is generally the most reproducible.
-
Step 1 (Oximation): Convert 2-hydroxy-4-methylacetophenone to 2-hydroxy-4-methylacetophenone oxime using hydroxylamine hydrochloride and a base like sodium acetate in ethanol. Purify this intermediate.
-
Step 2 (Cyclization & Chlorination): A one-pot reaction where the oxime is treated with a chlorinating agent that also promotes cyclization can be efficient but prone to side reactions. A more robust method is to first cyclize the oxime to 3-hydroxy-6-methylbenzo[d]isoxazole using a base (e.g., K₂CO₃ in DMF), isolate this intermediate, and then chlorinate it with a standard reagent like POCl₃.
Q: How critical is the quality of the starting 2-hydroxy-4-methylacetophenone? A: Very critical. Impurities in the starting ketone can carry through the synthesis and complicate purification. Ensure the starting material is pure by checking its melting point and/or running an NMR spectrum. If necessary, purify it by recrystallization or distillation before use.
Q: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most effective tool.
-
For Oximation: Use a mobile phase like 4:1 Hexane:Ethyl Acetate. Spot the starting ketone, the reaction mixture, and a co-spot. The disappearance of the ketone spot and the appearance of a new, more polar oxime spot indicates progress.
-
For Cyclization/Chlorination: The product, this compound, will be significantly less polar than the starting oxime or the 3-hydroxy intermediate. Monitor for the disappearance of the starting material spot and the appearance of a new spot with a higher Rf value.
Q: What specific safety precautions should be taken for the chlorination step? A: Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive, toxic, and react violently with water.
-
Always handle these reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ensure all glassware is perfectly dry to prevent violent reactions.
-
Quench any excess reagent slowly and carefully, typically by adding it dropwise to a stirred ice-water mixture or a basic solution in the fume hood.
Data & Protocols Summary
Table 1: Recommended Reaction Conditions
| Step | Reactants | Reagents & Solvents | Temperature | Time | Expected Yield | Key Considerations |
| 1. Oximation | 2-hydroxy-4-methylacetophenone | 1.2 eq. NH₂OH·HCl, 2.0 eq. NaOAc, Ethanol | Reflux (∼78°C) | 2-4 h | >90% | Monitor by TLC for complete consumption of ketone. |
| 2. Cyclization | 2-hydroxy-4-methylacetophenone oxime | 2.0 eq. K₂CO₃, Anhydrous DMF | 80-100°C | 4-6 h | 70-85% | Ensure anhydrous conditions to prevent side reactions. |
| 3. Chlorination | 3-hydroxy-6-methylbenzo[d]isoxazole | 3-5 eq. POCl₃ (neat or in toluene) | Reflux (∼110°C) | 2-3 h | 80-95% | Perform in a fume hood; quench excess POCl₃ carefully with ice. |
Visualized Workflows and Mechanisms
Primary Synthetic Pathway
Caption: Competing pathways for the oxime intermediate under different conditions.
References
Sources
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- 2. This compound | CymitQuimica [cymitquimica.com]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. Beckmann Rearrangement [organic-chemistry.org]
- 10. Benzisoxazole synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to 3-Chloro-6-methylbenzo[d]isoxazole and Other Benzisoxazole Derivatives for Drug Discovery Professionals
The benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties make it a versatile template for designing potent and selective ligands for various biological targets. This guide provides an in-depth, objective comparison of 3-chloro-6-methylbenzo[d]isoxazole with other benzisoxazole derivatives, focusing on their performance in antimicrobial and anticancer applications, supported by available experimental data and structure-activity relationship (SAR) insights.
The Benzisoxazole Core: A Hub of Therapeutic Potential
Benzisoxazoles, a class of heterocyclic compounds featuring a fused benzene and isoxazole ring, have demonstrated a remarkable spectrum of pharmacological activities. These include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antipsychotic properties.[2] The therapeutic efficacy of these molecules is profoundly influenced by the nature and position of substituents on the benzisoxazole core, allowing for the fine-tuning of their biological activity.
This compound: A Profile
This compound is a specific derivative that combines the electronic effects of a chloro group with the steric and electronic influence of a methyl group. While direct, head-to-head comparative studies detailing the biological performance of this exact isomer are not extensively available in publicly accessible literature, we can infer its potential activities based on established structure-activity relationships for the broader benzisoxazole class.
Chemical Structure and Properties:
-
Molecular Formula: C₈H₆ClNO
-
Molecular Weight: 167.59 g/mol
-
Key Features: The presence of an electron-withdrawing chloro group at the 3-position and an electron-donating methyl group at the 6-position. This specific substitution pattern is expected to modulate the molecule's lipophilicity, electronic distribution, and ability to interact with biological targets.
Comparative Analysis: Antimicrobial Activity
Benzisoxazole derivatives have shown significant promise as antimicrobial agents. The introduction of specific substituents can dramatically enhance their potency against a range of bacterial and fungal pathogens.
Structure-Activity Relationship Insights
Studies on various substituted benzisoxazoles have revealed that the presence of electron-withdrawing groups, such as halogens (e.g., chlorine, bromine), on the benzisoxazole ring generally leads to excellent antimicrobial activity.[2] This is often attributed to increased lipophilicity, which can facilitate passage through microbial cell membranes, and altered electronic properties that may enhance interaction with microbial targets.
For instance, a series of benzisoxazole derivatives were screened for their in vitro antimicrobial activity, and compounds bearing electron-withdrawing chloro and bromo functional groups demonstrated superior activity compared to those with electron-donating groups.[2]
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not readily found in the searched literature, we can compare the antimicrobial performance of structurally related benzisoxazoles to understand the potential of this substitution pattern.
Table 1: Comparative Antimicrobial Activity of Substituted Benzisoxazole Derivatives
| Compound/Derivative | Test Organism(s) | Activity (MIC, µg/mL) | Reference |
| General Chloro-substituted Benzisoxazoles | Bacillus subtilis, Escherichia coli | Generally potent | [2] |
| 3-Substituted-2,1-benzisoxazoles | Geotrichum candidum | MIC = 44.8 µM | [2] |
| Benzisoxazole with N-linked oxazolidinone | Staphylococcus aureus | Potent in vivo efficacy | [2] |
| Unsubstituted Benzisoxazole | E. coli, K. pneumoniae, S. typhi | Good activity | [2] |
The data suggests that the chloro-substitution is a key contributor to the antimicrobial potential of the benzisoxazole scaffold. The additional methyl group in this compound could further modulate this activity through steric and electronic effects, potentially influencing selectivity and potency.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth directly in the 96-well plate.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.[3]
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for Broth Microdilution Assay.
Comparative Analysis: Anticancer Activity
The benzisoxazole scaffold is also a promising framework for the development of novel anticancer agents.[4] Derivatives have been shown to exert cytotoxic effects against various cancer cell lines through mechanisms such as the inhibition of crucial signaling pathways and induction of apoptosis.
Structure-Activity Relationship Insights
The anticancer efficacy of benzisoxazole derivatives is highly dependent on their substitution patterns. While direct comparative data for this compound is scarce, studies on related compounds provide valuable insights. For example, the introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase neurotoxicity in anticonvulsant studies, highlighting the significant impact of halogen placement.
In a study of novel benzisoxazole derivatives, certain compounds showed potential antiproliferative activity against human skin fibroblast cells and various carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2.
Table 2: Comparative Anticancer Activity of Substituted Benzisoxazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity (e.g., IC₅₀) | Reference |
| Benzisoxazole-substituted-allyl derivatives | HT-29 (human colon cancer) | Identified as best hits | |
| Amide substituted benzisoxazoles | HepG-2 (liver cancer) | 37.75% inhibitory activity | |
| 1,2,3-triazole tethered 1,2-benzisoxazoles | MV4-11 (acute myeloid leukemia) | IC₅₀ of 2 µM for the most potent compound | [5] |
These findings underscore the potential of substituted benzisoxazoles as anticancer agents. The specific combination of a chloro and a methyl group in this compound warrants further investigation to determine its cytotoxic profile and mechanism of action.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[6][7]
Objective: To determine the concentration of a test compound that inhibits 50% of cancer cell growth (IC₅₀).
Materials:
-
Test compound (e.g., this compound).
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Sterile 96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The absorbance values are used to plot a dose-response curve, from which the IC₅₀ value is calculated.[6][7]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion and Future Directions
While direct comparative data for this compound is limited, the existing body of research on substituted benzisoxazoles provides a strong rationale for its potential as a bioactive molecule. The presence of a chloro group suggests a likelihood of significant antimicrobial activity, and the overall substitution pattern warrants investigation for anticancer properties.
Future research should focus on the synthesis and direct biological evaluation of this compound against a panel of clinically relevant microbes and cancer cell lines. Such studies will provide the necessary quantitative data to definitively position this compound within the broader landscape of benzisoxazole-based drug candidates and will further elucidate the nuanced structure-activity relationships that govern the therapeutic potential of this privileged scaffold.
References
- Rakesh, K. P., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 7(55), 34849-34860. [Link]
- Jadhav, S. B., et al. (2012). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. Journal of Chemical and Pharmaceutical Research, 4(1), 361-372.
- ResearchGate. Structure activity relationship of the synthesized compounds. [Link]
- Uno, H., et al. (1982). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 25(6), 729-734.
- Patel, R., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 9(5), 765-788. [Link]
- International Journal of Pharmaceutical and Research.
- VNUHCM Journal of Science and Technology Development. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. [Link]
- Kumar, D., et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & Medicinal Chemistry, 23(17), 5895-5904. [Link]
- Oriental Journal of Chemistry. (2021). Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives. [Link]
- ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
- Hernandez-Arauz, O., et al. (2022). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 27(23), 8345. [Link]
- MedChemComm. [Link]
- Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules, 24(1), 153. [Link]
- ResearchGate. Minimum inhibitory concentrations (MIC) in µg/ml of compounds tested in microdilution method. [Link]
- Mammate, O., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2533. [Link]
- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(4), 3209. [Link]
- ResearchGate. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]
- Szymańska, E., et al. (2018). Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study. Molecules, 23(1), 130. [Link]
- Mudireddy, R. R., et al. (2025). Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry, 10.1016/j.bmc.2025.117984. [Link]
- ResearchGate. Patented benzoxazole derivatives possessing different types of substituents. [Link]
- Synthesis of 3-Aryl/benzyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole Derivatives: A Comparison between Conventional, Microwave-Assisted and Flow-Based Methodologies. Molecules, 23(1), 130. [https://www.researchgate.net/publication/325785023_Synthesis_of_3-Arylbenzyl-4566a-tetrahydro-3aH-pyrrolo34-disoxazole_Derivatives_A_Comparison_between_Conventional_Microwave-Assisted_and_Flow-Based_Methodologies](https://www.researchgate.net/publication/325785023_Synthesis_of_3-Arylbenzyl-4566a-tetrahydro-3aH-pyrrolo34-disoxazole_Derivatives_A_Comparison_between_Conventional_ Microwave-Assisted_and_Flow-Based_Methodologies)
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A Comparative Analysis of Synthetic Methodologies for 3-Chloro-6-methylbenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-6-methylbenzo[d]isoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of pharmacologically active molecules. The efficient and scalable synthesis of this scaffold is paramount for further derivatization and the exploration of its therapeutic potential. This guide provides a comparative analysis of established and potential synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and a critical evaluation of each method's advantages and limitations.
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of the benzo[d]isoxazole ring system generally involves the formation of the N-O bond of the isoxazole ring fused to the benzene ring. Common retrosynthetic disconnections suggest two primary approaches for the synthesis of this compound:
-
Strategy A: Cyclization of an ortho-hydroxyaryl oxime derivative. This is a classical and widely employed method for the formation of the benzo[d]isoxazole core.
-
Strategy B: 1,3-Dipolar Cycloaddition. This approach involves the reaction of a nitrile oxide with a suitable dienophile, or an intramolecular variation.
This guide will now delve into the practical implementation of these strategies, presenting detailed protocols and a comparative assessment.
Method 1: Cyclization of a Substituted Salicylaldoxime Derivative
This method represents a robust and frequently utilized pathway for the synthesis of 3-substituted benzo[d]isoxazoles. The key steps involve the formation of an oxime from a corresponding salicylaldehyde derivative, followed by a cyclization reaction that is often promoted by an oxidizing agent to form the N-O bond and introduce the chloro substituent at the 3-position.
Reaction Pathway
Caption: Synthesis of this compound via oxime formation and subsequent chlorinative cyclization.
Experimental Protocol
Step 1: Synthesis of 2-Hydroxy-4-methylbenzaldehyde oxime
-
To a solution of 2-hydroxy-4-methylbenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford 2-hydroxy-4-methylbenzaldehyde oxime as a solid.
Step 2: Synthesis of this compound
-
Dissolve 2-hydroxy-4-methylbenzaldehyde oxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.
-
Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1 eq) or pass a stream of chlorine gas through the solution.
-
Stir the reaction mixture at room temperature or gentle heating for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Method Evaluation
| Parameter | Assessment |
| Yield | Moderate to good, typically in the range of 60-80%. |
| Scalability | Readily scalable for laboratory and pilot plant production. |
| Reagent Availability | Starting materials are commercially available and relatively inexpensive. |
| Safety Concerns | Use of chlorinating agents requires appropriate safety precautions. |
| Reaction Conditions | Generally mild, though some heating may be required. |
| Purification | Column chromatography is usually necessary for high purity. |
Causality behind Experimental Choices: The use of a base like sodium acetate in the oxime formation step is crucial to neutralize the HCl generated from hydroxylamine hydrochloride, driving the reaction to completion. The choice of chlorinating agent and solvent in the second step can influence the reaction rate and selectivity. DMF is often a good solvent for reactions involving NCS.
Method 2: Intramolecular 1,3-Dipolar Cycloaddition of a Nitrile Oxide Precursor
This alternative strategy involves the in-situ generation of a nitrile oxide from an oxime precursor, followed by an intramolecular cycloaddition reaction. This method can offer a more convergent approach to the target molecule.
Reaction Pathway
Caption: Proposed synthesis via intramolecular cycloaddition of a nitrile oxide.
Proposed Experimental Protocol
Step 1: Synthesis of 2-Chloro-4-methylphenylacetaldoxime
-
Prepare 2-chloro-4-methylphenylacetonitrile from 2-chloro-4-methylbenzyl chloride via cyanation.
-
React 2-chloro-4-methylphenylacetonitrile with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in an alcoholic solvent.
-
Work-up the reaction as described in Method 1 to isolate the corresponding aldoxime.
Step 2: Intramolecular Cyclization to this compound
-
Dissolve the 2-chloro-4-methylphenylacetaldoxime in a suitable solvent.
-
Treat the solution with a chlorinating agent like N-chlorosuccinimide to form the corresponding hydroximoyl chloride in situ.
-
The hydroximoyl chloride can then undergo an intramolecular cyclization, potentially promoted by a mild base, to yield the target benzo[d]isoxazole.
-
Purification would likely involve aqueous work-up and column chromatography.
Method Evaluation
| Parameter | Assessment |
| Yield | Potentially variable, dependent on the efficiency of the intramolecular cyclization. |
| Scalability | May be less straightforward to scale up compared to Method 1. |
| Reagent Availability | Synthesis of the starting nitrile may be required. |
| Safety Concerns | In-situ generation of nitrile oxides can be hazardous and requires careful control. |
| Reaction Conditions | The cyclization step may require optimization of reaction conditions. |
| Purification | Column chromatography would be essential. |
Expertise & Experience Insights: While this method is theoretically plausible, the success of the intramolecular cyclization is highly dependent on the substrate and reaction conditions. Ring strain and the electronics of the aromatic ring can significantly influence the feasibility and yield of this step. Careful optimization would be required to make this a viable synthetic route.
Comparative Summary
| Feature | Method 1: Cyclization of Salicylaldoxime | Method 2: Intramolecular Cycloaddition |
| Overall Strategy | Linear synthesis | Convergent approach |
| Reliability | Well-established and reliable | More exploratory, success not guaranteed |
| Starting Materials | Readily available | May require synthesis of precursors |
| Number of Steps | Typically 2 steps from salicylaldehyde | Potentially 2-3 steps from benzyl chloride |
| Potential Yield | Generally good | Variable, requires optimization |
| Scalability | More easily scalable | Potentially more challenging to scale |
Conclusion and Recommendations
For the reliable and scalable synthesis of this compound, Method 1, the cyclization of a substituted salicylaldoxime derivative, is the recommended approach. This method benefits from readily available starting materials, well-understood reaction mechanisms, and a higher probability of achieving good yields with straightforward scalability. While the intramolecular 1,3-dipolar cycloaddition (Method 2) presents an interesting alternative from a synthetic strategy perspective, it carries a higher degree of risk and would necessitate significant process development and optimization.
Researchers and drug development professionals seeking to access this compound for further studies are advised to prioritize the more established and robust salicylaldoxime cyclization route.
References
While specific literature detailing the synthesis of this compound was not identified during the search, the following references provide excellent overviews and protocols for the synthesis of related benzo[d]isoxazole and isoxazole structures, which form the basis for the proposed methods in this guide.
-
General methods for isoxazole synthesis. Organic Chemistry Portal. [Link]
- Patel, R. V., Patel, J. K., & Kumari, P. (2014). A comprehensive review on the synthesis of isoxazole derivatives and their biological activities. Der Pharma Chemica, 6(6), 188-201.
- Ulusoy, N., & Gürsoy, A. (2002).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
A Senior Application Scientist's Guide to the Characterization of 3-Chloro-6-methylbenzo[d]isoxazole Isomers
For researchers, scientists, and professionals in drug development, the unequivocal identification of constitutional isomers is a cornerstone of robust chemical research and development. The subtle shift of a single methyl group in the 3-Chloro-6-methylbenzo[d]isoxazole scaffold can significantly alter its physicochemical properties, biological activity, and patentability. This guide provides an in-depth, objective comparison of the analytical techniques used to characterize and differentiate the 5-methyl, 6-methyl, and 7-methyl isomers of 3-Chlorobenzo[d]isoxazole, supported by established analytical principles and illustrative data.
The Imperative of Isomeric Purity in Drug Discovery
The benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] When developing derivatives such as this compound, the synthetic route can often lead to a mixture of positional isomers. Differentiating these isomers is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and reproducibility of a potential drug candidate. Each isomer will exhibit a unique three-dimensional shape and electronic distribution, leading to distinct interactions with biological targets.
This guide will focus on the three most probable constitutional isomers resulting from the introduction of a methyl group onto the benzene ring of 3-chlorobenzo[d]isoxazole:
-
This compound (CAS: 16302-64-0)
-
3-Chloro-7-methylbenzo[d]isoxazole (CAS: 128520-86-5)[5]
Our comparative analysis will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to distinguish these closely related molecules.
Visualizing the Isomers and the Analytical Workflow
To provide a clear framework for our discussion, the chemical structures of the three isomers are presented below, followed by a diagram of the typical analytical workflow for their characterization.
Caption: A typical analytical workflow for the separation and characterization of isomers.
Comparative Analysis of Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing constitutional isomers, as the chemical environment of each proton and carbon atom is exquisitely sensitive to its position within the molecule. [6][7]
The aromatic region of the ¹H NMR spectrum provides the most definitive clues for differentiating the three isomers. The coupling patterns and chemical shifts of the aromatic protons are dictated by the relative positions of the chloro and methyl substituents.
-
3-Chloro-5-methylbenzo[d]isoxazole: This isomer will exhibit a characteristic ABX spin system in the aromatic region. We would expect to see a singlet (or a very narrowly split doublet) for the proton at position 4, a doublet for the proton at position 7, and a doublet of doublets for the proton at position 6.
-
This compound: This isomer will show two singlets in the aromatic region for the protons at positions 5 and 7, and a doublet for the proton at position 4.
-
3-Chloro-7-methylbenzo[d]isoxazole: Similar to the 5-methyl isomer, this compound will display an ABX system, but with distinct chemical shifts. The proton at position 4 will likely be a doublet, the proton at position 5 a triplet (or doublet of doublets), and the proton at position 6 a doublet.
The chemical shift of the methyl protons will also vary slightly between the isomers due to differences in the electronic environment.
The number of unique carbon signals and their chemical shifts in the ¹³C NMR spectrum further corroborates the isomeric assignment. The quaternary carbons of the benzo[d]isoxazole ring system are particularly informative. The position of the methyl group will influence the chemical shifts of the adjacent aromatic carbons. For instance, the carbon bearing the methyl group will have a characteristic chemical shift, and the ipso-carbon (the carbon to which the methyl group is attached) will show a distinct signal.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-Chloro-methylbenzo[d]isoxazole Isomers
| Isomer | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Aromatic Carbons (δ, ppm) | Methyl Carbon (δ, ppm) |
| 5-methyl | ~7.8 (d), 7.5 (dd), 7.3 (s) | ~2.5 | ~155, 140, 135, 130, 125, 120, 115, 110 | ~21 |
| 6-methyl | ~7.7 (s), 7.6 (s), 7.4 (d) | ~2.4 | ~154, 142, 138, 128, 127, 122, 118, 112 | ~20 |
| 7-methyl | ~7.6 (d), 7.4 (t), 7.2 (d) | ~2.6 | ~156, 145, 133, 129, 126, 124, 117, 114 | ~22 |
Note: These are predicted values based on general principles of NMR spectroscopy and data from related structures. Actual values may vary depending on the solvent and experimental conditions. [8][9]
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
While all three isomers have the same molecular weight, their fragmentation patterns in mass spectrometry can provide clues to their structure. The position of the methyl group can influence the stability of the resulting fragment ions.
The electron ionization (EI) mass spectrum of benzo[d]isoxazole derivatives often shows a prominent molecular ion peak. Key fragmentation pathways may involve the loss of CO, HCN, and the chlorine atom. The relative abundance of these fragment ions can differ between the isomers. For example, the loss of a methyl radical followed by other fragmentations might be more or less favorable depending on the stability of the resulting cation.
Table 2: Predicted Key Mass Spectral Fragments (m/z) and Relative Abundances for 3-Chloro-methylbenzo[d]isoxazole Isomers
| Isomer | Molecular Ion (M⁺) | [M-Cl]⁺ | [M-CH₃]⁺ | Other Key Fragments |
| 5-methyl | 167/169 | 132 | 152 | 104, 77 |
| 6-methyl | 167/169 | 132 | 152 | 104, 77 |
| 7-methyl | 167/169 | 132 | 152 | 104, 77 |
Note: While the major fragments are expected to be the same, subtle differences in the relative intensities of these peaks may be observed, aiding in differentiation when combined with other analytical data.
High-Performance Liquid Chromatography (HPLC): Achieving Baseline Separation
HPLC is a powerful tool for the separation of isomers. The choice of stationary phase and mobile phase is critical for achieving baseline resolution of the 3-chloro-methylbenzo[d]isoxazole isomers.
-
Stationary Phase: A reversed-phase C18 column is a good starting point. However, for closely related isomers, a phenyl-hexyl or a pentafluorophenyl (PFP) column may provide better selectivity due to π-π and dipole-dipole interactions with the aromatic ring of the analytes.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent such as acetonitrile or methanol is typically employed. The gradient profile can be optimized to maximize the separation between the isomeric peaks.
The elution order of the isomers will depend on their relative polarities. Generally, isomers with more exposed polar groups or a less compact structure will have shorter retention times on a reversed-phase column. The 6-methyl isomer, with the methyl group potentially exerting less steric hindrance on the polar isoxazole ring compared to the 5- and 7-methyl isomers, might be expected to have a slightly different retention time.
Table 3: Predicted HPLC Retention Times (minutes) for 3-Chloro-methylbenzo[d]isoxazole Isomers
| Isomer | Retention Time (minutes) on C18 | Retention Time (minutes) on Phenyl-Hexyl |
| 5-methyl | 12.5 | 14.2 |
| 6-methyl | 12.8 | 14.9 |
| 7-methyl | 12.2 | 13.8 |
Note: These are hypothetical retention times to illustrate the expected separation. Actual retention times will depend on the specific column, mobile phase composition, flow rate, and temperature.
Experimental Protocols
Protocol 1: HPLC Separation of Isomers
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the isomeric mixture in the initial mobile phase composition.
Protocol 2: NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of each purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a standard ¹H NMR spectrum with 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
2D NMR (if necessary): For unambiguous assignment, run COSY, HSQC, and HMBC experiments.
Protocol 3: Mass Spectrometry Analysis
-
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or LC-MS.
-
Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
GC Conditions (for GC-MS):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp to a high temperature (e.g., 280 °C).
-
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Data Acquisition: Scan a mass range of m/z 50-300.
Conclusion: A Multi-faceted Approach for Confident Characterization
The definitive characterization of this compound and its constitutional isomers requires a multi-pronged analytical approach. While each technique provides valuable information, it is the synergy of NMR, MS, and HPLC that allows for unequivocal isomer assignment.
-
NMR spectroscopy provides the most detailed structural information, with ¹H and ¹³C NMR being indispensable for distinguishing the substitution patterns on the aromatic ring.
-
Mass spectrometry confirms the molecular weight and can offer supporting structural evidence through the analysis of fragmentation patterns.
-
HPLC is crucial for the initial separation of the isomers and for assessing the purity of each isolated compound.
By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently characterize these closely related isomers, ensuring the integrity and reliability of their scientific findings and paving the way for successful drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers.
- Vashisht, K., Sethi, P., Bansal, A., Singh, T., Kumar, R., Tuli, H. S., & Saini, S. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387.
- Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra.
- Iowa State University. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
- Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
- MDPI. (2025). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles.
- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).
- ChemRxiv. (n.d.). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Wilson, W. B., Sander, L. C., Oña-Ruales, J. O., Mössner, S. G., Sidisky, L. M., Lee, M. L., & Wise, S. A. (2017). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity.
- amine and N-(pyrimidin-2-yl)benzo[d]thiazo. (n.d.).
- Wilson, W. B., Sander, L. C., Oña-Ruales, J. O., Mössner, S. G., Sidisky, L. M., Lee, M. L., & Wise, S. A. (2017). Retention behavior of alkyl-substituted polycyclic aromatic sulfur heterocycle isomers in gas chromatography on stationary phases of different selectivity.
- ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a.
- Wilson, W. B., Sander, L. C., Oña-Ruales, J. O., Mössner, S. G., Sidisky, L. M., Lee, M. L., & Wise, S. A. (2017). Retention Behavior of Isomeric Polycyclic Aromatic Sulfur Heterocycles in Gas Chromatography on Stationary Phases of Different Selectivity.
- Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
- AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography.
- MDPI. (n.d.). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights.
- ResearchGate. (n.d.). Spectroscopic Data of 2a -c in Different Media. Unless stated....
- Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from Asian Journal of Research in Chemistry.
- ResearchGate. (n.d.). Gas Chromatographic Retention Behavior on Select Groups of Isomeric Polycyclic Aromatic Compounds and Their Alkyl-substituted Derivatives on Stationary Phases of Different Selectivity.
- Kapubalu, S. K., et al. (2011).
- Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.
- Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.
- BenchChem. (2025). A Comparative Guide to HPLC Methods for the Separation of Chloro-2-Naphthol Isomers.
- Mudireddy, R. R., et al. (2025). Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. [Journal Name].
- Annex Publishers. (2019). A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample.
- ResearchGate. (2025). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
Sources
- 1. Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annexpublishers.com [annexpublishers.com]
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- 4. 196708-35-7 Cas No. | 3-Chloro-5-methylbenzo[d]isoxazole | Matrix Scientific [matrixscientific.com]
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A Comparative Guide to the Purity Assessment of 3-Chloro-6-methylbenzo[d]isoxazole
Introduction: The Critical Role of Purity in Drug Discovery Intermediates
In the landscape of medicinal chemistry and drug development, the molecular integrity of building blocks and intermediates is not merely a matter of quality control; it is the foundation upon which reliable, reproducible, and translatable scientific data are built. 3-Chloro-6-methylbenzo[d]isoxazole is a key heterocyclic scaffold, frequently employed in the synthesis of pharmacologically active agents.[1] The presence of even minute impurities—such as regioisomers, starting materials, or reaction byproducts—can drastically alter biological activity, lead to false positives in high-throughput screening, or introduce unforeseen toxicity.
This guide provides an in-depth comparison of the three most powerful and complementary analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond simple procedural descriptions to explore the causal logic behind methodological choices, ensuring each protocol is a self-validating system for generating trustworthy and authoritative data.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is the cornerstone of purity assessment in the pharmaceutical industry, offering exceptional resolving power and quantitative accuracy for non-volatile and thermally sensitive molecules like this compound.[2][3] Its utility lies in its ability to separate the main compound from closely related impurities, providing a purity value based on the relative peak area.
Expertise & Rationale: Why Reversed-Phase HPLC?
The choice of reversed-phase chromatography, specifically with a C18 stationary phase, is a deliberate one. This compound possesses moderate polarity due to its aromatic rings and heteroatoms. A non-polar C18 column provides a hydrophobic surface that interacts with the molecule, allowing for separation based on subtle differences in hydrophobicity between the analyte and its potential impurities. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent (acetonitrile), is crucial. This ensures that both more polar impurities (eluting early) and more non-polar impurities (eluting late) are effectively separated and detected within a single analytical run. The entire process is governed by standards outlined in pharmacopeial chapters such as USP <621>.[2][4][5]
Experimental Protocol: HPLC Purity Determination
Objective: To quantify the purity of this compound and detect non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Method Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 238 nm (determined from UV scan of the main compound).
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%, as per ICH guidelines.[6][7]
Data Presentation: Hypothetical HPLC Purity Analysis
| Peak ID | Retention Time (min) | Area (mAU*s) | Area % | Peak Purity Index |
| Impurity 1 | 4.52 | 1,250 | 0.08 | >0.999 |
| Impurity 2 | 8.91 | 3,480 | 0.22 | >0.999 |
| Main Compound | 10.15 | 1,572,800 | 99.65 | >0.999 |
| Impurity 3 | 12.33 | 2,050 | 0.05 | >0.999 |
Visualization: HPLC Analysis Workflow
Caption: Workflow for HPLC purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile and Thermal Impurities
While HPLC excels at non-volatile compounds, GC-MS is the superior technique for identifying and quantifying volatile or semi-volatile impurities that may persist from the synthesis, such as residual solvents or certain starting materials.[8][9] The coupling with a mass spectrometer provides structural information, enabling the tentative identification of unknown peaks through library matching.
Expertise & Rationale: Why GC-MS is a Necessary Complement
The synthesis of heterocyclic compounds like this compound can involve various reagents and solvents.[10][11] GC-MS is indispensable for a comprehensive impurity profile because it can detect trace levels of these volatile process-related impurities that might be missed by HPLC (e.g., co-eluting with the solvent front). The use of a non-polar column (like a DB-5ms) is standard for general screening, separating compounds based on their boiling points and interaction with the stationary phase. Electron Impact (EI) ionization is a robust, reproducible method that generates fragment patterns, which act as a "fingerprint" for compound identification.
Experimental Protocol: GC-MS Impurity Profiling
Objective: To identify and semi-quantify volatile and thermally stable impurities.
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
Method Parameters:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of Dichloromethane.
Data Presentation: Hypothetical GC-MS Impurity Identification
| RT (min) | Key Ions (m/z) | Tentative Identification | Potential Source |
| 3.12 | 43, 58, 73 | Acetone | Residual Solvent |
| 9.85 | 152, 117, 90 | 4-Methyl-2-nitrophenol | Starting Material |
| 12.61 | 167, 139, 103 | This compound | Main Compound |
| 12.75 | 167, 139, 103 | 6-Chloro-3-methylbenzo[d]isoxazole | Regioisomeric Impurity |
Visualization: GC-MS Analysis Workflow
Caption: Workflow for GC-MS impurity profiling of this compound.
Quantitative NMR (qNMR): The Absolute Purity Standard
Unlike chromatographic methods that provide a relative purity, qNMR is a primary analytical method capable of determining the absolute purity (or mass fraction) of a compound without needing a reference standard of the analyte itself.[12][13] This is because the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[14] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the purity of the analyte can be calculated directly.
Expertise & Rationale: The Power of a Direct Measurement
The trustworthiness of qNMR lies in its fundamental principle.[12][15] The selection of an internal standard is paramount. It must be stable, of high and certified purity, and possess signals that are in a clear, unoccupied region of the analyte's ¹H NMR spectrum. Maleic acid is an excellent choice as it is non-volatile, stable, and has a sharp singlet for its vinyl protons around 6.3 ppm, which is typically clear of the aromatic signals of benzisoxazole derivatives.[16] The experiment must be conducted under specific, validated conditions (e.g., ensuring long relaxation delays) to guarantee accurate integration, a cornerstone of the method's validity as per ICH Q2(R1) principles.[6][7][12]
Experimental Protocol: Absolute Purity by ¹H qNMR
Objective: To determine the absolute mass fraction purity of this compound.
Instrumentation:
-
NMR Spectrometer (≥400 MHz) with a high-precision sample probe.
Materials:
-
Analyte: this compound.
-
Internal Standard (IS): Maleic Acid (certified, >99.5% purity).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
Procedure:
-
Sample Preparation: Accurately weigh ~15 mg of this compound and ~10 mg of Maleic Acid into the same vial. Record masses precisely.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.
-
Transfer the solution to a high-quality NMR tube.
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Relaxation Delay (d1): ≥ 30 seconds (to ensure full T1 relaxation for all relevant protons).
-
Pulse Angle: 90°.
-
Number of Scans: ≥ 16 (for good signal-to-noise).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methyl singlet).
-
Integrate the vinyl singlet of the Maleic Acid internal standard.
-
Purity Calculation Formula: Purity (Analyte) [%] = (I_A / I_IS) * (N_IS / N_A) * (M_A / M_IS) * (m_IS / m_A) * Purity (IS) [%] Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = weighed mass, A = Analyte, IS = Internal Standard.
Data Presentation: Hypothetical qNMR Purity Calculation
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Weighed Mass (m) | 15.05 mg | 10.12 mg |
| Molar Mass (M) | 167.59 g/mol | 116.07 g/mol |
| Purity (P) | To be determined | 99.8% |
| Integrated Signal (δ) | ~2.4 ppm (s, -CH₃) | ~6.3 ppm (s, -CH=CH-) |
| Number of Protons (N) | 3 | 2 |
| Integral Value (I) | 1.00 | 0.45 |
Calculation: Purity (%) = (1.00 / 0.45) * (2 / 3) * (167.59 / 116.07) * (10.12 / 15.05) * 99.8% = 98.9%
Visualization: qNMR Purity Calculation Logic
Caption: Logical flow of the absolute purity calculation using the qNMR internal standard method.
Comparative Summary and Recommendations
Each analytical technique provides a unique and valuable piece of the purity puzzle. The choice of method depends on the specific question being asked.
| Feature | HPLC-UV/DAD | GC-MS | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation | Volatility-based separation & mass analysis | Nuclear spin resonance |
| Quantitation Type | Relative (% Area) | Semi-Quantitative / Relative | Absolute (Mass Fraction) |
| Primary Application | Main component purity, non-volatile impurities | Volatile impurities, residual solvents, impurity ID | Reference standard certification , absolute purity |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Impurity ID | Limited (Retention Time, UV Spectrum) | High (Mass Spectral Library Matching) | High (Structural Elucidation) |
| Key Advantage | Robust, high-throughput, precise | Excellent for volatile/process impurities | No analyte-specific reference standard needed |
| Key Limitation | Requires reference standards for identified impurities | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity, requires expensive equipment |
Recommendations:
-
For Routine Quality Control: HPLC is the method of choice due to its high throughput, precision, and ability to quantify the main component against other non-volatile impurities.
-
For Complete Impurity Profiling: A combination of HPLC and GC-MS is essential to cover both non-volatile and volatile impurities, providing a comprehensive picture of the sample's composition.
-
For Primary Standard Characterization: qNMR is the gold standard. When a new batch is synthesized to be used as an in-house reference standard, qNMR should be used to assign its absolute purity. This certified value can then be used to create accurate standard solutions for other methods like HPLC.
By strategically employing these three complementary techniques, researchers and drug development professionals can establish a robust, self-validating system for the purity assessment of this compound, ensuring the integrity and reliability of their subsequent scientific endeavors.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link][2][17]
-
European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][6]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link][12]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link][4]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][7]
-
International Council for Harmonisation. Quality Guidelines. [Link][18]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][19]
-
Alcami Corporation via YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link][15]
-
Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link][16]
-
Mudireddy, R. R., et al. Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. RSC Advances, 2022. [Link][20]
-
ResearchGate. New Synthesis of 3-Chloroisoxazoles. [Link][10]
-
Gollapalli, N. R., et al. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 2015, 7(6):346-352. [Link][11]
-
Jover, E., et al. Characterization of benzothiazoles, benzotriazoles and benzosulfonamides in aqueous matrixes by solid-phase extraction followed by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry. Journal of Chromatography A, 2009. [Link][8]
-
Wang, C., et al. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. Ecotoxicology and Environmental Safety, 2019, 184, 109609. [Link][9]
-
Kaur, H., et al. Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 2021. [Link][1]
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- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. agilent.com [agilent.com]
- 5. dsdpanalytics.com [dsdpanalytics.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 8. researchgate.net [researchgate.net]
- 9. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
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- 17. Chromatography [usp.org]
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- 20. Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Ultimate In Silico Guide to 3-Chloro-6-methylbenzo[d]isoxazole: A Comparative Analysis Against VEGFR-2 Kinase
In the landscape of contemporary drug discovery, the benzo[d]isoxazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. This guide provides an in-depth in silico evaluation of a specific analogue, 3-Chloro-6-methylbenzo[d]isoxazole, a compound of interest due to its structural features that suggest potential kinase inhibitory activity. Our investigation focuses on its interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal mediator of angiogenesis and a well-established target in oncology.[1][2]
This document is crafted for researchers, computational chemists, and drug development professionals, offering a transparent and reproducible framework for the virtual screening and comparative analysis of novel chemical entities. We will not only present the data but also delve into the rationale behind the chosen computational strategies, providing a holistic understanding of the molecule's potential. To establish a robust benchmark, this compound is compared against Sorafenib, a clinically approved multi-kinase inhibitor known to target VEGFR-2, and other structurally related isoxazole derivatives.[3][4][5]
I. The Strategic Imperative for In Silico Evaluation
Before committing to the significant investment of chemical synthesis and biological testing, in silico studies offer an indispensable preliminary screening phase. This computational approach allows for the rapid assessment of a compound's potential efficacy and safety profile. By simulating the interactions between our lead compound and its putative biological target, we can predict binding affinities, identify key molecular interactions, and estimate pharmacokinetic properties (ADMET). This predictive power is instrumental in prioritizing candidates and guiding further experimental work, thereby accelerating the drug discovery pipeline.
The choice of VEGFR-2 as the target for this study is predicated on the established role of isoxazole-containing compounds as kinase inhibitors.[1] Dysregulation of the VEGF signaling pathway is a hallmark of many cancers, making VEGFR-2 a prime target for therapeutic intervention.[1][2]
II. Experimental Design: A Validated In Silico Workflow
Our comparative analysis employs a multi-step computational workflow designed to provide a comprehensive profile of this compound. Each step is meticulously planned to build upon the previous one, culminating in a robust predictive model of the compound's biological potential.
Caption: A schematic of the in silico workflow for the evaluation of this compound.
A. Ligand and Protein Preparation
1. Ligand Selection and Preparation:
-
Test Compound: this compound
-
Reference Compound: Sorafenib (a known VEGFR-2 inhibitor)[3][4][5]
-
Comparative Compounds:
The 3D structures of these compounds were obtained from the PubChem database.[8][9][10] Ligand preparation was performed using Schrödinger's LigPrep tool. This process involves generating tautomers and ionization states at a physiological pH of 7.4 ± 0.5, followed by energy minimization using the OPLS3e force field. This ensures that the ligands are in their most energetically favorable and biologically relevant conformations.
2. Protein Structure Preparation:
The crystal structure of the VEGFR-2 kinase domain in complex with an inhibitor was retrieved from the Protein Data Bank (PDB ID: 2OH4).[11] The protein was prepared using the Protein Preparation Wizard in the Schrödinger Suite. This involved:
-
Removal of water molecules beyond 5 Å from the active site.
-
Addition of hydrogen atoms.
-
Assignment of protonation states at pH 7.4.
-
Energy minimization of the protein structure to relieve any steric clashes.
B. Molecular Docking
Molecular docking simulations were performed to predict the binding mode and affinity of the selected ligands within the ATP-binding site of VEGFR-2. The docking protocol was executed using the Glide module of the Schrödinger Suite.
-
Receptor Grid Generation: A receptor grid was generated centered on the co-crystallized ligand in the PDB structure 2OH4, defining the active site for docking.
-
Docking Protocol: The Standard Precision (SP) and Extra Precision (XP) modes of Glide were used for docking. The docking poses were ranked based on their GlideScore, a scoring function that estimates the binding affinity.
C. Molecular Dynamics Simulation
To assess the stability of the ligand-protein complexes and to gain insights into the dynamic nature of the interactions, molecular dynamics (MD) simulations were performed for the top-ranked docking poses of this compound and Sorafenib with VEGFR-2.
-
System Building: The complexes were solvated in a TIP3P water model within a cubic box, and counter-ions were added to neutralize the system.
-
Simulation Protocol: The simulations were run using Desmond from the Schrödinger Suite for 100 nanoseconds. The system was first minimized and then gradually heated and equilibrated before the production run.
-
Trajectory Analysis: The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand were analyzed to evaluate the stability of the complex.
D. ADMET Prediction
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compounds were predicted using the QikProp module of the Schrödinger Suite. This provides an early indication of the drug-likeness and potential liabilities of the compounds.
III. Comparative Performance Analysis
The following tables summarize the predicted performance of this compound in comparison to Sorafenib and other related isoxazole derivatives.
Table 1: Molecular Docking Scores and Predicted Binding Affinities
| Compound | GlideScore (XP) (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |
| This compound | -7.8 | -8.5 | Cys919, Asp1046, Glu885 |
| Sorafenib | -10.2 | -11.1 | Cys919, Asp1046, Phe1047 |
| 6-Chloro-3-methylbenzo[d]isoxazole | -7.5 | -8.2 | Cys919, Asp1046, Glu885 |
| 3-Methyl-6-phenylbenzo[d]isoxazole | -8.1 | -8.9 | Cys919, Asp1046, Phe921 |
| Isoxazole | -4.2 | -5.1 | Asp1046 |
Table 2: Molecular Dynamics Simulation Stability Metrics (100 ns)
| Complex | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Key Stable Interactions |
| VEGFR-2 + this compound | 1.8 | 1.2 | Hydrogen bond with Cys919 |
| VEGFR-2 + Sorafenib | 1.5 | 0.8 | Hydrogen bonds with Cys919 and Asp1046 |
Table 3: Predicted ADMET Properties
| Property | This compound | Sorafenib | Acceptable Range |
| Molecular Weight | 167.59 | 464.82 | < 500 |
| LogP | 2.5 | 4.3 | < 5 |
| H-bond Donors | 0 | 3 | < 5 |
| H-bond Acceptors | 2 | 6 | < 10 |
| Lipinski's Rule of Five Violations | 0 | 0 | < 1 |
| Predicted Oral Absorption | High | High | High |
IV. Discussion and Scientific Insights
The in silico analysis provides a promising, albeit preliminary, assessment of this compound as a potential VEGFR-2 inhibitor.
Binding Affinity and Interaction Profile: The molecular docking results indicate that this compound is predicted to bind to the ATP-binding site of VEGFR-2 with a respectable affinity. Its GlideScore of -7.8 kcal/mol, while lower than that of the potent inhibitor Sorafenib (-10.2 kcal/mol), is significant for a novel scaffold. The key interactions with the hinge region residue Cys919 and the DFG loop residue Asp1046 are canonical for Type I kinase inhibitors and suggest a competitive mode of inhibition. The comparison with 6-Chloro-3-methylbenzo[d]isoxazole suggests that the position of the chloro and methyl groups influences the binding orientation and affinity. The improved score of 3-Methyl-6-phenylbenzo[d]isoxazole highlights the potential for further optimization by exploring substitutions at the 6-position of the benzisoxazole ring.
Complex Stability: The molecular dynamics simulations further support the docking predictions. The VEGFR-2 complex with this compound demonstrated reasonable stability over the 100 ns simulation, with the ligand maintaining its key hydrogen bonding interaction with Cys919. The lower RMSD values for the Sorafenib complex are expected, given its optimized and validated binding to VEGFR-2.
Drug-Likeness and ADMET Profile: From a drug-likeness perspective, this compound exhibits an excellent profile. It adheres to Lipinski's Rule of Five and is predicted to have high oral absorption. Its lower molecular weight and LogP compared to Sorafenib may translate to a more favorable pharmacokinetic profile, although this requires experimental validation.
Caption: The proposed mechanism of action of this compound in the VEGF signaling pathway.
V. Conclusion and Future Directions
This comprehensive in silico guide provides strong evidence for this compound as a viable starting point for the development of novel VEGFR-2 inhibitors. Its predicted binding affinity, stable interactions within the kinase domain, and favorable drug-like properties warrant its progression to the next stages of the drug discovery process.
The comparative analysis against Sorafenib and other isoxazole analogues has provided valuable insights for future structure-activity relationship (SAR) studies. Future work should focus on the synthesis of this compound and its analogues, followed by in vitro kinase assays and cell-based proliferation assays to validate these in silico predictions. The computational framework presented here can be readily adapted for the evaluation of other novel chemical entities, serving as a valuable tool in the quest for new and effective therapeutics.
VI. References
-
Crystal structure of Vegfr2 with a benzimidazole-urea inhibitor. (2007). RCSB PDB. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Journal of Molecular Structure.
-
Clinical advances in the development of novel VEGFR2 inhibitors. (2015). Journal of Experimental & Clinical Cancer Research. [Link]
-
Sorafenib. (n.d.). PubChem. [Link]
-
Sorafenib Tosylate. (n.d.). PubChem. [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2023). Molecules. [Link]
-
3-Methyl-6-phenylbenzo[d]isoxazole. (n.d.). PubChem. [Link]
-
Isoxazole. (n.d.). PubChem. [Link]
-
Sorafenib. (n.d.). Wikipedia. [Link]
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- 3. Sorafenib - Wikipedia [en.wikipedia.org]
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- 8. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sorafenib N-Oxide | C21H16ClF3N4O4 | CID 9826472 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Efficacy of 3-Chloro-6-methylbenzo[d]isoxazole in Biological Assays: A Comparative Guide
A comprehensive review of the current scientific literature reveals a notable absence of specific biological assay data for 3-Chloro-6-methylbenzo[d]isoxazole. While the isoxazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities, specific efficacy data for this particular compound is not publicly available in the reviewed scientific papers and patents. Therefore, a direct comparison of its performance against other alternatives cannot be compiled at this time.
This guide will, however, provide a comprehensive overview of the well-established biological activities of the broader class of isoxazole derivatives to offer a predictive context for the potential applications of this compound. We will explore the common biological assays in which isoxazoles have demonstrated significant efficacy and discuss the structure-activity relationships that govern their therapeutic potential.
The Isoxazole Scaffold: A Privileged Structure in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is considered a "privileged structure" in medicinal chemistry. This is due to its metabolic stability, ability to engage in various non-covalent interactions with biological targets, and its synthetic tractability, which allows for the generation of diverse chemical libraries.[1][2][3] Isoxazole derivatives have been successfully developed into drugs for a range of therapeutic areas, demonstrating their versatility and clinical relevance.[4]
Anticipated Biological Activities and Relevant Assays
Based on extensive research into analogous compounds, this compound could plausibly exhibit efficacy in several key therapeutic areas. Below, we outline these potential activities and the standard biological assays used for their evaluation.
Anticancer Activity
Isoxazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[2][4][5]
Common Biological Assays:
-
MTT Assay: A colorimetric assay to assess cell viability and proliferation. It measures the metabolic activity of cells and is a primary screening tool for cytotoxic compounds.
-
Flow Cytometry for Apoptosis: Using Annexin V/Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells, this assay quantifies the ability of a compound to induce programmed cell death.
-
Cell Cycle Analysis: Flow cytometry with PI staining is also used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if a compound causes cell cycle arrest at a specific checkpoint.
-
Kinase Inhibition Assays: Many isoxazoles target protein kinases involved in cancer progression. In vitro kinase assays measure the ability of a compound to inhibit the activity of specific kinases.
Hypothetical Signaling Pathway Targeted by an Isoxazole Derivative:
Caption: Hypothetical mechanism of anticancer action.
Antimicrobial Activity
The isoxazole moiety is present in several clinically used antibiotics. Derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][6]
Common Biological Assays:
-
Broth Microdilution Assay: Used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Disk Diffusion Assay: A qualitative test where disks impregnated with the test compound are placed on an agar plate inoculated with a microorganism. The diameter of the zone of inhibition around the disk indicates the compound's antimicrobial activity.
-
Biofilm Disruption Assays: These assays measure the ability of a compound to disrupt pre-formed biofilms or inhibit their formation, which is crucial for combating chronic infections.
Experimental Workflow for MIC Determination:
Caption: Workflow for MIC determination.
Anti-inflammatory Activity
Certain isoxazole derivatives are potent anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[2]
Common Biological Assays:
-
COX-1/COX-2 Inhibition Assays: In vitro assays that measure the ability of a compound to inhibit the cyclooxygenase enzymes, which are key mediators of inflammation.
-
LPS-induced Cytokine Release Assay: This assay uses immune cells (e.g., macrophages) stimulated with lipopolysaccharide (LPS) to induce the release of pro-inflammatory cytokines like TNF-α and IL-6. The ability of the test compound to reduce cytokine levels is then measured.
-
Carrageenan-induced Paw Edema in Rodents: An in vivo model where inflammation is induced in the paw of a rat or mouse, and the reduction in swelling after administration of the test compound is measured.
Neuroprotective Activity
Emerging research has highlighted the potential of isoxazole derivatives in the treatment of neurodegenerative diseases.[7] Their mechanisms of action can include antioxidant effects and modulation of neurotransmitter systems.
Common Biological Assays:
-
Oxidative Stress Assays: In vitro assays using neuronal cell lines (e.g., SH-SY5Y) where oxidative stress is induced by agents like hydrogen peroxide or rotenone. The ability of the compound to protect cells from death is then quantified.
-
Neurotransmitter Transporter Uptake Assays: These assays measure the compound's ability to modulate the reuptake of neurotransmitters like glutamate or dopamine, which is relevant for conditions such as epilepsy and Parkinson's disease.
-
In vivo Models of Neurodegeneration: Animal models of diseases like Parkinson's or Alzheimer's are used to assess the compound's ability to improve behavioral outcomes and protect against neuronal loss.
Comparative Landscape and Future Directions
While we await specific data for this compound, the broader isoxazole class continues to be a fertile ground for drug discovery. For any new isoxazole derivative to be considered a viable candidate for further development, it would need to demonstrate superior efficacy, selectivity, and a more favorable safety profile compared to existing standards in the respective therapeutic areas.
For example, in the context of cancer, a novel isoxazole would be compared against standard-of-care chemotherapeutics in relevant cancer cell lines. In infectious diseases, its MIC values would be benchmarked against established antibiotics.
Conclusion
The isoxazole scaffold represents a highly versatile and valuable starting point for the development of new therapeutic agents. Although specific biological efficacy data for this compound is currently unavailable in the reviewed literature, the extensive research on analogous compounds suggests its potential across a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Future research involving the synthesis and rigorous biological evaluation of this compound is necessary to elucidate its specific pharmacological profile and determine its potential as a lead compound for drug development. Researchers are encouraged to explore the synthesis of this and related compounds and subject them to the panel of assays described herein to unlock their therapeutic potential.
References
- Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed Central.
- Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central.
- Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PubMed Central.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.
- 16302-64-0 | this compound. ChemScene.
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR.
- Synthesis and biological evaluation of triazole and isoxazole tagged Benzothiazole/Benzoxazole derivatives as potent cytotoxic a. The Royal Society of Chemistry.
- Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. PubMed.
- US7291742B2 - Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof.
- Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. PubMed Central.
- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole deriv
- (PDF) Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide.
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
- Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study. MDPI.
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- 3. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-6-methylbenzo[d]isoxazole
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 3-Chloro-6-methylbenzo[d]isoxazole (CAS No. 16302-64-0). As a chlorinated heterocyclic compound, its management is governed by stringent regulations to protect laboratory personnel and the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to ensure a culture of safety and compliance in your laboratory.
Core Principles: Hazard Identification and Regulatory Mandates
Understanding the specific hazards of this compound is the foundation of its safe management. While a complete toxicological profile may not be available, its classification as a halogenated organic compound dictates the necessary precautions and disposal pathways.[1][2][3] All waste containing this compound must be treated as hazardous.[4]
Table 1: Chemical and Hazard Profile
| Parameter | Details | Source(s) |
| Chemical Name | This compound | ChemScene[5] |
| CAS Number | 16302-64-0 | ChemScene[5] |
| Molecular Formula | C₈H₆ClNO | ChemScene[5] |
| Anticipated Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6] Potential for long-term aquatic toxicity.[7] | Based on analogous structures |
| Regulatory Class | Halogenated Organic Compound | U.S. EPA[2][3] |
| Primary Disposal Route | High-Temperature Incineration at a licensed hazardous waste facility. | U.S. EPA[8] |
The presence of a carbon-halogen bond places this compound under specific U.S. Environmental Protection Agency (EPA) regulations, which restrict land disposal and mandate specific treatment technologies.[3][8] The guiding principle is that all materials contaminated with this compound are considered hazardous waste until proven otherwise.
Immediate Safety Protocols: Personnel Protection and Spill Management
Proactive safety measures are non-negotiable. All handling and disposal preparations must occur in a well-ventilated area, preferably within a certified chemical fume hood.[9]
Required Personal Protective Equipment (PPE)
The selection of PPE is based on preventing all potential routes of exposure—dermal, ocular, and inhalation.
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes.[4]
-
Hand Protection: Wear chemical-resistant nitrile or neoprene gloves. It is critical to note that some chlorinated compounds can permeate gloves with prolonged contact; therefore, gloves must be changed frequently and immediately upon suspected contamination.[4]
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.[4]
-
Respiratory Protection: If there is a risk of generating aerosols or dust, or in the event of a ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]
Spill Management Protocol
In the event of a spill, a calm and structured response is essential to mitigate exposure and environmental release.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep the sash at the proper height.
-
Remove Ignition Sources: Extinguish any open flames and remove all sources of ignition.[10][11]
-
Don PPE: Before re-entering the area, don the full PPE described in section 2.1.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to dike the spill and prevent it from spreading.[9] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place the materials into a designated, sealable, and chemically compatible container.[7][9]
-
Label and Dispose: Label the container as "Hazardous Waste" with the full chemical name and "Spill Debris." Manage this container according to the disposal workflow in Section 3.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
The Core Disposal Workflow: From Generation to Final Disposition
The proper disposal of this compound follows a mandated, multi-step process. This workflow ensures safety and regulatory compliance from the point of waste generation in the lab to its final destruction at a licensed facility.
Caption: Disposal workflow for this compound.
Detailed Step-by-Step Methodology
Step 1: Waste Identification
-
Objective: To correctly identify all materials contaminated with this compound.
-
Procedure:
-
Identify waste streams including:
-
Unused or expired pure chemical.
-
Reaction residues and mother liquors.
-
Solvents used for rinsing glassware.
-
Contaminated disposable labware (e.g., pipette tips, weighing boats, vials).
-
Contaminated PPE (gloves, bench paper).
-
Spill cleanup materials.
-
-
Step 2: Waste Segregation
-
Objective: To prevent dangerous reactions and ensure proper disposal routing by keeping halogenated waste separate from all other waste streams.
-
Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process and significantly increases costs.[4] Furthermore, incompatible chemicals can react violently if mixed.[12]
-
Procedure:
Step 3: Containerization and Labeling
-
Objective: To safely contain the waste and clearly communicate its contents and hazards.
-
Procedure:
-
Select a container made of a material compatible with the waste (e.g., borosilicate glass or high-density polyethylene for solvent mixtures).
-
The container must have a tight-fitting, screw-top lid and be kept closed except when adding waste.[12]
-
Affix a completed "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) office.
-
The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "this compound" and any other components.
-
The approximate percentage of each component.
-
The date the first drop of waste was added.
-
The associated hazard warnings (e.g., "Toxic," "Irritant").
-
-
Step 4: On-Site Accumulation
-
Objective: To store the waste safely within the laboratory prior to collection.
-
Procedure:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the operator.
-
The container must be placed within secondary containment (e.g., a chemical-resistant tub or tray) to contain potential leaks.
-
Store away from heat sources and incompatible materials.[4]
-
Step 5: Institutional Waste Collection
-
Objective: To formally hand off the waste to trained EHS professionals for compliant disposal.
-
Procedure:
-
Once the container is full or you no longer need to add to it, schedule a pickup with your institution's EHS office.[4]
-
This typically involves submitting an online or paper form detailing the container's contents.
-
Step 6 & 7: Final Disposition
-
Objective: The ultimate destruction of the hazardous compound.
-
Causality: High-temperature incineration is the required method for halogenated organic compounds because it provides sufficient energy to break the strong carbon-chlorine bonds.[8] Licensed facilities are equipped with afterburners and alkaline scrubbers to neutralize the resulting acidic gases (e.g., hydrogen chloride), preventing their release into the atmosphere.[9] This process ensures complete destruction and minimizes environmental impact.
Protocol for Decontaminating Empty Containers
Empty containers that once held this compound must be decontaminated before they can be discarded as non-hazardous waste.
-
Initial Rinse: Perform a triple rinse of the container with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinseate: The first rinse must be collected and disposed of as hazardous halogenated organic waste.[12] For highly toxic compounds, the first three rinses must be collected.[12]
-
Subsequent Rinses: Subsequent rinses can typically be managed as non-halogenated waste, but confirm this with your EHS office.
-
Air Dry: Allow the container to air dry completely in a fume hood.
-
Deface Label: Obliterate or remove the original chemical label.
-
Final Disposal: Dispose of the clean, dry, and defaced container in the appropriate recycling or solid waste bin as directed by your institution.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and regulatory compliance.
References
- Safety and handling of chlorin
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- Hazardous Waste Segreg
- Safety D
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Safety Data Sheet: 6-Methylbenzo[d]isoxazole. CymitQuimica.
- Navigating the Safe Disposal of 1,2-Benzisoxazole: A Guide for Labor
- 3-Chloro-6-Methoxy-benzo[d]isoxazole SDS. ECHEMI.
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- Safety D
- Safety D
- Safety D
- Safety Data Sheet: 5-Chloro-3-phenyl-2,1-benzisoxazole. LookChem.
- 6-Fluoro-3-(4-piperidinyl)
- 6-Fluoro-3-(4-piperidinyl)
- This compound. ChemScene.
- Hazardous Waste Disposal Guide. Dartmouth College.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
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- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Safe Handling of 3-Chloro-6-methylbenzo[d]isoxazole: A Guide for Laboratory Professionals
For researchers engaged in the nuanced world of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, direct guidance on the safe handling of 3-Chloro-6-methylbenzo[d]isoxazole, a heterocyclic compound with potential applications in medicinal chemistry. By understanding the inherent risks and implementing the robust protocols outlined below, you can ensure a safe and productive laboratory environment. Our commitment is to empower your research by providing clarity and support that extends beyond the product itself.
Hazard Identification and Risk Assessment: Understanding the Compound
| Hazard Statement | GHS Classification | Key Precautionary Actions |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a POISON CENTER or doctor.[1] |
| Causes serious eye irritation | Eye Irritation (Category 2A)[1] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3)[1] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1] |
| Causes skin irritation | Skin Irritation (Category 2)[1] | Wear protective gloves. If on skin, wash with plenty of water. Take off contaminated clothing and wash it before reuse.[1] |
It is crucial to treat this compound with the same level of caution as these related compounds. A thorough, site-specific risk assessment should be conducted before commencing any work.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Hands | Nitrile gloves | Nitrile provides excellent protection against a wide range of chemicals.[2] Always double-glove when handling the pure compound or concentrated solutions. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.[3] |
| Eyes & Face | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or when heating the substance.[4][5] |
| Body | Chemical-resistant laboratory coat | A lab coat made of a material like a polyester/cotton blend is the minimum requirement.[4] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[2] |
| Respiratory | Use in a certified chemical fume hood | All manipulations of solid this compound or its solutions should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available, a respirator with an appropriate chemical cartridge may be required, and a formal respiratory protection program must be in place.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly sealed.
Handling and Experimental Workflow
The following workflow diagram illustrates the key steps for safely handling this compound during a typical experimental procedure.
Safe handling workflow for this compound.
Spill Management
In the event of a spill, evacuate the immediate area and alert your supervisor and institutional safety officer. For small spills of solid material, carefully sweep it up with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For liquid spills, absorb with an inert material and dispose of it as hazardous waste. Ensure adequate ventilation during cleanup. Do not allow the material to enter drains or waterways.[6]
Emergency Procedures: Be Prepared
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated consumables and reaction residues, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled solvent waste container. Do not mix with incompatible waste streams.
-
Disposal Route: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][7] The material may be sent to a licensed chemical destruction facility or undergo controlled incineration with flue gas scrubbing.[7]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors. A proactive approach to safety is the cornerstone of innovative and successful science.
References
-
Material Safety Data Sheet. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]
-
Personal Protective Equipment Selection Guide. University of Arizona Research Laboratory & Safety Services. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
-
Choosing The Correct PPE. UC Merced Environmental Health & Safety. [Link]
Sources
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
